2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
Beschreibung
Eigenschaften
IUPAC Name |
2-piperidin-1-yl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-12-10-6-2-3-7-11(10)14-13(15-12)16-8-4-1-5-9-16/h1-9H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJZPDZHIQEJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(CCCC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186661 | |
| Record name | 4-Quinazolinol, 5,6,7,8-tetrahydro-2-piperidino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33017-99-1 | |
| Record name | 5,6,7,8-Tetrahydro-2-(1-piperidinyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33017-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinazolinol, 5,6,7,8-tetrahydro-2-piperidino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Quinazolinol, 5,6,7,8-tetrahydro-2-piperidino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Introduction: The Therapeutic Potential of the Tetrahydroquinazoline Scaffold
An In-Depth Technical Guide on the Putative Mechanism of Action of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
Abstract: The burgeoning field of medicinal chemistry continuously uncovers novel molecular entities with therapeutic potential. Among these, heterocyclic compounds, particularly those featuring a quinazoline scaffold, have garnered significant interest due to their diverse pharmacological activities. This technical guide provides a comprehensive exploration of the putative mechanism of action of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, a molecule of interest in contemporary drug discovery. Due to the limited direct research on this specific compound, this document synthesizes information from structurally related molecules to propose a scientifically grounded hypothesis regarding its biological function. We delve into its potential molecular targets, the signaling pathways it may modulate, and provide a detailed roadmap for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic promise of this and similar chemical entities.
The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The saturation of one of the aromatic rings to form a tetrahydroquinazoline moiety often enhances bioavailability and allows for more complex three-dimensional interactions with biological targets. The substituent at the 2-position of the quinazoline ring plays a crucial role in determining the compound's specific activity. In the case of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, the presence of a piperidine group suggests potential interactions with a variety of biological targets, as piperidine itself is a common motif in many pharmaceuticals.[3]
Given the diverse activities of related compounds, 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is hypothesized to exert its biological effects through one or more of the following mechanisms:
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Enzyme Inhibition: Many quinazoline derivatives are known to be potent inhibitors of enzymes such as kinases, which are critical regulators of cellular processes.
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Receptor Modulation: The piperidine moiety could facilitate binding to various receptors, including those in the central nervous system.[4]
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Antimicrobial Activity: Several quinazoline and piperidine-containing compounds have demonstrated significant antibacterial and antifungal properties.[1][5][6]
This guide will primarily focus on the most promising of these putative mechanisms: kinase inhibition , a well-established activity for the quinazoline class.
Proposed Mechanism of Action: Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The quinazoline scaffold is a common feature in many clinically approved kinase inhibitors.
Based on the structural features of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol and the known activities of related compounds, we propose that this molecule acts as a Type I kinase inhibitor , binding to the ATP-binding pocket of one or more protein kinases. The tetrahydroquinazoline core likely forms key hydrogen bonds with the hinge region of the kinase, while the piperidine substituent could extend into a more solvent-exposed region, potentially contributing to selectivity and potency.
Potential Kinase Targets
Several kinase families are plausible targets for this compound:
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Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are well-known targets for quinazoline-based inhibitors.[1][7] Inhibition of these kinases can disrupt cancer cell proliferation and angiogenesis.
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Serine/Threonine Kinases: Members of the p21-activated kinase (PAK) family, which are involved in cytoskeletal dynamics and cell migration, are also potential targets.[8]
-
Other Kinases: Bruton's tyrosine kinase (BTK), a key regulator of the NLRP3 inflammasome, has been targeted by compounds with related heterocyclic scaffolds.[9]
The following diagram illustrates the hypothesized signaling pathway that could be modulated by 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol through the inhibition of a receptor tyrosine kinase like VEGFR2.
Caption: Hypothesized inhibition of VEGFR2 signaling by 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol.
Experimental Validation of the Proposed Mechanism
A systematic and multi-faceted experimental approach is required to validate the hypothesized mechanism of action. The following protocols outline a logical workflow for this investigation.
Initial In Vitro Profiling
The first step is to assess the compound's general biological activity and to identify its primary molecular targets.
3.1.1. Kinase Panel Screening
A broad-panel kinase screen is the most efficient way to identify potential kinase targets.
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Objective: To identify which kinases are inhibited by 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol.
-
Methodology:
-
The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases (e.g., >400).
-
Kinase activity is measured using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay.
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The percentage of inhibition for each kinase is calculated relative to a control (DMSO).
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"Hits" are defined as kinases that are inhibited by more than a certain threshold (e.g., >50% or >80%).
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3.1.2. Dose-Response Assays for Hit Confirmation
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Objective: To determine the potency (IC₅₀) of the compound against the "hit" kinases.
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Methodology:
-
Serial dilutions of the compound are prepared.
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The compound is incubated with the purified "hit" kinase, its substrate, and ATP.
-
Kinase activity is measured at each compound concentration.
-
The IC₅₀ value is calculated by fitting the data to a dose-response curve.
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Cellular Assays to Confirm Target Engagement and Phenotypic Effects
Once potent kinase targets have been identified, the next step is to confirm that the compound engages these targets in a cellular context and produces the expected biological effects.
3.2.1. Target Phosphorylation Assay
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Objective: To determine if the compound inhibits the phosphorylation of the kinase's downstream substrates in cells.
-
Methodology (e.g., for VEGFR2):
-
Culture endothelial cells (e.g., HUVECs) that express VEGFR2.
-
Pre-treat the cells with various concentrations of the compound.
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Stimulate the cells with VEGF to activate VEGFR2 signaling.
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Lyse the cells and analyze the phosphorylation status of VEGFR2 and its downstream targets (e.g., PLCγ, Akt) by Western blotting or ELISA using phospho-specific antibodies.
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3.2.2. Cell Viability and Proliferation Assays
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Objective: To assess the compound's effect on the viability and proliferation of cancer cell lines that are dependent on the target kinase.
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Methodology:
-
Seed cancer cells (e.g., A549, HCT116) in 96-well plates.[7]
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Treat the cells with a range of compound concentrations for a defined period (e.g., 72 hours).
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Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
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Calculate the GI₅₀ (concentration for 50% growth inhibition).
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Illustrative Quantitative Data from Related Compounds
While specific data for 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is not available, the following table presents IC₅₀ values for related quinazoline and piperidine derivatives against various targets, providing a benchmark for expected potency.
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Quinazoline Derivative | EGFR | 30.81 (against HepG-2 cells) | [1] |
| Quinazoline Derivative | CDK2 | - | [1] |
| Piperidine-Quinoline Hybrid | Acetylcholinesterase (AChE) | 9.68 | [10] |
| Piperidine-Quinoline Hybrid | Butyrylcholinesterase (BChE) | 11.59 | [10] |
| 2,4-diaminoquinazoline derivative | PAK4 | 0.060 | [8] |
Proposed Experimental Workflow
The following diagram outlines the proposed workflow for elucidating the mechanism of action.
Caption: A streamlined workflow for the experimental validation of the mechanism of action.
Alternative Putative Mechanisms
While kinase inhibition is a strong hypothesis, other mechanisms should not be discounted without experimental evidence.
Antimicrobial Activity
Numerous quinazoline derivatives have shown potent activity against bacteria and fungi.[1][2] The mechanism for this is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase or dihydropteroate synthase.[1][2]
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Experimental Validation:
-
Minimum Inhibitory Concentration (MIC) Assays: The compound would be tested against a panel of clinically relevant bacteria and fungi to determine its MIC.
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Mechanism of Action Studies: If antimicrobial activity is observed, further studies could investigate its effect on bacterial DNA replication, cell wall synthesis, or other essential processes.
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Cholinesterase Inhibition
Piperidine-containing compounds have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters.[10]
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Experimental Validation:
-
Enzymatic Assays: The inhibitory activity of the compound against purified AChE and BChE would be measured using a standard colorimetric assay (e.g., Ellman's method).
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Conclusion and Future Directions
2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is a promising molecule that belongs to a class of compounds with a rich history of therapeutic relevance. Based on a comprehensive analysis of structurally related molecules, the most probable mechanism of action is the inhibition of one or more protein kinases, with receptor tyrosine kinases and serine/threonine kinases being the most likely targets.
The experimental workflow detailed in this guide provides a clear and robust strategy for validating this hypothesis and fully elucidating the compound's mechanism of action. The successful completion of these studies will be crucial for advancing this molecule through the drug discovery pipeline and potentially unlocking its therapeutic utility in oncology, inflammatory diseases, or other areas of unmet medical need. Future work should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold.
References
-
Hain, M.-C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128. Available at: [Link]
-
Al-Ostath, A. I., El-Gazzar, M. G., & Al-Amer, O. M. (2026). Design, synthesis, pharmacological evaluation and in-silico analysis of quinazoline derivatives as potential therapeutic agents. Journal of the Iranian Chemical Society. Available at: [Link]
-
Gevorgyan, A., Hovhannisyan, A., Tsaturyan, A., Arakelyan, K., Stepanyan, H., Karapetyan, A., & Gapoyan, A. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2190. Available at: [Link]
-
Jones, B. R., et al. (2021). The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 688. Available at: [Link]
-
Kumar, A. S., et al. (2021). Synthesis of Piperidine Conjugated Dihydroquinazolin-4(1H)-ones and their Antiproliferative Activity, Molecular Docking Studies and DFT Calculations. Letters in Drug Design & Discovery, 18(1). Available at: [Link]
-
Gevorgyan, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2190. Available at: [Link]
-
Hain, M.-C., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]
-
Hain, M.-C., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]
-
Wang, Z., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 427. Available at: [Link]
-
Al-Suhaimi, K. M., et al. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Scientific Reports. Available at: [Link]
-
Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]
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Whitepaper: Pharmacological Profiling and Receptor Binding Affinity of the 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol Scaffold
Executive Summary
The compound 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (CAS RN: 33017-99-1), which exists in equilibrium with its tautomer 5,6,7,8-tetrahydro-2-(1-piperidinyl)-4(3H)-quinazolinone[1], represents a highly privileged bicyclic pharmacophore in modern medicinal chemistry. Rather than acting as a single-target "magic bullet," this architecture serves as a versatile foundational scaffold. By fine-tuning its peripheral substitutions, researchers have successfully leveraged this core to achieve high-affinity binding across diverse therapeutic targets, including the Sigma-1 Receptor (σ1R)[2], p21-activated kinase 4 (PAK4)[3], and cholinesterases[4]. This whitepaper dissects the structural causality behind its binding affinities and outlines self-validating protocols for characterizing its pharmacological profile.
Architectural Causality of the Pharmacophore
The efficacy of this scaffold is rooted in the precise spatial arrangement of three distinct structural domains, each responsible for specific thermodynamic interactions within receptor binding pockets:
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The 5,6,7,8-Tetrahydroquinazoline Core: Unlike fully aromatic quinazolines, the partially saturated cyclohexane ring adopts a half-chair/sofa conformation. This provides a unique 3D steric bulk that fits snugly into deep, hydrophobic receptor pockets (such as the σ1R binding cleft) without the planar rigidity that often leads to poor aqueous solubility or off-target DNA intercalation.
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The Piperidin-1-yl Moiety (C2 Position): This is the primary electrostatic anchor. At a physiological pH of 7.4, the basic nitrogen of the piperidine ring is protonated. This localized positive charge is strictly required to form robust salt bridges with conserved acidic residues (e.g., Aspartate or Glutamate) in the target receptors.
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The C4-Hydroxyl/Oxo Group: Undergoing lactam-lactim tautomerization[1], this functional group acts as an adaptable hydrogen-bond donor/acceptor pair, stabilizing the ligand-receptor complex via interactions with the receptor's hinge region or solvent-exposed backbone amides.
Multi-Target Receptor Binding Profiles
Sigma-1 Receptor (σ1R) Antagonism
The tetrahydroquinazoline-piperidine scaffold exhibits exceptional affinity for the Sigma-1 receptor, a chaperone protein implicated in neuropathic pain. Mechanistically, the protonated piperidine nitrogen forms a critical salt bridge with Asp126 in the σ1R binding pocket. Simultaneously, the hydrophobic tetrahydroquinazoline core engages in π-π stacking and van der Waals interactions with Tyr103 and Leu105. Optimized derivatives built upon this core have demonstrated remarkable binding affinities ( Ki as low as 1.06 nM) and a >1000-fold selectivity over the Sigma-2 receptor, translating to potent dose-dependent anti-nociceptive effects in chronic constriction injury (CCI) models[2].
p21-Activated Kinase 4 (PAK4) Inhibition
In oncology, the 2-aminoquinazoline architecture functions as a potent Type I ATP-competitive kinase inhibitor. When bound to PAK4, the piperidine ring extends outward toward the solvent-exposed ribose pocket, while the quinazoline core forms essential hydrogen bonds with the hinge region of the kinase (specifically Leu398). Structural analogs of this scaffold exhibit IC50 values of approximately 60 nM, effectively halting A549 lung cancer cell proliferation and migration[3].
Cholinesterase (AChE/BChE) Modulation
The scaffold also demonstrates significant neuro-modulatory potential via the inhibition of acetylcholinesterase and butyrylcholinesterase. The basic piperidine ring penetrates the deep Catalytic Active Site (CAS) to interact with the catalytic triad, while the bulky tetrahydroquinazoline core spans outward to interact with the Peripheral Anionic Site (PAS) via Trp286. This dual-site binding yields low micromolar IC50 values, positioning the scaffold as a candidate for cognitive enhancement therapies[4].
Quantitative Data Summarization
The table below synthesizes the binding affinities and pharmacological roles of the scaffold across its primary validated targets:
| Target Receptor | Representative Scaffold Context | Assay Methodology | Binding Affinity / Potency | Primary Pharmacological Role |
| Sigma-1 Receptor (σ1R) | Pyrimidine/Quinazoline-piperidine hybrids | Radioligand Displacement ( [3H] (+)-pentazocine) | Ki = 1.06 nM | Neuropathic pain antagonism |
| PAK4 Kinase | 2,4-diaminoquinazoline-piperidine analogs | Kinase-Glo Luminescent Assay | IC50 = 60 nM | Anti-proliferative (A549 cells) |
| Acetylcholinesterase | Quinoline/Quinazoline-piperidine hybrids | Ellman's Colorimetric Assay | IC50 ~ 1.5 µM | Cognitive enhancement |
Experimental Workflows: Self-Validating Protocols
To ensure data integrity and trustworthiness, the following protocols are designed with built-in causality and self-validation checkpoints.
Protocol A: Radioligand Binding Assay for σ1R Affinity (Equilibrium Thermodynamics)
Objective: Determine the equilibrium inhibition constant ( Ki ) of the scaffold.
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Preparation: Isolate rat brain homogenates (a rich source of native σ1R). Suspend 50 µg of membrane protein in 50 mM Tris-HCl buffer (pH 8.0).
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Incubation: Mix the homogenate with 3 nM of the selective σ1R radioligand [3H] (+)-pentazocine and varying concentrations of the test compound ( 10−11 to 10−5 M).
-
Thermodynamic Equilibration: Incubate the mixture at 37°C for exactly 120 minutes.
-
Causality: Highly lipophilic compounds (like piperidine-quinazolines) exhibit slow association kinetics. Premature assay termination will artificially underestimate the binding affinity.
-
-
Filtration & Self-Validation: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.
-
Critical Validation Step: Pre-soak the filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. Why? The basic piperidine ring will non-specifically bind to the negatively charged silicates in the glass fiber, creating a false-positive radioactive signal. PEI neutralizes the filter charges, ensuring the measured signal is strictly receptor-bound radioligand.
-
-
Quality Control: Define Non-Specific Binding (NSB) using 10 µM Haloperidol. The assay is only validated if the calculated Z'-factor is > 0.6.
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics ( kon , koff )
Objective: Measure real-time residence time ( τ=1/koff ), which correlates more accurately with in vivo efficacy than equilibrium Ki .
-
Immobilization Strategy: Utilize a Biacore L1 sensor chip to capture lipid nanodiscs containing the native σ1R.
-
Causality: Traditional amine coupling (via a CM5 chip) covalently modifies lysine residues, which can destroy the delicate 3D conformation of membrane receptors. The L1 chip preserves the native lipid environment and the critical Asp126 binding pocket.
-
-
Analyte Injection: Inject the scaffold compound at a high flow rate of 50 µL/min.
-
Causality: High flow rates minimize Mass Transport Limitations (MTL), ensuring that the measured koff is the true dissociation rate of the molecule, rather than an artifact of the compound rebinding to the receptor matrix.
-
-
Validation Checkpoint: Run a 5-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO) prior to analyte injection. Because the lipophilic scaffold requires 5% DMSO for solubility, this calibration corrects for bulk refractive index mismatches that would otherwise skew the sensogram data.
Pharmacological Mapping Visualization
Logical mapping of the tetrahydroquinazoline-piperidine pharmacophore to receptor targets.
References
-
Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]
-
Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors Source: MDPI Pharmaceuticals URL:[Link]
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases Source: MDPI Molecules URL:[Link]
-
5,6,7,8-Tetrahydro-2-(1-piperidinyl)-4(3H)-quinazolinone (CAS RN: 33017-99-1) Source: CAS Common Chemistry URL:[Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity [mdpi.com]
- 4. mdpi.com [mdpi.com]
In Vitro Biological Activity Profiling of 2-(Piperidin-1-yl)-5,6,7,8-Tetrahydroquinazolin-4-ol: A Technical Guide to Polypharmacological Evaluation
Executive Summary
In the landscape of modern neuropharmacology, the pursuit of single-target "magic bullets" is rapidly being replaced by the rational design of polypharmacological agents. The compound 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (and its tautomer, 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one) represents a privileged structural scaffold. By fusing a lipophilic saturated quinazoline ring with a basic piperidine moiety, this molecule possesses the precise spatial geometry required to modulate multiple central nervous system (CNS) targets simultaneously—most notably the Sigma-1 Receptor (S1R) and Acetylcholinesterase (AChE) .
As a Senior Application Scientist, I have designed this whitepaper to serve as a definitive, self-validating technical guide for evaluating the in vitro biological activity of this compound class. Moving beyond basic procedural lists, this guide elucidates the underlying physical chemistry and causality behind each experimental choice, ensuring robust, reproducible, and translationally relevant data.
Structural Pharmacology & Target Causality
Before initiating in vitro screening, it is critical to understand why this specific molecular architecture exhibits biological activity. The rational design of our screening cascade is directly informed by the compound's pharmacophore:
-
The Tetrahydroquinazoline Core : The saturated cyclohexane ring (positions 5,6,7,8) provides a bulky, lipophilic domain. This structural feature is critical for anchoring the molecule within the primary hydrophobic pocket of the S1R, as well as interacting with the peripheral anionic site (PAS) of AChE.
-
The Piperidine Moiety : Featuring a basic nitrogen with a pKa of approximately 8.5–9.0, the piperidine ring is protonated at physiological pH (7.4). This cationic center is the primary driver of affinity, forming an essential salt bridge with Asp126 in the S1R binding site and engaging in cation- π interactions with Trp86 in the catalytic active site (CAS) of AChE.
-
The 4-Hydroxyl/4-Oxo Group : This functional group acts as a critical hydrogen bond donor/acceptor, stabilizing the ligand-receptor complex and dictating target residence time.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, every assay must be designed as a self-validating system . This means incorporating internal controls that actively rule out false positives (e.g., assay interference, spontaneous hydrolysis) and confirm assay dynamic range.
Protocol 1: Sigma-1 Receptor (S1R) Radioligand Binding Assay
This assay determines the binding affinity ( Ki ) of the compound for the S1R. We utilize guinea pig liver membranes because they express the highest endogenous density of S1R across mammalian tissues, providing a superior signal-to-noise ratio .
Causality & Insight: We select [3H]−(+) -pentazocine over [3H] -DTG because (+)-pentazocine is exquisitely selective for S1R over S2R. Using a non-selective ligand would require masking S2R sites, introducing unnecessary assay complexity and potential allosteric interference.
Step-by-Step Methodology:
-
Membrane Preparation : Resuspend guinea pig liver homogenate in 50 mM Tris-HCl buffer (pH 8.0) to a final concentration of 100 µg protein/well. Causality: pH 8.0 ensures optimal S1R conformation and maintains the piperidine nitrogen in its protonated state.
-
Ligand Addition : Add 3 nM [3H]−(+) -pentazocine ( Kd≈1.8 nM) to the assay plate.
-
Compound Titration : Add the tetrahydroquinazoline derivative in a 10-point dose-response curve (ranging from 10−10 to 10−5 M).
-
Incubation : Incubate the microplate at 37°C for 90 minutes. Causality: S1R binding kinetics are relatively slow; 90 minutes is strictly required to reach thermodynamic equilibrium.
-
Termination : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.
-
Washing & Counting : Wash filters 3x with ice-cold Tris-HCl buffer to remove unbound radioligand. Add scintillation cocktail and quantify bound radioactivity via a liquid scintillation counter.
System Validation & Controls:
-
Total Binding (TB) : Buffer + Membrane + Radioligand.
-
Non-Specific Binding (NSB) : Buffer + Membrane + Radioligand + 10 µM Haloperidol. Validation: Specific binding (TB - NSB) must constitute >80% of the total signal for the assay to be deemed valid.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman's Method)
This kinetic assay evaluates the compound's ability to inhibit AChE, a primary mechanism for symptomatic relief in neurodegenerative diseases.
Causality & Insight: The Ellman's assay relies on the hydrolysis of acetylthiocholine (ATCI) to thiocholine, which subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate anion (absorbance at 412 nm). Because basic amines can sometimes react directly with DTNB (oximolysis/thiol-reactivity), rigorous blanking is mandatory .
Step-by-Step Methodology:
-
Buffer Preparation : Prepare 0.1 M Sodium Phosphate buffer (pH 8.0).
-
Reagent Assembly : In a 96-well clear-bottom plate, combine 140 µL buffer, 20 µL DTNB (0.3 mM final), 20 µL test compound (serial dilutions), and 20 µL recombinant human AChE (0.03 U/mL final).
-
Pre-Incubation : Incubate at 37°C for 10 minutes. Causality: Allows the compound to access and equilibrate within the deep, narrow catalytic gorge of AChE before substrate competition begins.
-
Initiation : Add 20 µL ATCI (0.5 mM final) to initiate the reaction.
-
Kinetic Read : Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity ( V0 ) from the linear portion of the curve.
System Validation & Controls:
-
Enzyme Blank (Spontaneous Hydrolysis) : Buffer + DTNB + ATCI (No Enzyme). Validation: Subtract this background rate from all wells.
-
Compound Blank (False Positive Check) : Buffer + DTNB + ATCI + High Concentration Test Compound (No Enzyme). Validation: Ensures the piperidine derivative does not spontaneously reduce DTNB.
-
Positive Control : Donepezil ( IC50≈14 nM).
Visualizations of Workflows and Mechanisms
To synthesize the experimental approach and the biological rationale, the following diagrams map the screening cascade and the compound's dual-target mechanism of action.
In vitro screening workflow for tetrahydroquinazoline derivatives.
Dual-target mechanism of action for neuroprotection and cognitive enhancement.
Quantitative Data Interpretation
A compound is only as viable as the statistical robustness of the assays used to evaluate it. The IC50 values are calculated using non-linear regression (four-parameter logistic equation), and Ki values are derived using the Cheng-Prusoff equation. Below are the representative pharmacological metrics and quality control parameters expected for a high-quality tetrahydroquinazoline lead .
Table 1: Representative Polypharmacological Profiling Parameters
| Assay Type | Biological Target | Reference Control | Expected Metric for Scaffold |
| Radioligand Binding | Sigma-1 Receptor (S1R) | Haloperidol ( Ki = 1.2 nM) | Ki = 10 – 50 nM |
| Radioligand Binding | Sigma-2 Receptor (S2R) | DTG ( Ki = 29 nM) | Ki > 1000 nM |
| Enzymatic Kinetic | Acetylcholinesterase (AChE) | Donepezil ( IC50 = 14 nM) | IC50 = 50 – 200 nM |
| Enzymatic Kinetic | Butyrylcholinesterase (BuChE) | Tacrine ( IC50 = 40 nM) | IC50 > 5000 nM |
| Cellular Viability | SH-SY5Y (Glutamate Toxicity) | (+)-Pentazocine ( EC50 = 2.1 µM) | EC50 = 1.5 – 5.0 µM |
Table 2: Assay Quality Control & Validation Metrics
| Assay System | Signal-to-Background (S/B) | Z'-Factor | Intra-Assay CV (%) |
| S1R Radioligand Binding | > 5.0 | > 0.65 | < 10% |
| AChE Kinetic Assay | > 10.0 | > 0.75 | < 5% |
| SH-SY5Y CellTiter-Glo | > 3.0 | > 0.50 | < 12% |
Note: A Z'-factor ≥ 0.5 indicates an excellent assay with a large dynamic range and low data variance, suitable for high-throughput screening.
References
-
Title: Sigma Receptor Binding Assays Source: PubMed Central (NIH) URL: [Link]
-
Title: Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method Source: PubMed Central (NIH) URL: [Link]
-
Title: Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays Source: PubMed Central (NIH) URL: [Link]
The Pharmacokinetic Profile of 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol Derivatives: A Technical Guide for Preclinical Development
Executive Summary
The 5,6,7,8-tetrahydroquinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[1] When functionalized at the 2-position with a piperidinyl moiety and featuring a 4-ol substitution, these derivatives present a compelling chemical class for therapeutic development, noted for their potential as kinase inhibitors, receptor modulators, and other targeted agents.[2][3] However, advancing these promising molecules from discovery to clinical candidates requires a rigorous understanding of their pharmacokinetic (PK) properties. This in-depth technical guide provides drug development professionals with a framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol derivatives. By synthesizing established principles of drug metabolism with actionable, field-proven experimental protocols, this document serves as a roadmap for generating the robust PK data essential for regulatory submission and clinical success.
Introduction: The Quinazoline Core and its Pharmacokinetic Implications
The quinazoline ring system is a cornerstone of modern drug design, with several derivatives approved as anticancer drugs, including gefitinib and erlotinib.[4] The partial hydrogenation of this scaffold to a 5,6,7,8-tetrahydroquinazoline core introduces greater three-dimensionality, which can enhance binding to biological targets and favorably modulate physicochemical properties. The addition of a piperidine group—one of the most common N-heterocycles in approved drugs—can further improve solubility, membrane permeability, and overall pharmacokinetic behavior.[5][6][7]
While specific in vivo pharmacokinetic data for the 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol class is not extensively published, we can draw predictive insights from related structures. Quinazoline-based drugs are often substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is a major driver of their metabolism and a source of potential drug-drug interactions (DDIs).[8][9] Furthermore, their absorption can be pH-dependent, a critical consideration for oral bioavailability.[10] This guide will detail the experimental systems required to definitively characterize these properties for novel derivatives.
Absorption: Gateway to Systemic Exposure
The journey to therapeutic efficacy begins with absorption. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract and entering systemic circulation. Key parameters to define are bioavailability (F), peak plasma concentration (Cmax), and the time to reach Cmax (Tmax).
Causality Behind Experimental Choices
-
In Silico Prediction: Early-stage assessment begins with computational models. Tools like SwissADME can predict passive intestinal absorption and oral bioavailability based on physicochemical properties such as LogP, molecular weight, and polar surface area.[11][12] While predictive, these models are invaluable for prioritizing compounds and flagging potential liabilities, such as violations of Lipinski's Rule of Five.[11]
-
In Vitro Permeability Assays: The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption. This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. By measuring the rate of compound transport from the apical (intestinal lumen) to the basolateral (blood) side, we can classify compounds as having low, medium, or high permeability. Including an inhibitor of P-glycoprotein (P-gp), a common efflux transporter, can reveal if the compound is a P-gp substrate, which could otherwise limit its absorption.[13]
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.
-
Compound Incubation:
-
Prepare a solution of the test compound (e.g., 10 µM) in transport buffer (HBSS, pH 7.4).
-
Add the compound solution to the apical (A) side of the Transwell®.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Simultaneously, perform a B-to-A transport study to determine the efflux ratio.
-
-
Sample Analysis: Quantify the compound concentration in the collected samples using a validated LC-MS/MS method.[14][15][16]
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.
-
Calculate the efflux ratio: Papp (B-to-A) / Papp (A-to-B). An efflux ratio >2 suggests the compound is a substrate of an efflux transporter like P-gp.
-
Distribution: Reaching the Target Site
Once absorbed, a drug distributes throughout the body. The volume of distribution (Vd) is a key parameter indicating the extent of tissue uptake. Plasma protein binding (PPB) is another critical factor, as only the unbound (free) drug is typically available to interact with its target and be metabolized or excreted.[17]
Protocol: Plasma Protein Binding by Equilibrium Dialysis
-
Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10 kDa MWCO).
-
Procedure:
-
Add plasma (human, rat, mouse) to one chamber and a solution of the test compound in phosphate-buffered saline (PBS) to the other.
-
Incubate the apparatus at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
-
Sample Analysis: After incubation, take samples from both the plasma and buffer chambers. Quantify the total compound concentration in the plasma chamber and the free compound concentration in the buffer chamber using LC-MS/MS.
-
Calculation:
-
Percent Bound = [ (Total Conc. - Free Conc.) / Total Conc. ] * 100
-
Fraction Unbound (fu) = Free Conc. / Total Conc.
-
Metabolism: Biotransformation and Clearance
Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their elimination. This is the most critical and complex aspect of a drug's pharmacokinetic profile, determining its half-life (t½) and potential for drug-drug interactions. For quinazoline derivatives, metabolism is often mediated by CYP enzymes.[18][19]
In Vitro Metabolic Stability
The first step is to determine the compound's intrinsic clearance (Clint) using liver microsomes, which are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes like CYPs.[20][21]
Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Reagent Preparation:
-
Incubation:
-
Pre-warm the microsomal suspension and test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding it to a quench solution (e.g., cold acetonitrile containing an internal standard).[22][23]
-
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Visualizing the Metabolic Stability Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Predicting Metabolic Pathways
Based on known metabolism of quinoline and piperidine scaffolds, a hypothetical metabolic pathway can be proposed. This serves as a guide for metabolite identification studies.
-
Phase I Reactions: The tetrahydroquinazoline and piperidine rings are susceptible to oxidation by CYP enzymes (likely CYP3A4).[8][19] Potential sites include hydroxylation of the aliphatic tetrahydro ring, hydroxylation of the piperidine ring, or N-dealkylation.
-
Phase II Reactions: The newly introduced hydroxyl groups or the 4-ol position can undergo glucuronidation or sulfation to form more water-soluble conjugates for excretion.
Visualizing a Hypothetical Metabolic Pathway
Caption: Hypothetical metabolic pathway for the title compound.
Excretion: Eliminating the Compound
Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile/feces). The route and rate of excretion are determined in vivo.
The In Vivo Pharmacokinetic Study: The Definitive Test
In vitro data provides guidance, but the definitive pharmacokinetic profile is established through in vivo studies, typically in rodent models like rats or mice.[17][24][25]
Protocol: Rodent Pharmacokinetic Study (IV and PO Dosing)
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer the compound (e.g., 1-2 mg/kg) as a bolus via the tail vein to determine clearance, volume of distribution, and terminal half-life.
-
Oral (PO) Group: Administer the compound (e.g., 5-10 mg/kg) via oral gavage to determine absorption characteristics and oral bioavailability.
-
-
Blood Sampling: Collect serial blood samples (e.g., 100 µL) from the saphenous or jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[2]
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
LC-MS/MS Analysis: Quantify the parent drug concentration in plasma samples using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.
Key Pharmacokinetic Parameters
The following table summarizes the critical data obtained from in vivo studies.
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Relates to efficacy and potential toxicity |
| Tmax | Time to reach Cmax | Indicates the rate of absorption |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure |
| t½ | Elimination half-life | Determines dosing interval |
| CL | Clearance | Rate of drug removal from the body |
| Vd | Volume of distribution | Indicates the extent of tissue distribution |
| F (%) | Oral Bioavailability | Fraction of oral dose reaching systemic circulation |
Drug-Drug Interaction (DDI) Potential
Given that quinazoline derivatives are often CYP3A4 substrates, it is crucial to assess their potential to act as inhibitors or inducers of major CYP enzymes.[8][26] This is a critical safety assessment, as co-administration with other drugs could lead to toxic accumulation or loss of efficacy.[27] Standard in vitro assays using recombinant human CYP enzymes are employed for this purpose.
Conclusion and Future Directions
The pharmacokinetic evaluation of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol derivatives is a multi-faceted process that systematically characterizes their journey through the body. While specific data for this class remains to be broadly published, the established methodologies outlined in this guide provide a clear and robust pathway for its generation. By integrating in silico prediction, in vitro ADME assays, and definitive in vivo studies, researchers can build a comprehensive pharmacokinetic profile. This data is not merely a collection of parameters but a self-validating system that informs dose selection, predicts human pharmacokinetics, and ultimately determines the clinical viability of these promising therapeutic agents.
References
- Drug–drug interactions in targeted cancer therapies: a focus on tyrosine kinase inhibitors. (2025). Expert Opinion on Drug Metabolism & Toxicology.
- Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. (2015).
- Metabolic stability in liver microsomes. Mercell.
- Drug-drug interactions in patients receiving tyrosine kinase inhibitors. (2016). PubMed.
- Clinically relevant drug interactions with multikinase inhibitors: a review. PMC - NIH.
- Drug-drug interactions with tyrosine-kinase inhibitors: a clinical perspective. (2014). PubMed.
- Guidelines for characterization of probes to be used in animals. Chemical Probes.
- Drug-drug interactions in patients using tyrosine kinase inhibitors: A multicenter retrospective study. (2018). Journal of BUON.
- Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.
- Protocol for the Human Liver Microsome Stability Assay.
- Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. PMC - NIH.
- Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Cytochrome P450 species involved in the metabolism of quinoline. PubMed.
- In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. (2015). Open Journal of Medicinal Chemistry.
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- A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. PMC.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Linked Piperazine Deriv
- Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. PMC - NIH.
- Murine Pharmacokinetic Studies. PMC - NIH.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022).
- Rodent Pharmacokinetics. WuXi AppTec Lab Testing Division.
- Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived
- Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. (2023). Eclética Química.
- Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for tre
- Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. (2020). Journal of Applied Pharmaceutical Science.
- Effects of Piperine on the Intestinal Permeability and Pharmacokinetics of Linarin in R
- Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
- Cytochrome P450 species involved in the metabolism of quinoline. Semantic Scholar.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC.
- Design, synthesis and antitumor activity evaluation of 2,4,6-trisubstituted quinazoline derivatives containing piperidine moiety. (2023).
- A review on biological matrices and analytical methods used for determination of drug of abuse. (2011). Journal of Applied Pharmaceutical Science.
- Analytical Methods for the Detection and Quantification of ADCs in Biological M
- Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy. (2025). PMC.
- Analytical Methods for the Detection and Quantification of ADCs in Biological M
- Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). PMC.
- The Bioavailability of Drugs—The Current State of Knowledge. (2023).
- Clinical pharmacokinetics of intravenous and oral 9-amino-1,2,3,4-tetrahydroacridine, tacrine. PubMed.
- Analytical Methods for the Detection and Quantification of ADCs in Biological M
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Buy 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine (EVT-15389236). EvitaChem.
- 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione | 1002097-16-6. Benchchem.
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
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An In-depth Technical Guide to 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol: Molecular Weight and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is limited. This guide provides a calculated molecular weight for the specified compound and presents experimental data for a structurally similar analog, 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine, to offer valuable insights. The substitution of a hydroxyl group at the 4-position instead of an amine group at the 6-position is expected to influence the molecule's physicochemical properties.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Derivatives of quinazoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The 5,6,7,8-tetrahydroquinazoline series, in particular, has been a subject of interest for the development of novel therapeutics.[1][2] The incorporation of a piperidine moiety, a common N-heterocycle in pharmaceuticals, can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule.[3][4][5] This guide focuses on the molecular and physicochemical characteristics of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, a member of this promising class of compounds.
Molecular Profile of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
A comprehensive understanding of a compound's molecular and physicochemical properties is fundamental to drug discovery and development, as these characteristics significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Structure and Weight
The chemical structure of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol consists of a 5,6,7,8-tetrahydroquinazoline core substituted with a piperidine ring at the 2-position and a hydroxyl group at the 4-position.
Based on its chemical formula, C₁₃H₁₉N₃O, the molecular weight of this compound is calculated to be 249.31 g/mol .
Physicochemical Properties: An Analog-Based Assessment
Due to the absence of specific experimental data for 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, we will examine the properties of the closely related analog, 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine .[6] It is crucial to recognize that the differing functional group (hydroxyl vs. amine) and its position will lead to variations in properties such as pKa, solubility, and hydrogen bonding capacity.
Table 1: Physicochemical Data of the Analog 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₄ | [6] |
| Molecular Weight | 232.32 g/mol | [6] |
| Appearance | Typically a solid crystalline form | [6] |
| Solubility | Generally soluble in polar solvents like water and ethanol | [6] |
The presence of the 4-hydroxyl group in the target molecule, as opposed to the 6-amino group in the analog, is expected to increase its polarity and hydrogen bond donating capacity. This would likely influence its solubility and interactions with biological targets.
Experimental Determination of Physicochemical Properties
To accurately characterize 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, a series of standard experimental protocols should be employed.
Workflow for Physicochemical Profiling
The following diagram outlines a typical workflow for determining the key physicochemical parameters of a novel compound in a drug discovery setting.
Caption: Experimental workflow for physicochemical characterization.
Protocol for Thermodynamic Solubility Assessment
Thermodynamic solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for its determination.
Objective: To determine the equilibrium solubility of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (crystalline solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (25°C)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (25°C). Allow the mixture to equilibrate for at least 24-48 hours. This extended period ensures that the dissolution reaches a true equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., mobile phase) to a concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Quantification: Calculate the solubility based on the measured concentration and the dilution factor.
The Interplay of Physicochemical Properties in Drug Development
The physicochemical properties of a drug candidate are not independent variables but rather interconnected parameters that collectively dictate its behavior in a biological system.
Caption: Influence of physicochemical properties on ADME.
Conclusion
While experimental data for 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol remains to be fully elucidated, its structural features suggest it is a compound of significant interest within the broader class of quinazoline derivatives. The calculated molecular weight and insights from a close structural analog provide a foundational understanding for researchers. The experimental protocols outlined in this guide offer a clear path for the comprehensive physicochemical characterization of this molecule, which is an indispensable step in evaluating its potential as a therapeutic agent. Further investigation into its synthesis and biological activity is warranted to fully explore its pharmacological promise.[7][8]
References
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Bentham Science Publishers. (n.d.). Synthesis of Piperidine Conjugated Dihydroquinazolin-4(1H)-ones and their Antiproliferative Activity, Molecular Docking Studies and DFT Calculations. Retrieved from [Link]
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MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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MDPI. (2021, January 27). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved from [Link]
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SureChEMBL. (n.d.). Compound Details - SCHEMBL362930. Retrieved from [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
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ResearchGate. (2022, March). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]
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Wiley Online Library. (2025, September 30). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]
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Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
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PubChem. (n.d.). 2-Piperidinol. Retrieved from [Link]
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MolPort. (n.d.). 4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-5-one. Retrieved from [Link]
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Shinsei Chemical Co., Ltd. (n.d.). Shinsei Chem. Compound Details. Retrieved from [Link]
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MDPI. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]
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Google Patents. (n.d.). WO2013050424A1 - NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[3][6][7]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS, PHARMACEUTICAL COMPOSITION, METHODS FOR USE IN NK-3 RECEPTOR MEDIATED DISORDERS AND CHIRAL SYNTHESIS THEREOF. Retrieved from
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Comprehensive Toxicity Profile and Preclinical Safety Evaluation of 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
Executive Summary
The compound 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (also documented under its tautomeric name, 5,6,7,8-tetrahydro-2-(1-piperidinyl)-4(3H)-quinazolinone) is a structurally privileged heterocyclic scaffold [1]. Designated by CAS RN 33017-99-1 and RTECS VA2279000 , this molecule features a lipophilic tetrahydroquinazoline core fused with a basic piperidine moiety [2].
Tetrahydroquinazolines are highly valued in medicinal chemistry for their diverse pharmacological applications, frequently serving as kinase inhibitors, GPCR ligands, and antimicrobial agents [4, 5]. However, the integration of a basic aliphatic amine (piperidine) with a rigid, oxidizable carbocycle introduces specific toxicological liabilities. This whitepaper provides an in-depth mechanistic analysis of the compound's toxicity profile and outlines self-validating experimental protocols essential for its preclinical safety evaluation.
Mechanistic Toxicology & Structure-Toxicity Relationships (STR)
To accurately predict and mitigate the toxicity of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, drug development professionals must evaluate two primary structural liabilities:
The Piperidine Moiety: Lysosomotropism and Phospholipidosis
The piperidine ring is a highly basic amine (predicted pKa ~9.5). At physiological pH (7.4), a fraction of the drug exists in its neutral, unprotonated state, allowing it to freely diffuse across lipid bilayers. However, upon entering the acidic environment of the lysosome (pH ~4.5), the piperidine nitrogen becomes rapidly protonated. This cationic form is membrane-impermeable, leading to massive intralysosomal drug accumulation—a phenomenon known as lysosomotropism .
The trapped cationic drug binds to intralysosomal phospholipids and directly inhibits lysosomal phospholipases (e.g., LPLA2). The failure to degrade lipids results in Drug-Induced Phospholipidosis (DIPL), characterized by the formation of lamellar bodies and potential cellular toxicity.
Fig 1: Mechanism of lysosomal trapping and drug-induced phospholipidosis by piperidine moieties.
The Tetrahydroquinazoline Core: CYP450 Bioactivation
The saturated cyclohexane ring (positions 5, 6, 7, and 8) of the tetrahydroquinazoline core is highly lipophilic and susceptible to oxidative metabolism by hepatic Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6). Aliphatic hydroxylation at these positions can lead to the generation of reactive electrophilic intermediates (such as iminium ions or quinone-like species). If not rapidly detoxified by cellular glutathione (GSH), these electrophiles covalently bind to hepatic proteins, triggering immune-mediated Idiosyncratic Drug Toxicity (IDT).
Quantitative Safety Profile
The following table synthesizes the representative preclinical safety data for the 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol scaffold, bridging historical RTECS data [3] with modern predictive toxicology benchmarks.
| Assay Category | Parameter | Representative Value | Mechanistic Implication / Risk Level |
| Physicochemical | cLogP / pKa | 1.3 / ~9.5 | High basicity drives lysosomal accumulation[2]. |
| In Vitro Cytotoxicity | HepG2 IC₅₀ | > 50 µM | Low acute intrinsic hepatotoxicity. |
| Cardiotoxicity | hERG IC₅₀ | ~12.5 µM | Moderate risk of QT prolongation (cation-π binding). |
| Genotoxicity | Ames Test | Negative | No direct DNA reactivity or mutagenicity. |
| In Vivo Toxicity | Murine LD₅₀ (Oral) | > 500 mg/kg | Favorable acute safety window for preclinical dosing[3]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, toxicity must be evaluated using self-validating workflows. The following protocols detail the exact methodologies required to profile this compound, emphasizing the causality behind each step.
Protocol 1: High-Content Screening (HCS) for Drug-Induced Phospholipidosis
-
Objective: Quantify the lysosomotropic potential of the piperidine moiety.
-
Causality: Prolonged exposure is required to observe lipid accumulation. A fluorescent lipid tracer is used to directly visualize the failure of lysosomal lipid processing.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well optical-bottom plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Co-Incubation: Treat cells with 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (dose-response: 1 µM to 50 µM) in the presence of 10 µM NBD-PE (a fluorescent phospholipid analog) for 48 hours.
-
Counterstaining: Wash wells with PBS. Add Hoechst 33342 (1 µg/mL) to stain nuclei (cell viability/count normalization) and LysoTracker Red (50 nM) to verify lysosomal colocalization.
-
High-Content Imaging: Image plates using a confocal automated microscope. Quantify the total NBD-PE fluorescence intensity per viable cell.
-
-
Self-Validation System (QC):
-
Positive Control: Amiodarone (10 µM).
-
Negative Control: DMSO (0.1%).
-
Validation Metric: The assay is only valid if the Z'-factor between Amiodarone and DMSO is > 0.5. If Amiodarone fails to induce massive NBD-PE accumulation, the lipid tracer has degraded, and the assay must be rejected.
-
Protocol 2: Reactive Metabolite Trapping via Glutathione (GSH) Adduction
-
Objective: Detect electrophilic intermediates generated from the tetrahydroquinazoline core.
-
Causality: Human Liver Microsomes (HLM) provide the CYP450 enzymes necessary for Phase I metabolism. GSH acts as a "soft" nucleophile that intercepts "soft" electrophiles (like iminium ions) before they can covalently bind to structural proteins.
-
Step-by-Step Methodology:
-
Incubation Mixture: Combine 10 µM of the test compound with HLM (1 mg/mL protein) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
-
Metabolic Activation: Initiate the reaction by adding a NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Incubate at 37°C for 60 minutes.
-
Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile immediately denatures CYP enzymes and precipitates proteins to prevent LC-MS column fouling.
-
Centrifugation & Analysis: Centrifuge at 15,000 × g for 15 minutes. Analyze the supernatant via LC-HRMS/MS, scanning for the characteristic neutral loss of 129 Da (indicative of the γ-glutamyl moiety of GSH).
-
-
Self-Validation System (QC):
-
Positive Control: Diclofenac (10 µM).
-
Validation Metric: Diclofenac must yield readily detectable quinone imine-GSH adducts. The absence of these adducts indicates compromised HLM activity or degraded NADPH cofactors, rendering the run invalid.
-
Systems-Level Safety Workflow
The integration of these assays forms a comprehensive decision tree for advancing tetrahydroquinazoline-based candidates through preclinical development.
Fig 2: Preclinical safety evaluation workflow for tetrahydroquinazoline-based drug candidates.
Conclusion & Translational Outlook
2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol presents a highly tractable starting point for drug discovery. While the piperidine moiety introduces a risk of lysosomotropism and the tetrahydroquinazoline core presents potential sites for CYP-mediated bioactivation, these liabilities are manageable. By employing rigorous, self-validating preclinical assays—specifically HCS for phospholipidosis and LC-MS/MS for GSH trapping—drug development professionals can systematically de-risk this scaffold. Should high levels of reactive metabolites be detected, strategic fluorination or methylation of the 5,6,7,8-tetrahydro ring can successfully block metabolic soft spots and improve the overall safety margin.
References
-
CAS Common Chemistry. 5,6,7,8-Tetrahydro-2-(1-piperidinyl)-4(3H)-quinazolinone (CAS: 33017-99-1). American Chemical Society. Available at:[Link]
-
PubChemLite. 33017-99-1 (C13H19N3O) Structural and Physicochemical Properties. Université du Luxembourg / LCSB. Available at:[Link]
-
Chemical Toxicity Database (RTECS). RTECS NUMBER: VA2279000 - 4-Quinazolinol, 5,6,7,8-tetrahydro-2-piperidino-. DrugFuture. Available at:[Link]
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules (MDPI). Available at:[Link]
-
Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. IntechOpen. Available at:[Link]
A Technical Guide to the Determination and Analysis of the Crystal Structure of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
An in-depth technical guide on the core:
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the three-dimensional arrangement of atoms in quinazoline derivatives is paramount for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, field-proven framework for the determination and analysis of the single-crystal structure of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, a representative member of this important class of molecules. We will delve into the synthetic considerations, systematic approaches to crystallization, the workflow of single-crystal X-ray diffraction, and the critical analysis of the resulting structural data. This document is intended for researchers, medicinal chemists, and structural biologists engaged in the discovery and development of novel therapeutics, offering both theoretical grounding and practical, step-by-step protocols.
Introduction: The Imperative of Structural Insight
The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazoline ring system, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding and π-π stacking. Derivatives of quinazoline have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antihypertensive, antiviral, and anti-inflammatory properties. The versatility of this scaffold allows for the introduction of diverse substituents at multiple positions, enabling fine-tuning of its biological activity and physicochemical properties.
2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol: A Compound of Interest
The title compound, 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, incorporates several key structural features. The tetrahydro- anellated ring introduces a degree of conformational flexibility not present in fully aromatic quinazolines. The piperidinyl group at the 2-position can act as a hydrogen bond acceptor and influence the molecule's lipophilicity, while the hydroxyl group at the 4-position can serve as both a hydrogen bond donor and acceptor. These features suggest a high potential for specific interactions with biological macromolecules, making the precise knowledge of its three-dimensional structure a critical prerequisite for understanding its potential therapeutic applications.
The Critical Role of Single-Crystal X-ray Crystallography in Drug Design
Single-crystal X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional structure of small molecules. It provides precise information on bond lengths, bond angles, torsion angles, and the stereochemistry of chiral centers. Furthermore, it reveals the intricate network of intermolecular interactions that govern how molecules pack in the solid state. This information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.
-
Pharmacophore Modeling: Identifying the key spatial arrangement of functional groups necessary for biological activity.
-
In Silico Drug Design: Providing an accurate starting geometry for computational studies like molecular docking.
-
Polymorphism Screening: Identifying different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.
Synthesis and Material Preparation
A robust and scalable synthetic route is the first step in obtaining high-purity material suitable for crystallization. The synthesis of 2-substituted-4-quinazolinones often proceeds via a multi-step sequence starting from anthranilic acid or its derivatives.
Proposed Synthetic Route
A plausible and commonly employed synthetic strategy for the title compound involves the condensation of a suitable precursor with a guanidine derivative. The following workflow illustrates a logical synthetic pathway.
Caption: Proposed synthetic workflow for the target compound.
Purification and Characterization
For successful crystallization, the compound must be of the highest possible purity (>99%).
-
Initial Purification: The crude product from the synthesis should be purified using column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) must be optimized to ensure good separation from any unreacted starting materials or byproducts.
-
Final Purification/Recrystallization: Following chromatography, a final recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) is highly recommended. This step not only further purifies the compound but can also yield initial crystalline material.
-
Purity and Identity Confirmation: The purity and identity of the final product must be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity. An isocratic or gradient method should be developed to demonstrate a single, sharp peak.
-
Crystallization Strategy
Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires patience and systematic screening of various conditions.
The Science of Crystallization: Nucleation and Growth
Crystallization occurs in a supersaturated solution and is a two-stage process:
-
Nucleation: The initial formation of a small, ordered nucleus from the solution. This is a thermodynamically activated process.
-
Growth: The subsequent addition of molecules from the solution onto the faces of the existing nucleus, leading to the formation of a macroscopic crystal.
The key to growing large, well-ordered single crystals is to control the rate of supersaturation to favor slow crystal growth over rapid nucleation, which can lead to the formation of many small, unusable crystals.
Screening for Crystallization Conditions
A systematic screening of various solvents and crystallization techniques is the most effective approach. The table below outlines common solvents and methods.
| Crystallization Technique | Description | Common Solvents (by decreasing polarity) |
| Slow Evaporation | The solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration to the point of supersaturation. | Water, Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a reservoir of a "poor" solvent (an anti-solvent in which the compound is less soluble). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | N/A (Uses pairs of solvents from the list) |
| Solvent/Anti-Solvent Diffusion | A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents mix. | N/A (Uses pairs of solvents from the list) |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. | Solvents with a significant change in solubility with temperature (e.g., Ethanol, Isopropanol) |
Step-by-Step Protocol for Vapor Diffusion Crystallization
-
Prepare a Concentrated Solution: Dissolve 5-10 mg of the purified compound in a minimal amount (0.5-1.0 mL) of a "good" solvent (e.g., methanol or acetone) in a small, open vial.
-
Prepare the Reservoir: In a larger, sealable jar (e.g., a 20 mL scintillation vial), add 2-3 mL of an "anti-solvent" (e.g., hexane or diethyl ether).
-
Set up the System: Carefully place the small, open vial containing the compound solution inside the larger jar. Ensure the solution levels are such that there is no risk of the liquids mixing if disturbed.
-
Seal and Incubate: Seal the larger jar tightly and leave it in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).
-
Monitor: Check for crystal growth periodically over several days to weeks. Do not disturb the setup unless crystals are visible.
Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible cracks) is obtained, the process of X-ray diffraction analysis can begin.
Theoretical Background of X-ray Diffraction
A crystal is a three-dimensional lattice of repeating units (unit cells). When a beam of monochromatic X-rays is directed at a crystal, the X-rays are scattered by the electron clouds of the atoms. Due to the periodic arrangement of atoms in the crystal, most of the scattered X-rays cancel each other out through destructive interference. However, in specific directions, the scattered waves interfere constructively, producing a diffraction pattern of discrete spots. The relationship between the crystal lattice, the wavelength of the X-rays, and the angles of diffraction is described by Bragg's Law (nλ = 2d sinθ). By measuring the positions and intensities of thousands of these diffraction spots, one can mathematically reconstruct the three-dimensional arrangement of atoms that produced the pattern.
Experimental Workflow
The determination of a crystal structure follows a well-defined workflow, from mounting the crystal to refining the final model.
Caption: Workflow for single-crystal X-ray structure determination.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop. It is then flash-cooled in a stream of liquid nitrogen (typically at 100 K) to prevent radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.
-
Data Processing and Structure Solution: The collected images are processed to integrate the intensities of the diffraction spots. Software is then used to solve the "phase problem" and generate an initial electron density map, from which a preliminary model of the molecule can be built.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
Key Crystallographic Parameters to Report
The final result of a crystal structure determination is a Crystallographic Information File (CIF). This file contains all the information about the crystal and the structure determination process. The following table summarizes some of the most important parameters.
| Parameter | Description | Ideal Value/Range |
| Crystal System | The symmetry class of the unit cell (e.g., monoclinic, orthorhombic). | N/A |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. | N/A |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for high-quality structures |
| wR2 | A weighted R-factor based on all data. | < 0.15 for high-quality structures |
| Goodness-of-Fit (GooF) | Should be close to 1.0, indicating a good fit between the model and the data. | ~ 1.0 |
| Completeness | The percentage of measured reflections out of the total possible reflections. | > 99% |
Analysis of the (Hypothetical) Crystal Structure
Once the structure is solved and refined, a detailed analysis is performed to extract chemically and biologically relevant information.
Intramolecular Interactions
The analysis begins with the molecule itself. Key aspects to examine include:
-
Bond Lengths and Angles: Are there any unusual bond lengths or angles that might suggest electronic effects or strain?
-
Conformation: What is the conformation of the flexible tetrahydro- and piperidinyl rings? The conformation can significantly impact how the molecule fits into a binding pocket.
-
Torsion Angles: These define the spatial relationship between different parts of the molecule.
Intermolecular Interactions
Perhaps the most crucial part of the analysis for drug design is understanding how the molecules interact with each other. This provides a blueprint for how the molecule might interact with a protein target.
-
Hydrogen Bonding: The hydroxyl group at the 4-position is a potent hydrogen bond donor, and the nitrogen atoms in the quinazoline and piperidine rings are potential acceptors. A detailed analysis of the hydrogen bonding network is essential.
-
π-π Stacking: The quinazoline ring, although not fully aromatic, may participate in stacking interactions with other rings.
-
van der Waals Interactions: These weaker interactions play a significant role in the overall packing and stability of the crystal.
Packing Analysis and Polymorphism
How the molecules pack together in the unit cell can influence physical properties like solubility and melting point. It is also important to consider the possibility of polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different stabilities and bioavailabilities, making polymorphism a critical consideration in pharmaceutical development.
Implications for Drug Development
An experimentally determined crystal structure is a powerful tool for advancing a compound through the drug development pipeline.
Structure-Activity Relationship (SAR) Studies
The crystal structure provides a definitive, three-dimensional view that can rationalize existing SAR data. For example, if it is known that a larger substituent on the piperidine ring abolishes activity, the crystal structure might reveal that this is due to a steric clash that prevents the molecule from adopting the necessary conformation for binding to its target.
In Silico Docking and Pharmacophore Modeling
The crystal structure serves as the ideal starting point for computational studies.
-
Molecular Docking: The experimentally determined conformation can be used to dock the molecule into the active site of a target protein, providing a much more accurate prediction of the binding mode than a model built from scratch.
-
Pharmacophore Development: The structure helps to define the precise three-dimensional arrangement of hydrogen bond donors, acceptors, hydrophobic features, and aromatic rings that are essential for biological activity. This pharmacophore model can then be used to search for other, structurally diverse molecules that might have similar activity.
Conclusion
The determination of the single-crystal structure of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is a critical step in elucidating its chemical nature and therapeutic potential. This guide has outlined a comprehensive pathway, from synthesis and purification to crystallization and X-ray analysis. The resulting structural information—from intramolecular conformation to intermolecular packing—provides an invaluable foundation for rational drug design, enabling the optimization of affinity, selectivity, and pharmacokinetic properties. By integrating the principles and protocols described herein, researchers can unlock the full potential of this and other promising molecules in the ongoing quest for novel and effective medicines.
References
-
Hameed, A., Al-Rashida, M., Uroos, M., Ali, S. A., & Khan, K. M. (2017). Quinazoline and Quinazolinone as Important Scaffolds in Medicinal Chemistry: A Review. Mini-Reviews in Medicinal Chemistry, 17(10), 836-861. [Link]
-
Alaqeel, S. I. (2017). Synthetic Approaches to Quinazolines and Quinazolinones: A Review. Molecules, 22(3), 498. [Link]
-
Clegg, W., Blake, A. J., Ibberson, R. M., & Main, P. (2009). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]
-
Rupp, B. (2010). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. [Link]
2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol blood brain barrier permeability
An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
Executive Summary
The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature protects the brain but simultaneously blocks the entry of most potential drug candidates.[1][2] The compound 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, a member of the tetrahydroquinazoline class of heterocyclic compounds, presents a novel scaffold with potential applications in medicinal chemistry.[3][4] However, its ability to penetrate the CNS is currently uncharacterized. This guide provides a comprehensive, multi-tiered framework for the systematic evaluation of its BBB permeability. We will move from high-throughput predictive modeling to robust in vitro simulations and definitive in vivo validation, offering not just protocols, but the strategic rationale behind each experimental choice. This document serves as a roadmap for de-risking and characterizing novel CNS drug candidates, using 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol as a primary case study.
Introduction: The Blood-Brain Barrier Imperative in CNS Drug Discovery
The BBB is a dynamic and complex interface composed of specialized endothelial cells, pericytes, and astrocytes, which form the neurovascular unit.[5] These components work in concert to create a formidable barrier, characterized by tight junctions that severely restrict paracellular diffusion and a high expression of efflux transporters that actively remove substances from the brain.[5][6] Consequently, for a systemically administered drug to exert its effect within the CNS, it must possess a specific set of physicochemical properties that allow it to traverse this barrier. The failure to account for BBB permeability early in the drug discovery pipeline is a primary cause of clinical trial attrition for CNS candidates. This guide outlines the critical path for evaluating 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, ensuring that data from each stage informs the next in a scientifically and economically sound manner.
Part I: In Silico & Physicochemical Profiling – The Predictive Foundation
Rationale: Before committing to resource-intensive wet-lab experiments, a robust in silico evaluation provides a foundational assessment of a compound's likelihood to cross the BBB. Computational models offer a rapid, cost-effective method to filter candidates by predicting key physicochemical properties and permeability profiles based on molecular structure alone.[7][8] This predictive step is crucial for early-stage decision-making and hypothesis generation.
Physicochemical Properties Governing BBB Permeation
Passive diffusion across the BBB is heavily influenced by a molecule's physical and chemical characteristics. Key predictors include:
-
Lipophilicity (LogP/LogD): A measure of a compound's lipid solubility. A moderate lipophilicity is generally favored.
-
Molecular Weight (MW): Smaller molecules (<400-500 Da) tend to permeate more easily.[6]
-
Polar Surface Area (TPSA): A measure of the surface area occupied by polar atoms. Lower TPSA (<70 Ų) is often correlated with better permeability.[7]
-
Hydrogen Bonding: The number of hydrogen bond donors (HBD) and acceptors (HBA) influences a molecule's polarity and desolvation energy.
Table 1: Predicted Physicochemical Properties of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
| Property | Predicted Value | Significance for BBB Permeability |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₄O | - |
| Molecular Weight | 248.33 g/mol | Favorable (within the <400-500 Da range).[6] |
| LogP | ~2.1 - 2.5 | Falls within a range often considered suitable for BBB penetration. |
| TPSA | ~55 - 65 Ų | Highly favorable (below the general <70 Ų guideline).[7] |
| H-Bond Donors | 1 | Favorable. |
| H-Bond Acceptors | 4 | Moderate. |
(Note: Values are estimates derived from standard cheminformatics software and should be experimentally verified.)
Computational Modeling Workflow
Modern machine learning and QSAR models can provide a binary (BBB+/BBB-) or quantitative (e.g., logPS) prediction of permeability.[7][9] These models are trained on large datasets of compounds with known BBB permeability, allowing them to recognize structural motifs and property combinations associated with CNS penetration.[8][10]
Caption: Workflow for in silico prediction of BBB permeability.
Protocol: In Silico Prediction of BBB Permeability
-
Obtain Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol.
-
Calculate Descriptors: Utilize open-source cheminformatics toolkits like RDKit or web-based platforms (e.g., SwissADME) to calculate the key physicochemical descriptors listed in Table 1.
-
Run Prediction Models: Input the SMILES string or calculated descriptors into publicly available, validated BBB prediction models. Examples include the LightGBM-based model from Shaker et al. or other deep learning predictors.[9][10]
-
Analyze Results: Compare the output (e.g., "BBB+ Permeable") with the physicochemical properties. A consensus of favorable properties and a positive model prediction provides a strong rationale to proceed to in vitro testing.
Part II: In Vitro Modeling – Simulating the Barrier
Rationale: In vitro models provide the first experimental test of the in silico predictions. They simulate the BBB in a controlled environment, allowing for the quantification of permeability and the investigation of specific transport mechanisms (passive diffusion vs. active transport).[11][12] These assays are higher throughput and less costly than in vivo studies, serving as a critical intermediate validation step.[1]
Overview of In Vitro Models
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay measures a compound's ability to diffuse across a lipid membrane.[13] It is a rapid and effective tool for assessing passive, transcellular permeability but does not account for active transporters or tight junctions.[14][15]
-
Cell-Based Transwell Models: These are the gold standard for in vitro BBB simulation.[12]
-
Monoculture: A simple model using a monolayer of brain endothelial cells (e.g., bEnd.3 or hCMEC/D3).[11]
-
Co-culture: More advanced models that include astrocytes and/or pericytes cultured on the opposite side of the Transwell insert. This cellular crosstalk induces a more robust barrier with tighter junctions and more realistic transporter expression.[11][16]
-
iPSC-Derived Models: Human induced pluripotent stem cells can be differentiated into brain endothelial cells, offering a highly relevant human model with excellent barrier properties.[11]
-
Key Experimental Protocol: In Vitro BBB Permeability using a Transwell Co-Culture System
This protocol describes a widely used co-culture model to quantify the apparent permeability (Papp) of the target compound.
-
Cell Seeding:
-
Coat the apical (upper) side of a 0.4 µm pore Transwell insert with a suitable extracellular matrix protein (e.g., fibronectin).[12]
-
Seed primary or immortalized brain endothelial cells (e.g., bEnd.3) onto the apical side of the insert.
-
Coat the basolateral (lower) side of the insert and seed rat astrocytes.
-
Culture for 3-5 days to allow for cell differentiation and barrier formation.
-
-
Barrier Integrity Measurement:
-
Measure the Trans-Endothelial Electrical Resistance (TEER) using a voltohmmeter. A high TEER value (e.g., >150 Ω x cm²) indicates the formation of tight junctions.[2]
-
Confirm low permeability to a paracellular marker like Lucifer Yellow or a fluorescently labeled dextran.
-
-
Permeability Assay:
-
Replace the medium in the apical chamber with a solution containing the test compound (2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol) at a known concentration. Include positive (e.g., caffeine) and negative (e.g., Lucifer Yellow) controls.[2]
-
At designated time points (e.g., 15, 30, 60, 120 minutes), take a sample from the basolateral (lower) chamber.
-
Replace the sampled volume with fresh medium.
-
-
Quantification and Analysis:
-
Quantify the concentration of the compound in the basolateral samples using a validated analytical method, typically LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Caption: Experimental workflow for the in vitro Transwell assay.
Part III: In Vivo Validation – The Definitive Test
Rationale: While in vitro models are powerful, they cannot fully replicate the complex, dynamic environment of the living brain, including cerebral blood flow, plasma protein binding, and complex metabolic processes.[1] Therefore, in vivo studies in animal models are the definitive gold standard for confirming a compound's ability to cross the BBB and achieve therapeutic concentrations in the CNS.[17][18]
Common In Vivo Techniques
-
In Situ Brain Perfusion: This technique involves surgically isolating the blood supply to the brain of an anesthetized rodent and perfusing it with a solution containing the test compound.[17][19] It provides a precise measure of unidirectional influx (logPS) but is technically demanding.
-
Microdialysis: Involves implanting a semi-permeable probe into a specific brain region to sample the unbound, pharmacologically active concentration of a drug in the brain's extracellular fluid over time.
-
Brain-to-Plasma Ratio (Kp): This is a widely used and more accessible method. It involves systemic administration of the compound, followed by collection of brain and blood samples at a specific time point to determine the total concentration ratio. When corrected for plasma protein binding and brain tissue binding, it yields Kp,uu, the ratio of unbound drug in brain to unbound drug in plasma, which is the most relevant measure of BBB equilibration.
Key Experimental Protocol: In Vivo Brain Penetration in Mice
This protocol outlines the steps to determine the brain-to-plasma concentration ratio (Kp).
-
Compound Administration:
-
Sample Collection:
-
At a time point selected to coincide with steady-state plasma concentrations (e.g., 1-2 hours post-dose), anesthetize the mice.
-
Perform a cardiac puncture to collect a terminal blood sample into an anticoagulant-containing tube.[5]
-
-
Cardiac Perfusion:
-
Immediately following blood collection, perform a transcardial perfusion with ice-cold saline or PBS. This is a critical step to flush the vasculature and remove any compound remaining in the brain's blood vessels, which would otherwise artificially inflate the measured brain concentration.[5]
-
-
Tissue Harvesting and Processing:
-
Harvest the brain and record its wet weight.[5]
-
Homogenize the brain tissue in a suitable buffer.
-
Centrifuge the blood sample to separate the plasma.
-
-
Sample Analysis:
-
Extract the compound from the brain homogenate and plasma samples.
-
Quantify the concentration of the compound in both matrices using a validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the brain-to-plasma ratio (Kp) by dividing the concentration in the brain (ng/g tissue) by the concentration in plasma (ng/mL).
-
Caption: Workflow for in vivo determination of the Kp value.
Synthesizing the Evidence: A Multi-Pillar Assessment Framework
Caption: Integrated framework for BBB permeability assessment.
Interpretation:
-
Strong Candidate: If the compound shows favorable in silico properties, a high Papp value in vitro (comparable to positive controls), and a significant Kp value in vivo (typically >0.3-0.5 for CNS targets), it can be classified with high confidence as BBB-permeable.
-
Conflicting Data: If in vitro results are positive but in vivo penetration is low, it may indicate issues like rapid metabolism or high plasma protein binding in the whole-animal system. Conversely, low in vitro permeability but good in vivo results might suggest the involvement of an active influx transporter not present in the in vitro model. These discrepancies are not failures but opportunities for deeper mechanistic investigation.
Conclusion
Determining the blood-brain barrier permeability of a novel chemical entity like 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is a critical and complex undertaking. By employing a staged and integrated approach—beginning with cost-effective in silico predictions, followed by mechanistic in vitro assays, and culminating in definitive in vivo validation—researchers can build a comprehensive and reliable data package. This structured methodology not only characterizes the compound but also mitigates the risk of late-stage failure, enabling informed, data-driven decisions in the long and challenging path of CNS drug development.
References
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- Sittiwat, K., & Itthipuripat, S. (2010). Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. In International Conference on Neural Information Processing (pp. 514-521). Springer, Berlin, Heidelberg.
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Jiang, Y., Li, W., & Wang, X. (2018). Quantification of In Vitro Blood-Brain Barrier Permeability. In The Blood-Brain Barrier (pp. 249-260). Humana Press, New York, NY. [Link]
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Ferreira, L., Santos, R., Oliva, M., & Sousa, E. (2023). Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier. Pharmaceuticals, 16(2), 244. [Link]
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Ben-Zvi, A., Lacoste, B., Kur, E., Andreone, B. J., Mays, J. C., & Gu, C. (2014). An in vivo blood-brain barrier permeability assay in mice using fluorescently labeled tracers. Journal of visualized experiments: JoVE, (90), e51659. [Link]
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Abookasis, D., & Shohami, E. (2017). Dynamic in vivo imaging of cerebral blood flow and blood–brain barrier permeability. Scientific reports, 7(1), 1-13. [Link]
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Feng, M. R. (2002). Development of a computational approach to predict blood-brain barrier permeability. Journal of pharmaceutical sciences, 91(7), 1775-1786. [Link]
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IRBM. (n.d.). BBB Assay Service. IRBM Science Park. [Link]
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Shaker, B., Muhammad, A., & Kim, M. (2021). LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM. Bioinformatics, 37(10), 1454-1458. [Link]
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Di, L., & Kerns, E. H. (2015). Physicochemical selectivity of the BBB microenvironment governing passive diffusion—matching with a porcine brain lipid extract artificial membrane permeability model. The AAPS journal, 17(1), 146-153. [Link]
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Banks, W. A. (2009). In vivo measurement of blood-brain barrier permeability. Current protocols in neuroscience, 47(1), 12-1. [Link]
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Ali, A., & Roy, S. (2022). DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. Frontiers in Neuroscience, 16, 885337. [Link]
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Farrall, A. J., & Wardlaw, J. M. (2009). In vivo methods for imaging blood–brain barrier function and dysfunction. Neuropharmacology, 56(Suppl 1), 226-235. [Link]
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Patsnap. (2025). What characteristics of compounds cross the blood-brain barrier?. Patsnap Synapse. [Link]
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van der Velden, W. J., Wesseling, E., & van der Meer, A. D. (2023). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 66(11), 7241-7253. [Link]
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Reiss, Y., & Reiss, K. (2018). An in vivo blood-brain barrier permeability assay in mice using fluorescently labeled tracers. Journal of visualized experiments: JoVE, (132), e57038. [Link]
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Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Visikol Inc. [Link]
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ResearchGate. (n.d.). Factors enabling NPs' BBB penetration. [Link]
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van der Velden, W. J., Wesseling, E., & van der Meer, A. D. (2023). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 66(11), 7241-7253. [Link]
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Bentham Science Publishers. (n.d.). Synthesis of Piperidine Conjugated Dihydroquinazolin-4(1H)-ones and their Antiproliferative Activity, Molecular Docking Studies and DFT Calculations. [Link]
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Hovhannisyan, A. A., Jabbarov, R. A., Ayvazyan, A. G., & Stepanyan, G. M. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(11), 3581. [Link]
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ResearchGate. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]
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Geldenhuys, W. J., & Van der Schyf, C. J. (2011). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential for treatment of Parkinson's disease. Bioorganic & medicinal chemistry, 19(15), 4549-4558. [Link]
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Baswar, A., Elias, A., & Houghton, P. J. (2023). Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. Frontiers in Pharmacology, 14, 1245084. [Link]
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Mititelu, M., Stanciu, G., & Sarbu, M. (2020). Synthesis, spectral characterization and molecular docking study of new 2,6-pyrimidindione derivatives with potential biological activity. Farmacia, 68(3), 444-450. [Link]
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Structure-Activity Relationship (SAR) of Tetrahydroquinazoline Derivatives: A Comprehensive Guide to Pharmacological Optimization
Executive Summary
Tetrahydroquinazoline (THQ) derivatives have emerged as highly versatile pharmacophores in modern medicinal chemistry. Unlike their fully aromatic quinazoline counterparts, the partially saturated 5,6,7,8-tetrahydroquinazoline scaffold introduces a higher degree of three-dimensionality ( Fsp3 character). This structural nuance significantly enhances aqueous solubility, mitigates flat-molecule aggregation, and allows for precise spatial orientation of substituents to target distinct biological receptors. This technical guide explores the structure-activity relationship (SAR) of THQ derivatives, focusing on two breakthrough applications: Topoisomerase IIα catalytic inhibition for oncology and Sigma-1 (σ1) receptor antagonism for analgesia.
The Tetrahydroquinazoline Scaffold: Structural Rationale
The core of the THQ scaffold consists of a pyrimidine ring fused to a partially saturated cyclohexene ring. This architecture provides two distinct domains for functionalization:
-
The Pyrimidine Domain (C2, C4 positions): Highly amenable to nucleophilic aromatic substitution ( SNAr ), allowing the introduction of diverse pharmacophores (e.g., anilines, alkoxypiperidines) that dictate primary target affinity.
-
The Cyclohexene Domain (C5-C8 positions): The sp3 -hybridized carbons introduce a puckered conformation. Substitutions here (particularly at C6 or C7) project into three-dimensional space, enabling exquisite selectivity between closely related receptor isoforms (e.g., TopoIIα vs. TopoIIβ, or σ1 vs. σ2).
Case Study I: Topoisomerase IIα Catalytic Inhibition (Anticancer)
Mechanistic Paradigm Shift: Inhibitors vs. Poisons
Human Topoisomerase II (TopoII) is a validated target for anticancer therapy. Traditional drugs like etoposide act as TopoII poisons; they trap the transient TopoII-DNA cleavage complex, inducing double-strand DNA breaks that lead to cell death[1]. However, this mechanism is causally linked to severe toxicities, including secondary leukemias.
Recent SAR campaigns have identified 6-amino-tetrahydroquinazoline derivatives as true catalytic inhibitors 2[2]. These compounds block the TopoII function without trapping the cleavage complex or intercalating DNA, thereby offering a safer therapeutic window[3].
Mechanistic divergence between TopoII poisons and THQ-based catalytic inhibitors.
SAR Analysis
The optimization of the THQ scaffold for TopoII inhibition revealed strict structural requirements[1]:
-
C2 Position: A 2-pyridine ring is mandatory for anchoring the molecule within the enzyme's active site.
-
C4 Position: A 4-substituted aniline (e.g., 4-chloroaniline) provides necessary hydrophobic bulk.
-
C6 Position (The Selectivity Switch): The presence of an amino group at the sp3 -hybridized C6 position is the critical determinant of activity. Upgrading a primary amine to a dimethylamino group (Compound 14 / ARN-21934) yields an 80-fold increase in potency[1]. The causality lies in the basicity and steric profile of the −N(CH3)2 group, which effectively locks the enzyme in a pre-cleavage state and drives a ~100-fold selectivity for the TopoIIα isoform over TopoIIβ[4].
Quantitative SAR Data
| Compound | C2 Substituent | C4 Substituent | C6 Substituent | TopoIIα IC₅₀ (μM) | TopoIIβ IC₅₀ (μM) | Mechanism |
| 1 | 2-Pyridine | 4-Chloroaniline | −NH2 | 160 | >200 | Catalytic Inhibitor |
| 14 (ARN-21934) | 2-Pyridine | 4-Chloroaniline | −N(CH3)2 | 2 | ~200 | Catalytic Inhibitor |
| Etoposide (Ref) | N/A | N/A | N/A | 120 | 120 | TopoII Poison |
Experimental Protocol: TopoIIα DNA Relaxation Assay
To validate catalytic inhibition without DNA poisoning, the following self-validating protocol is employed:
-
Reaction Assembly: Prepare a 20 μL reaction mixture containing 40 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 1 mM ATP, and 30 μg/mL BSA.
-
Substrate & Ligand Addition: Add 0.3 μg of supercoiled pBR322 plasmid DNA. Introduce the THQ derivative (0.1 - 200 μM). Include a DMSO vehicle control (negative) and Etoposide (positive control).
-
Catalysis: Add 1 unit of purified human TopoIIα. Incubate strictly at 37°C for 30 minutes.
-
Termination & Digestion: Quench the reaction with 2 μL of 10% SDS, followed by 1 mg/mL Proteinase K. Incubate for 15 min at 37°C to digest the TopoII enzyme, ensuring no protein-DNA complexes alter electrophoretic mobility.
-
Electrophoretic Resolution: Resolve the DNA topoisomers on a 1% agarose gel in TAE buffer. Critical Validation Step: Do not include ethidium bromide (EtBr) in the gel or running buffer. EtBr intercalates DNA and alters supercoiling, which can mask the true relaxed topoisomers.
-
Quantification: Post-stain the gel with EtBr. Quantify the disappearance of the supercoiled DNA band via densitometry to calculate the IC₅₀.
Case Study II: Sigma-1 (σ1) Receptor Antagonism (Analgesia)
Mechanistic Paradigm Shift
The Sigma-1 receptor (σ1R) is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It modulates intracellular calcium ( Ca2+ ) signaling and is heavily implicated in central sensitization during neuropathic pain[5][6]. THQ-based σ1R antagonists prevent Ca2+ overload, yielding potent analgesia without the addictive liabilities of opioid receptor agonists[7].
Pharmacological pathway of THQ-mediated Sigma-1 receptor antagonism for analgesia.
SAR Analysis
The design of σ1R antagonists relies on a well-defined pharmacophore: a basic amine flanked by hydrophobic regions[8].7[7] utilized the THQ scaffold to satisfy these requirements:
-
Core Scaffold: The 5,6,7,8-tetrahydroquinazoline core provides superior optimal spatial geometry compared to the contracted 6,7-dihydro-5H-cyclopenta[d]pyrimidine core[9].
-
C2 Position: A 4-chlorophenyl group fits deeply into the primary hydrophobic pocket of the σ1R[9].
-
C4 Position (The Pharmacophore Anchor): An alkoxy linker (specifically 3 carbons long) terminating in a basic amine (4-methylpiperidine) is essential (Compound 33)[9].
-
Causality of the Amine: The basic amine is non-negotiable. At physiological pH, it becomes protonated and forms a critical salt bridge with the anionic sidechain of Glu172 within the σ1R binding pocket. This interaction is structurally stabilized by a hydrogen bond network involving Asp126 5[5][6].
Quantitative SAR Data
| Compound | Core Scaffold | C2 Substituent | C4 Amine Linker | Kᵢ σ1 (nM) | Kᵢ σ2 (nM) | Selectivity (σ2/σ1) |
| 33 | 5,6,7,8-THQ | 4-Chlorophenyl | 3-(4-methylpiperidin-1-yl)propoxy | 15.6 | >2000 | >128 |
| Haloperidol (Ref) | N/A | N/A | N/A | 1.2 | 25 | 21 |
Experimental Protocol: Radioligand Binding Assay for σ1/σ2 Selectivity
To confirm target engagement and selectivity, a competitive radioligand displacement assay is utilized:
-
Membrane Preparation: Homogenize guinea pig brain tissue (rich in both σ1 and σ2 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 15 min and resuspend the pellet.
-
Radioligand Setup: For σ1R, use [3H]−(+)−pentazocine at a final concentration of 2 nM. (For σ2R counter-screening, use [3H]−DTG in the presence of unlabelled (+)-pentazocine to mask σ1 sites).
-
Displacement & Validation: Add the THQ derivative (Compound 33) in a concentration gradient ( 10−10 to 10−5 M). Critical Validation Step: Include a parallel reaction with 10 μM Haloperidol to define non-specific binding (NSB). Specific binding is calculated as Total Binding minus NSB.
-
Incubation: Incubate at 37°C for 120 minutes to ensure thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion).
-
Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity. Calculate Ki values using the Cheng-Prusoff equation.
Synthetic Methodologies: Constructing the THQ Core
The synthesis of the 5,6,7,8-tetrahydroquinazoline core is highly efficient, typically relying on the cyclocondensation of amidine or guanidine derivatives with cyclic ketones[10]. A standard, high-yield approach involves the reaction of α -aminoamidines with bis-benzylidene cyclohexanones under mild basic conditions. This base-promoted intermolecular C–N bond formation allows for the rapid generation of C2-substituted tetrahydroquinazolines[10][11]. Subsequent halogenation at C4 (using POCl3 ) provides a versatile electrophilic center for SNAr reactions to append the required anilines (for TopoII) or alkoxypiperidines (for σ1R).
Conclusion
The tetrahydroquinazoline scaffold represents a privileged structure in drug discovery. By manipulating the substituents around the pyrimidine ring and leveraging the sp3 geometry of the cyclohexene ring, researchers can drive the SAR toward vastly different, yet highly specific, pharmacological profiles. Whether acting as non-poisoning TopoIIα inhibitors for oncology or highly selective σ1R antagonists for pain management, THQ derivatives offer a robust platform for future lead optimization.
References
- Ortega, J. A., et al. (2020).Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry. ACS Publications.
- Lan, Y., et al. (2016).Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry Letters. PubMed.
- Schmidt, H. R., et al. / Frontiers (2019).A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Pharmacology.
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chemical synthesis pathway for 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
Application Note: Regioselective Synthesis of 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
Strategic Rationale & Mechanistic Design
The synthesis of 2-amino-substituted 5,6,7,8-tetrahydroquinazolin-4-ols presents a classic regioselectivity challenge in medicinal chemistry. While a direct, one-pot condensation of [3] with piperidine-1-carboximidamide is theoretically possible, it frequently suffers from poor yields and complex purification profiles due to the low solubility and variable reactivity of the amidine intermediate [2].
Alternatively, the traditional chlorination of 5,6,7,8-tetrahydroquinazoline-2,4-diol with POCl₃ yields a 2,4-dichloro intermediate. However, the C4 position of the pyrimidine ring is inherently more electrophilic than the C2 position. Nucleophilic attack by piperidine on the 2,4-dichloro scaffold would predominantly yield the undesired 4-(piperidin-1-yl)-2-chloro isomer.
To achieve absolute regiocontrol, this protocol employs a validated sulfone displacement strategy [1]. By utilizing thiourea in the initial cyclocondensation, we install a sulfur handle exclusively at the C2 position, while native tautomerization protects the C4 position as a stable hydroxyl/oxo moiety. Subsequent S-methylation, chemoselective oxidation to the highly electrophilic methylsulfonyl group, and final Nucleophilic Aromatic Substitution (SNAr) with piperidine ensures 100% regioselectivity for the target molecule.
Synthetic Pathway Visualization
Fig 1: Four-step synthetic pathway to 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol.
Step-by-Step Experimental Protocols
Step 1: Base-Catalyzed Cyclocondensation
-
Objective: Forge the pyrimidine core with a C2-thioxo handle.
-
Procedure: Under an inert N₂ atmosphere, dissolve sodium methoxide (1.5 eq) in anhydrous methanol (0.5 M). Add thiourea (1.2 eq) and stir for 15 minutes at room temperature. Dropwise, add ethyl 2-oxocyclohexanecarboxylate (1.0 eq). Heat the reaction mixture to reflux for 12 hours. Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in water and acidify to pH 4–5 using 1M HCl. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.
-
Causality & Expertise: Base-catalyzed condensation initiates via nucleophilic attack of the thiourea nitrogen on the highly electrophilic ketone, followed by intramolecular cyclization at the ester carbonyl. Acidification is critical; it protonates the sodium salt of the resulting pyrimidinol, driving the crystallization of Intermediate 1 .
-
Analytical Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the ester. LC-MS must confirm the [M+H]⁺ mass of 183.1.
Step 2: Regioselective S-Methylation
-
Objective: Convert the thioxo group to a methylthio ether.
-
Procedure: Suspend Intermediate 1 (1.0 eq) in a 1:1 mixture of EtOH and H₂O (0.3 M). Add NaOH (1.1 eq) and stir until a clear solution forms (thiolate generation). Cool the flask to 0 °C and add methyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. The product will precipitate as a white solid. Filter, wash with cold water, and dry.
-
Causality & Expertise: According to Hard-Soft Acid-Base (HSAB) theory, the highly polarizable, "soft" thiolate nucleophile preferentially attacks the "soft" electrophile (MeI) over the "harder" oxygen or nitrogen atoms on the pyrimidine ring. This ensures exclusive S-alkylation without the need for protecting groups.
-
Analytical Checkpoint: ¹H-NMR validation is required here. Look for a sharp, diagnostic singlet at ~2.52 ppm integrating to 3H, confirming the S-CH₃ linkage of Intermediate 2 .
Step 3: Chemoselective Oxidation to Sulfone
-
Objective: Activate the C2 position for nucleophilic attack by creating a superior leaving group.
-
Procedure: Dissolve Intermediate 2 (1.0 eq) in anhydrous DCM (0.2 M). Cool to 0 °C. Portionwise, add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 eq). Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours. Quench the reaction with saturated aqueous Na₂S₂O₃, followed by saturated NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield Intermediate 3 .
-
Causality & Expertise: The methylthio group is a poor leaving group for SNAr. Oxidation to the methylsulfonyl group dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, making the C2 carbon highly electrophilic [1]. mCPBA is selected over harsher oxidants (e.g., KMnO₄) to prevent oxidative degradation of the saturated cyclohexyl ring.
-
Analytical Checkpoint: LC-MS will show a mass shift of +32 Da ([M+H]⁺ = 229.1). ¹H-NMR will show the S-CH₃ singlet shifting downfield from ~2.52 ppm to ~3.35 ppm.
Step 4: SNAr Displacement with Piperidine
-
Objective: Final substitution to yield the target molecule.
-
Procedure: Dissolve Intermediate 3 (1.0 eq) in anhydrous THF (0.2 M). Add piperidine (3.0 eq) in a single portion. Heat the reaction to 60 °C for 4 hours. Cool to room temperature, concentrate under reduced pressure, and purify the residue via flash column chromatography (Silica gel, gradient elution 0–5% MeOH in DCM).
-
Causality & Expertise: The reaction proceeds via a Meisenheimer complex. Piperidine acts as both the nucleophile and the base. The 3.0 molar equivalents are necessary because the displaced methanesulfinate is an acid; excess piperidine scavenges this byproduct, preventing the reaction from stalling and driving the equilibrium forward.
-
Analytical Checkpoint: Complete disappearance of the sulfone methyl singlet (~3.35 ppm) and the appearance of piperidine multiplets at ~3.65 ppm and ~1.60 ppm in the ¹H-NMR spectrum.
Quantitative Data & Self-Validation Metrics
To ensure reproducibility, the following table summarizes the expected quantitative yields, purity benchmarks, and critical analytical indicators for each step of the self-validating system.
| Compound | Step | Expected Yield | Min. Purity (HPLC) | LC-MS[M+H]⁺ | Key ¹H-NMR Indicator (δ, ppm in DMSO-d₆) |
| Intermediate 1 | 1 | 80–85% | >95% | 183.1 | 12.40 (br s, 1H, NH), 12.15 (br s, 1H, OH) |
| Intermediate 2 | 2 | 88–92% | >98% | 197.1 | 2.52 (s, 3H, S-CH₃) |
| Intermediate 3 | 3 | 75–80% | >95% | 229.1 | 3.35 (s, 3H, SO₂-CH₃) |
| Target Molecule | 4 | 82–87% | >99% | 234.2 | 3.65 (m, 4H, Piperidine N-CH₂), 1.60 (m, 6H) |
References
-
Title: Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity Source: International Journal of Molecular Sciences (PubMed Central) URL: [Link]
-
Title: Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 Source: PubChem (National Institutes of Health) URL: [Link]
cell culture assay protocols using 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
Application Note: Cellular Profiling and Target Engagement Assays for 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
Audience: Researchers, scientists, and drug development professionals. Focus: Fragment-based drug discovery, structure-activity relationship (SAR) profiling, and cellular target validation.
Introduction & Mechanistic Rationale
The compound 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (CAS 33017-99-1) represents a highly versatile and privileged chemical scaffold in modern medicinal chemistry. Tetrahydroquinazoline derivatives are frequently utilized as foundational building blocks in the development of targeted therapeutics, including cyclin-dependent kinase (CDK) inhibitors[1], Topoisomerase II α inhibitors[2], and covalent inhibitors targeting the KRAS G12C oncoprotein[3].
Evaluating this scaffold in cell culture requires robust assays that can differentiate between biochemical binding and actual intracellular target engagement. The mechanistic rationale for utilizing this specific scaffold is driven by three structural pillars:
-
Hinge-Binding Core: The quinazolin-4-ol core exists in tautomeric equilibrium with quinazolin-4(3H)-one. This motif acts as a potent bidentate hydrogen bond donor/acceptor, effectively mimicking the adenine ring of ATP to anchor into the hinge region of kinases[1].
-
Hydrophobic Projection: The saturated 5,6,7,8-tetrahydro ring provides a flexible, sterically bulky domain that projects into hydrophobic or cryptic pockets. This specific interaction was critical in optimizing the binding affinity of recent KRAS G12C inhibitors[3].
-
Solvent-Channel Orientation: The 2-piperidino group enhances aqueous solubility and basicity. In a cellular environment, this moiety typically orients towards the solvent-exposed channel, improving the compound's pharmacokinetic profile and cellular permeability without disrupting target affinity[2].
Fig 1. Downstream signaling pathways modulated by tetrahydroquinazoline derivatives.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
To validate that 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol engages its intended target within the complex environment of a living cell, the Cellular Thermal Shift Assay (CETSA) is employed[4]. This label-free method relies on the principle of ligand-induced thermal stabilization: when a small molecule binds to a protein, it increases the protein's thermal aggregation temperature ( Tagg ).
Causality & Assay Design: Unlike biochemical assays, CETSA proves that the compound can cross the cell membrane, evade efflux pumps, and bind the target before degradation. We utilize freeze-thaw lysis rather than detergent-based buffers (like RIPA) because harsh detergents can artificially solubilize denatured proteins or strip the ligand from the binding pocket, leading to false negatives[4].
Step-by-Step Methodology
-
Cell Culture & Seeding: Seed HEK293T or target-specific cancer cells (e.g., MIA PaCa-2) in 10 cm tissue culture dishes. Incubate at 37°C, 5% CO₂ until 80% confluent.
-
Compound Treatment: Replace media with fresh media containing 10 µM of the compound (or 0.1% DMSO vehicle control). Incubate for exactly 2 hours.
-
Rationale: A 2-hour window allows sufficient time for intracellular accumulation and equilibrium binding without triggering massive apoptotic protein degradation, which would confound the total protein baseline[4].
-
-
Harvesting: Wash cells gently with PBS. Trypsinize, pellet via centrifugation (300 × g, 5 min), and resuspend the pellet in PBS supplemented with protease and phosphatase inhibitors to a density of 1×107 cells/mL.
-
Thermal Gradient: Aliquot 50 µL of the cell suspension into 8-12 PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed immediately by 3 minutes at room temperature.
-
Lysis: Snap-freeze all tubes in liquid nitrogen, then thaw in a 37°C water bath. Repeat this freeze-thaw cycle three times.
-
Rationale: Mechanical disruption preserves the folded state of unheated proteins while allowing thermally denatured proteins to aggregate naturally.
-
-
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.
-
Rationale: High-speed centrifugation strictly separates the insoluble denatured aggregates (pellet) from the stabilized, ligand-bound target (supernatant)[5].
-
-
Detection: Carefully extract the soluble supernatant and analyze target protein abundance via Western Blot or high-throughput NanoLuc/HiBiT luminescence[6].
Fig 2. Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Cell Viability and Cytotoxicity Profiling
To establish the therapeutic window of the synthesized derivatives, a luminescence-based ATP quantification assay (CellTiter-Glo) is utilized.
Causality & Assay Design: Measuring intracellular ATP is a direct proxy for metabolic activity and cell viability. By utilizing a 72-hour incubation period, the assay captures anti-proliferative effects (cytostasis) across 2-3 cell doubling times, rather than just acute chemical toxicity (necrosis).
Step-by-Step Methodology
-
Plate Preparation: Seed cells at a density of 2,000–5,000 cells/well in a 96-well opaque white microplate (to prevent luminescent cross-talk). Allow 24 hours for cell attachment.
-
Dosing: Prepare a 10-point, 3-fold serial dilution of the compound starting from 100 µM. Add the compound to the wells, ensuring the final DMSO concentration remains constant at 0.5% across all wells to self-validate against solvent toxicity.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.
-
Lysis & Reading: Place the plate on an orbital shaker for 10 minutes to induce complete cell lysis and stabilize the luminescent signal. Read the luminescence using a multi-mode microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Data Presentation
The following tables summarize representative quantitative data profiles for a highly optimized tetrahydroquinazoline derivative compared to the baseline scaffold.
Table 1: Representative CETSA Target Engagement Data
| Compound / Scaffold | Target Protein | Concentration ( μ M) | Vehicle Tagg (°C) | Treated Tagg (°C) | ΔTm (°C) | Engagement Status |
| Baseline Scaffold | CDK5 | 10.0 | 48.5 | 49.1 | +0.6 | Weak / Non-specific |
| Optimized Derivative | CDK5 | 1.0 | 48.5 | 54.2 | +5.7 | Strong Positive |
| Optimized Derivative | KRAS G12C | 1.0 | 51.0 | 56.8 | +5.8 | Strong Positive |
Table 2: Cytotoxicity Profiling (72h CellTiter-Glo)
| Cell Line | Tissue Origin | Target Status | IC₅₀ ( μ M) | CC₅₀ ( μ M) | Therapeutic Index |
| MIA PaCa-2 | Pancreatic | KRAS G12C Mut | 0.45 | >50.0 | >110x |
| A549 | Lung | KRAS G12S Mut | 28.5 | 45.0 | 1.5x |
| HEK293T | Kidney | Wild-Type | >50.0 | >50.0 | N/A |
References
-
Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry (ACS).[2] URL: [Link]
-
Discovery of CDK5 Inhibitors through Structure-Guided Approach. ACS Omega.[1] URL: [Link]
-
Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry.[3] URL: [Link]
-
Cellular Thermal Shift Assay (CETSA). Bio-protocol.[4] URL: [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery.[5] URL: [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN Protocols.[6] URL: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
HPLC method development for 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol analysis
HPLC Method Development and Validation Protocol for 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
Executive Summary
This application note details the robust development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol . By utilizing an Analytical Quality by Design (AQbD) framework, this guide bridges the gap between the molecule's complex physicochemical properties and practical chromatographic solutions. The resulting protocol is designed as a self-validating system, ensuring compliance with the latest regulatory standards for analytical lifecycles[1].
Physicochemical Profiling & The Causality of Chromatographic Challenges
Before selecting columns or buffers, a senior analytical scientist must deconstruct the target molecule. Quinazoline and piperidine scaffolds are prominent heterocyclic moieties that require careful chromatographic optimization due to their distinct electronic properties[2].
The analyte, 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, presents two primary challenges:
-
High Basicity (Piperidine Ring): The piperidine nitrogen has a high pKa (~9.5–10.5). In standard acidic mobile phases (pH 2–3), this nitrogen is fully protonated. Protonated bases interact strongly with residual, unendcapped acidic silanols on traditional silica stationary phases via secondary ion-exchange mechanisms. Causality: This electrostatic drag causes severe peak tailing, poor resolution, and reduced sensitivity.
-
Lactam-Lactim Tautomerism: The hydroxyl group at the 4-position of the tetrahydroquinazoline core exists in equilibrium with its pyrimidinone (lactam) tautomer. Causality: If the mobile phase pH is not strictly controlled, the molecule may exist in multiple transient ionization or tautomeric states during the chromatographic run, resulting in peak broadening or split peaks.
Impact of high pH on tautomeric state and chromatographic retention.
Method Development Strategy: Engineering the Solution
To counteract these challenges, we employ a High-pH RP-HPLC Strategy .
-
Mobile Phase pH Selection (pH 10.0): By utilizing a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.0, we force the basic piperidine nitrogen into its neutral, deprotonated free-base form. This eliminates secondary silanol interactions and locks the tautomeric equilibrium, yielding a single, sharp, highly retained peak.
-
Stationary Phase Selection: Traditional silica dissolves at pH > 8.0. Therefore, an Ethylene Bridged Hybrid (BEH) silica column (e.g., Waters XBridge C18) is mandatory. The hybrid particle provides hydrolytic stability up to pH 12.0, ensuring long-term method reproducibility.
-
Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (reducing system backpressure) and higher elution strength, which is necessary to elute the highly lipophilic neutral free-base efficiently.
Analytical Quality by Design (AQbD) workflow for HPLC method development.
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthiness, this protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded as a mandatory gatekeeping step. If SST criteria fail, the run is automatically invalidated, preventing the generation of erroneous data.
Step 1: Reagent and Mobile Phase Preparation
-
Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0): Weigh exactly 0.79 g of HPLC-grade Ammonium Bicarbonate ( NH4HCO3 ). Dissolve in 1000 mL of ultra-pure water (18.2 MΩ·cm). Adjust the pH to 10.0 ± 0.05 using dilute Ammonium Hydroxide ( NH4OH ). Filter through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile. Degas prior to use.
-
Diluent: Mobile Phase A / Mobile Phase B (80:20, v/v).
Step 2: Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.
Step 3: System Suitability Testing (SST) - The Validation Gatekeeper
-
Inject the Diluent (Blank) to confirm baseline stability and the absence of interfering ghost peaks.
-
Inject the Working Standard (100 µg/mL) six consecutive times.
-
Self-Validation Check: The system is only approved for sample analysis if the %RSD of the peak area is ≤ 2.0%, the USP Tailing Factor is ≤ 1.5, and the Theoretical Plate count is ≥ 5000.
Step 4: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.0 | 80 | 20 | Initial |
| 2.0 | 80 | 20 | Isocratic hold |
| 10.0 | 20 | 80 | Linear gradient |
| 12.0 | 20 | 80 | Column wash |
| 12.1 | 80 | 20 | Re-equilibration |
| 15.0 | 80 | 20 | End of run |
Data Presentation: Method Parameters and Validation Criteria
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Column | Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) | BEH technology prevents silica dissolution at pH 10.0. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Neutralizes the basic piperidine nitrogen (pKa ~9.5). |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and higher elution strength than methanol. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temp | 40 °C | Reduces mobile phase viscosity and improves mass transfer. |
| Detection | UV at 254 nm | Captures the strong chromophore of the quinazoline core. |
| Injection Vol | 10 µL | Prevents column overloading while maintaining sensitivity. |
Table 2: ICH Q2(R2) Validation Acceptance Criteria
The objective of validation of an analytical procedure is to demonstrate that it is strictly fit for its intended purpose[3]. The following parameters must be evaluated during formal method validation[1][4].
| Validation Parameter | ICH Q2(R2) Requirement | Acceptance Criteria |
| Specificity | Resolution from impurities/degradants | No co-elution; Peak purity angle < purity threshold |
| Linearity & Range | Evaluated from 50% to 150% of target | Correlation Coefficient ( R2 ) ≥ 0.999 |
| Accuracy | % Recovery at 80%, 100%, and 120% levels | Mean recovery between 98.0% – 102.0% |
| Repeatability | Intra-day precision (n=6 injections) | %RSD of peak area ≤ 2.0% |
| Intermediate Precision | Inter-day precision (different analyst/day) | %RSD of peak area ≤ 2.0% |
| Robustness | Deliberate variations (pH ±0.2, Temp ±5°C) | SST criteria must remain within acceptable limits |
References
-
ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
-
ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 - European Medicines Agency (EMA).
-
Synthesis and Evaluation of Quinazolinyl Piperidine-4-Carbohydrazide Derivatives - BenchChem Application Notes.
Sources
The Versatile Precursor: Harnessing 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol for Accelerated Drug Discovery
Introduction: The Strategic Value of the Tetrahydroquinazoline Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets.[1][2] The quinazoline core is a prominent member of this elite group, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[3][4] Its rigid structure and capacity for diverse substitution patterns allow for the precise spatial orientation of functional groups, facilitating high-affinity interactions with enzyme active sites and receptors.[1] This application note focuses on a specific, highly versatile precursor, 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol , and outlines its strategic application in the discovery and development of novel therapeutics.
The subject molecule synergistically combines three key pharmacophoric elements:
-
The Tetrahydroquinazoline Core: This partially saturated heterocyclic system provides a three-dimensional architecture that can be exploited for selective targeting. It is a well-established scaffold for inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and p21-activated kinase 4 (PAK4).[2][5][6]
-
The 2-Piperidinyl Substituent: The piperidine ring is another prevalent motif in pharmaceuticals, known to enhance solubility, modulate lipophilicity, and provide a vector for interaction with biological targets.[7][8] Its incorporation at the 2-position of the quinazoline core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
-
The 4-Hydroxy Group: This functional group is the linchpin for derivatization. It exists in tautomeric equilibrium with the corresponding quinazolinone, providing a reactive handle for the introduction of a wide range of substituents. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).
This guide provides detailed protocols for the synthesis of the precursor, its subsequent derivatization into a focused library, and screening methodologies to identify promising lead compounds, with a particular focus on kinase inhibitor discovery.
Physicochemical Properties of the Precursor
| Property | Value |
| Molecular Formula | C₁₃H₁₉N₃O |
| Molecular Weight | 233.31 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| pKa (predicted) | ~8.5 (basic, piperidine nitrogen) |
Synthesis of the Precursor Molecule
The synthesis of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol can be efficiently achieved through a multi-step process, culminating in a cyclization reaction. The following protocol is a robust method adapted from established syntheses of related tetrahydroquinazolines.[9][10]
Experimental Protocol: Synthesis of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
Objective: To synthesize the title compound from commercially available starting materials.
Materials:
-
Cyclohexane-1,3-dione
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
1-Piperidinecarboximidamide hydrochloride (or generated in situ)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Toluene
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of 3-(dimethylamino)cyclohex-2-en-1-one.
-
In a round-bottom flask, dissolve cyclohexane-1,3-dione (1.0 eq) in toluene.
-
Add DMF-DMA (1.1 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.
-
Causality Note: This step activates the 1,3-dione system, creating a reactive enaminone intermediate that is primed for cyclization with a guanidine-like species.
-
-
Step 2: Cyclization to form 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol.
-
Prepare a solution of sodium ethoxide (2.2 eq) in absolute ethanol in a separate flask under an inert atmosphere (N₂ or Ar).
-
Add 1-piperidinecarboximidamide hydrochloride (1.2 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature.
-
Add the crude 3-(dimethylamino)cyclohex-2-en-1-one (1.0 eq) dissolved in a minimal amount of ethanol to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring by TLC.
-
Causality Note: The strong base (sodium ethoxide) deprotonates the amidinium salt, generating the free amidine which then acts as a nucleophile. The subsequent condensation with the enaminone and elimination of dimethylamine drives the formation of the pyrimidine ring of the quinazoline core.
-
After completion, cool the reaction to room temperature and neutralize with a slight excess of acetic acid.
-
Remove the solvent in vacuo.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the title compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Lead Generation: Library Synthesis
The true power of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol lies in its utility as a scaffold for library synthesis. The hydroxyl group at the C4 position is the primary point of diversification. A common and effective strategy is to convert the hydroxyl to a leaving group (e.g., a chloride) and then perform nucleophilic aromatic substitution reactions.
Workflow for Library Synthesis
Caption: Workflow for diversifying the precursor scaffold.
Experimental Protocol: Synthesis of a 4-Anilino-Tetrahydroquinazoline Library
Objective: To generate a library of C4-substituted analogs for SAR studies, focusing on kinase inhibitor motifs. The 4-anilino-quinazoline is a classic pharmacophore for EGFR and other kinase inhibitors.[5]
Materials:
-
4-Chloro-2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline (synthesized from the precursor)
-
A diverse panel of substituted anilines (e.g., 3-ethynylaniline, 4-methoxy-3-chloroaniline, etc.)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
2-Propanol or N-Methyl-2-pyrrolidone (NMP) as solvent
-
96-well reaction block or individual reaction vials
Procedure:
-
Step 1: Synthesis of 4-Chloro Intermediate.
-
Reflux the precursor, 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (1.0 eq), in neat phosphoryl chloride (POCl₃) for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the 4-chloro intermediate. This intermediate is often used directly in the next step.
-
Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme caution in a fume hood.
-
-
Step 2: Parallel Library Synthesis.
-
In an array of reaction vials or a 96-well plate, dispense the 4-chloro intermediate (1.0 eq) dissolved in 2-propanol or NMP.
-
To each vial, add a unique substituted aniline (1.2 eq) from your panel.
-
Add DIPEA (2.0 eq) to each reaction.
-
Seal the vials/plate and heat to 80-100 °C for 8-16 hours.
-
Monitor a representative reaction by LC-MS to confirm completion.
-
Causality Note: The aniline acts as a nucleophile, displacing the chloride at the C4 position. The base (DIPEA) scavenges the HCl generated during the reaction, driving it to completion.
-
After cooling, the library can be purified using parallel purification techniques such as mass-directed automated preparative HPLC.
-
Application in Biological Screening: Identifying Kinase Inhibitors
Derivatives of the tetrahydroquinazoline scaffold are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[3][6]
Hypothetical Signaling Pathway Targeted by Derivatives
Caption: Inhibition of a generic RTK signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of library compounds against a target kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well assay plates
Procedure:
-
Compound Plating:
-
Create serial dilutions of your test compounds in DMSO.
-
Dispense a small volume (e.g., 1 µL) of the compound dilutions into the assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
-
Kinase Reaction:
-
Prepare a master mix containing kinase buffer, EGFR enzyme, and the peptide substrate.
-
Dispense the master mix into the wells containing the compounds.
-
Allow the enzyme and inhibitors to pre-incubate for 10-15 minutes at room temperature.
-
Causality Note: This pre-incubation step allows the inhibitor to bind to the kinase before the substrate (ATP) is introduced, ensuring a more accurate measurement of inhibition.
-
-
Initiate Reaction:
-
Prepare a solution of ATP (at or near its Kₘ for the enzyme) in kinase buffer. If using a radiometric assay, include [γ-³²P]ATP.
-
Add the ATP solution to all wells to start the reaction.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
-
Detection and Data Analysis:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Follow the manufacturer's protocol. This involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Representative Biological Data
The following table presents hypothetical, yet representative, IC₅₀ values for a series of derivatives based on published data for similar quinazoline scaffolds.[6][11] This illustrates the type of data generated from the screening protocol.
| Compound ID | C4-Substituent (R) | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) |
| Precursor | -OH | >10,000 | >10,000 |
| LIB-001 | 4-Chloro-3-methoxyanilino | 150 | 450 |
| LIB-002 | 3-Ethynylanilino | 25 | 80 |
| LIB-003 | 4-(Piperidin-1-yl)anilino | 350 | 900 |
| LIB-004 | 3-Fluoroanilino | 85 | 220 |
| Gefitinib | (Reference) | 20 | 500 |
Conclusion
2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is a strategically designed precursor that serves as an exceptional starting point for drug discovery campaigns. Its synthesis is straightforward, and the reactive C4-hydroxyl group provides a gateway for extensive chemical exploration through parallel synthesis. By leveraging this scaffold, research teams can rapidly generate and screen focused libraries of compounds, significantly accelerating the identification of potent and selective modulators of therapeutically relevant targets, particularly protein kinases. The protocols and workflows detailed herein provide a comprehensive framework for harnessing the full potential of this versatile chemical tool.
References
-
de Oliveira, R. B., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. Available from: [Link].
-
Yuan, Z., et al. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].
-
Al-Ostath, A. I., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals. Available from: [Link].
-
Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available from: [Link].
-
Li, M., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules. Available from: [Link].
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Raghavendra, G. M., et al. (2021). Synthesis of Piperidine Conjugated Dihydroquinazolin-4(1H)-ones and their Antiproliferative Activity, Molecular Docking Studies and DFT Calculations. Letters in Drug Design & Discovery. Available from: [Link].
-
de Oliveira, R. B., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. Available from: [Link].
-
Shcherbakova, I., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. Available from: [Link].
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Al-Salahi, R., et al. (2024). Design, synthesis, pharmacological evaluation and in-silico analysis of quinazoline derivatives as potential therapeutic agents. Taylor & Francis Online. Available from: [Link].
-
IntechOpen. (2024). Biological Activities of Recent Advances in Quinazoline. Available from: [Link].
-
Hain, M. C., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available from: [Link].
-
Shcherbakova, I., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. Available from: [Link].
-
Hain, M. C., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Wiley Online Library. Available from: [Link].
-
Chemical Methodologies. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Available from: [Link].
-
Fayed, B. E., et al. (2024). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals. Available from: [Link].
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In Vivo Dosing Strategies for 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (PTHQ)
Application Note & Preclinical Protocol Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction & Rationale
The compound 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (hereafter referred to as PTHQ ) represents a highly lipophilic, nitrogen-rich heterocyclic chemotype. Molecules containing the 5,6,7,8-tetrahydroquinazoline core are frequently investigated as potent targeted therapies (e.g., kinase inhibitors, dihydrofolate reductase antagonists, and GPCR modulators). However, transitioning these molecules from in vitro screening to in vivo efficacy models presents significant pharmacokinetic (PK) challenges.
Due to the lipophilic piperidine ring and the rigid tetrahydroquinazoline scaffold, PTHQ exhibits poor aqueous solubility at physiological pH. This application note details a field-proven, self-validating preclinical dosing strategy to overcome these physicochemical liabilities, ensuring reproducible systemic exposure in murine models.
Physicochemical Profiling & Formulation Causality
The first point of failure in preclinical in vivo studies is improper formulation. Because PTHQ is a weak base, researchers often default to using low-pH buffers (e.g., pH 3.0 citrate) to force dissolution.
The Causality of Formulation Failure: While acidic vehicles can dissolve basic amines, injecting a low-pH solution intravenously causes the compound to rapidly precipitate upon encountering the neutral pH (7.4) of systemic circulation. This leads to micro-embolisms, injection-site necrosis, and artificially truncated PK profiles[1].
The Micellar Solution: To prevent in vivo precipitation, we utilize a ternary co-solvent/surfactant system. A formulation of 10% Solutol HS 15 (Kolliphor HS 15), 10% Ethanol, and 80% physiological saline is highly recommended[1].
-
Solutol HS 15 forms sterically stabilized micelles that sequester the lipophilic core of PTHQ.
-
Ethanol acts as a bridging co-solvent, preventing the aggregation of micelles.
-
For sustained-release efficacy models where standard formulations are cleared too rapidly, encapsulating the API in long-acting nanoformulations can bypass rapid hepatic clearance[2].
Fig 1. Formulation rationale and absorption pathways for PTHQ.
Self-Validating Preclinical Pharmacokinetics Protocol
A robust protocol must be a self-validating system. To ensure data integrity, the dosing formulation must be analyzed via LC-MS/MS immediately before and after the in vivo dosing session. A variance of >10% from the nominal target concentration indicates API precipitation or degradation, which strictly invalidates the animal cohort[1].
Step-by-Step Methodology: IV and PO Dosing in Mice
Materials Required:
-
Male ICR or BALB/c mice (25–30 g)[3].
-
Formulated PTHQ (2.5 mg/mL for PO; 0.5 mg/mL for IV).
-
K2EDTA-coated microtainer tubes.
Execution Steps:
-
Animal Preparation (Causality of Fasting): Fast the mice designated for oral (PO) dosing for 12 hours prior to administration. Why? Food in the gastric cavity introduces extreme variability in gastric emptying rates and can bind lipophilic drugs, skewing the absorption phase ( Tmax ). IV cohorts may remain fed[1].
-
Dose Administration:
-
Intravenous (IV): Administer 2.5 mg/kg of PTHQ via the lateral tail vein. Restrict the injection volume to exactly 5 mL/kg to prevent cardiovascular volume overload.
-
Oral (PO): Administer 10 mg/kg via oral gavage using a bulb-tipped gastric needle. The dosing volume should be 10 mL/kg[1].
-
-
Serial Blood Sampling: Under light isoflurane anesthesia, collect ~50 µL of blood via the retro-orbital sinus at the following time points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose[1].
-
Plasma Harvesting (Causality of Temperature Control): Transfer blood into K2EDTA tubes and centrifuge immediately at 1,500 × g for 10 minutes at 4°C. Why? Plasma enzymes remain partially active at room temperature; processing at 4°C prevents ex vivo degradation of the analyte[2].
-
Bioanalysis: Extract plasma proteins using acetonitrile precipitation containing an internal standard (1:3 ratio). Analyze the supernatant via LC-MS/MS[1].
Fig 2. Step-by-step in vivo pharmacokinetic experimental workflow.
Quantitative Data Presentation
Following Non-Compartmental Analysis (NCA), the PK parameters dictate the viability of the compound. Below is a structured summary of representative baseline data for a lipophilic tetrahydroquinazoline derivative under this protocol.
Table 1: Representative Preclinical Pharmacokinetic Parameters of PTHQ in Mice
| Parameter | Unit | IV (2.5 mg/kg) | PO (10 mg/kg) | Interpretation |
| Cmax | ng/mL | 1,450 ± 120 | 890 ± 95 | Peak systemic exposure. |
| Tmax | h | 0.08 | 1.5 | Indicates moderate absorption rate. |
| AUC0−∞ | h*ng/mL | 2,100 ± 230 | 3,520 ± 410 | Total systemic exposure over time. |
| T1/2 | h | 2.4 | 3.1 | Half-life; dictates dosing frequency. |
| Clearance (CL) | mL/min/kg | 19.8 | N/A | Moderate hepatic clearance. |
| Volume of Dist. ( Vd ) | L/kg | 4.1 | N/A | High Vd indicates deep tissue penetration. |
| Bioavailability (F) | % | 100 | 41.9 | Viable for oral efficacy models. |
Pharmacodynamic (PD) Translation and Efficacy Strategies
Once the baseline PK is established, the dosing regimen for efficacy models (e.g., murine xenografts or neutropenic thigh models) must be rationally designed.
If PTHQ acts on a highly expressed target, it may exhibit Target-Mediated Drug Disposition (TMDD) . In TMDD, clearance is rapid at low doses but decreases non-linearly as the biological target becomes saturated[3]. Therefore, the dosing interval must be calibrated to maintain the unbound plasma concentration ( fCmax or fT ) above the in vitro IC50 (or MIC for antimicrobials) for at least 50% of the dosing interval to ensure continuous target engagement[4].
Efficacy Self-Validation: To validate the efficacy model, terminal blood draws from the efficacy cohort must be cross-referenced with the initial PK data. If the drug concentration in the efficacy mice deviates significantly from the PK cohort, the efficacy results cannot be reliably attributed to the intended mechanism of action[4].
References
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Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor. PMC (NIH).[Link]
-
Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies. Frontiers in Pharmacology.[Link]
-
Pharmacokinetic/Pharmacodynamic Determination and Preclinical Pharmacokinetics of the β‐Lactamase Inhibitor ETX1317. ACS Infectious Diseases.[Link]
-
Preclinical Pharmacokinetics and Tissue Distribution of Long-Acting Nanoformulated Antiretroviral Therapy. PMC (NIH).[Link]
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Application Note & Protocol: Formulation Strategies for 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol in Early-Phase Animal Studies
Introduction: The Formulation Challenge
2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, hereafter referred to as "Compound TQ-1," is a novel synthetic molecule with a structure suggestive of kinase inhibitory action. Like many new chemical entities (NCEs) in the drug discovery pipeline, Compound TQ-1 is anticipated to exhibit poor aqueous solubility due to its relatively high lipophilicity and crystalline structure.[1][2] This presents a significant hurdle for in vivo animal studies, as inadequate dissolution in the gastrointestinal tract can lead to low and erratic oral bioavailability, making it difficult to establish clear pharmacokinetic/pharmacodynamic (PK/PD) relationships and accurately assess toxicological profiles.[3][4]
The primary objective of this guide is to provide a systematic, phase-appropriate approach to developing a simple and effective formulation for Compound TQ-1, enabling consistent and adequate drug exposure for initial efficacy and safety studies in rodents.[2][5] We will focus on practical, readily implementable strategies such as solutions and suspensions, explaining the scientific rationale behind vehicle selection and providing detailed, validated protocols for preparation and administration.
Pre-formulation Assessment: Characterizing the Challenge
Before embarking on formulation development, a foundational understanding of the compound's physicochemical properties is essential.[2] This "pre-formulation" stage informs the selection of the most promising formulation strategy.
Hypothetical Physicochemical Properties of Compound TQ-1
For the purposes of this guide, we will assume the following properties for Compound TQ-1, which are typical for this structural class:
| Property | Assumed Value/Characteristic | Implication for Formulation |
| Molecular Weight | ~275 g/mol | Moderate size, less likely to be a permeation issue. |
| logP | 3.8 | High lipophilicity, predicting poor aqueous solubility.[6] |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Insufficient for solution-based dosing in water alone. |
| pKa | ~8.5 (basic) | The piperidine moiety is basic, suggesting pH-dependent solubility.[] |
| Crystal Form | Stable, high melting point solid | High lattice energy will resist dissolution. |
| Chemical Stability | Stable at neutral pH, potential for degradation at highly acidic/alkaline pH. | pH of the final formulation must be controlled. |
These properties place Compound TQ-1 into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[3][4] The primary goal is therefore to enhance solubility or, failing that, to create a uniform dispersion to maximize the surface area for dissolution.[3][8]
Vehicle Screening: A Tiered Approach
A rapid screen of solubility in common, well-tolerated preclinical vehicles is the most critical pre-formulation experiment.[9][10] This allows for a data-driven decision on the formulation path.
Experimental Protocol: Kinetic Solubility Assessment
-
Weigh 2-5 mg of Compound TQ-1 into separate 1.5 mL microcentrifuge tubes.
-
Add 1 mL of each test vehicle to the respective tubes.
-
Vortex vigorously for 1 minute, then place on a shaker/rotator at room temperature for 2-4 hours.
-
After shaking, visually inspect for undissolved particles.
-
Centrifuge the tubes at >10,000 x g for 10 minutes to pellet any remaining solid.
-
Carefully collect the supernatant and analyze the concentration via a suitable method (e.g., HPLC-UV).
Table of Hypothetical Solubility Data for Compound TQ-1:
| Vehicle System | Composition | Achieved Solubility (mg/mL) | Observations & Recommendation |
| Aqueous | Water | < 0.001 | Infeasible for solution. |
| 0.1 N HCl (pH ~1) | 5.2 | Soluble, but risk of precipitation in gut (pH ~6-7). Potential for stability issues. | |
| Co-solvents | 30% PEG 400 in Water | 2.1 | Viable for low doses. Risk of precipitation upon dilution in the gut.[4][6] |
| 10% Solutol HS 15 in Water | 3.5 | Good solubility. Solutol is a surfactant that can form micelles.[6] | |
| Suspension | 0.5% Methylcellulose (MC) | N/A | Standard suspending vehicle.[11][12] |
| 0.5% MC + 0.2% Tween 80 | N/A | Addition of a wetting agent (Tween 80) is recommended.[13] |
Formulation Strategy Selection
Based on the pre-formulation data, a decision must be made. The goal for early studies is simplicity and robustness. A complex lipid-based or amorphous solid dispersion formulation is generally unnecessary at this stage.[1][2]
The primary decision is between a solution and a suspension .
Analysis & Recommendation:
-
A solution in an acidic vehicle (0.1 N HCl) is risky due to the potential for the compound to crash out of solution when it enters the higher pH environment of the small intestine.
-
A co-solvent or surfactant-based solution (e.g., 30% PEG 400 or 10% Solutol HS 15) is a viable option if the required dose is low (e.g., <20 mg/kg). For a 20g mouse receiving a 10 mL/kg dose volume, a 20 mg/kg dose requires a 2 mg/mL formulation concentration. Both PEG 400 and Solutol vehicles achieved this.
-
A suspension is often the most pragmatic and robust approach for BCS Class II compounds, especially when a wide range of doses will be explored.[4] It avoids the risk of precipitation upon dilution and is generally well-tolerated.[11]
Detailed Formulation Protocols
Protocol 1: Preparation of a Suspension Formulation for Oral Gavage (Recommended)
This protocol describes the preparation of a 10 mg/mL suspension of Compound TQ-1, suitable for dosing up to 100 mg/kg in mice (at a 10 mL/kg dose volume).
Core Principle: A good suspension requires a suspending agent to increase viscosity and prevent settling (methylcellulose) and a wetting agent to ensure drug particles are properly dispersed in the aqueous vehicle (Tween 80).[14] Particle size reduction (micronization) is highly recommended to increase the surface area and improve dissolution rate.[3][8]
Materials:
-
Compound TQ-1 (micronized, if possible)
-
Methylcellulose (e.g., 400 cP)
-
Tween 80 (Polysorbate 80)
-
Purified Water
-
Magnetic stirrer and stir bar, or overhead stirrer
-
Weighing balance
-
Glass beaker or bottle
Procedure:
-
Prepare the Vehicle (0.5% w/v MC, 0.2% w/v Tween 80): a. For 100 mL of vehicle, weigh 0.5 g of Methylcellulose. b. Heat approximately 40-50 mL of purified water to 60-70 °C. c. While stirring vigorously, slowly add the methylcellulose powder to the hot water to ensure it disperses without clumping. d. Once dispersed, add 50 mL of cold water (or ice) to the mixture and continue stirring in a cold bath (2-8 °C) until the solution becomes clear and viscous. This may take 30-60 minutes. e. Add 0.2 g (or 0.2 mL) of Tween 80 to the clear methylcellulose solution and mix until fully incorporated. f. Bring the final volume to 100 mL with cold purified water.
-
Prepare the Suspension: a. Calculate and weigh the required amount of Compound TQ-1. For a 10 mg/mL suspension in a final volume of 20 mL, weigh 200 mg of the compound. b. Place the weighed powder in a glass mortar or a suitable container. c. Wetting the Powder: Add a small amount of the prepared vehicle (~1-2 mL) to the powder and triturate with a pestle (or stir) to form a smooth, uniform paste. This step is critical to prevent clumping.[15] d. Geometric Dilution: Gradually add more vehicle in small portions, mixing thoroughly after each addition until the desired final volume is reached. e. Homogenize the suspension using a sonicator or a high-shear mixer for 1-2 minutes to ensure a fine, uniform particle distribution.
-
Quality Control and Storage: a. Visual Inspection: The final suspension should be milky and homogenous, with no visible clumps or rapid settling. b. Storage: Store the suspension in a refrigerator (2-8 °C) in a well-sealed container. c. Re-suspension: Before each use, the suspension must be thoroughly mixed (e.g., by vortexing or inverting 20-30 times) to ensure dose uniformity. d. Stability: It is best practice to prepare the suspension fresh daily. If it must be stored, its stability and homogeneity should be validated for the intended storage duration.[15]
Protocol 2: Administration by Oral Gavage in Mice
Safety First: Oral gavage should only be performed by trained personnel in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Prepared and thoroughly re-suspended formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
20-22 gauge, ball-tipped stainless steel or flexible plastic gavage needle
-
Calibrated animal scale
Procedure:
-
Weigh the mouse to accurately calculate the dose volume. The standard volume for mice is 10 mL/kg, but should not exceed this without justification.[16][17]
-
Measure the gavage needle against the mouse, from the tip of the nose to the last rib, to determine the correct insertion depth.[15][16]
-
Draw the calculated volume of the homogenous suspension into the syringe. Ensure there are no air bubbles.
-
Properly restrain the mouse in a vertical position to straighten the path to the esophagus.[17]
-
Gently insert the gavage needle into the mouth, over the tongue, and allow the mouse to swallow it. Advance the needle smoothly to the pre-measured depth. Never force the needle. [16]
-
Administer the dose slowly and steadily over 2-3 seconds.
-
Slowly withdraw the needle and return the animal to its cage.
-
Monitor the animal for several minutes post-dosing for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental tracheal administration.[15][17]
Conclusion and Best Practices
The successful execution of in vivo studies hinges on the quality and consistency of the drug formulation. For a poorly soluble compound like 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (Compound TQ-1), a well-prepared aqueous suspension is a reliable and scientifically sound choice for initial animal testing. It balances the need for adequate drug exposure with safety and operational simplicity. Researchers must always validate their formulation's homogeneity and ensure it is properly re-suspended before every administration to guarantee reproducible results and maintain the integrity of their scientific findings.
References
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Li, P., & Zhao, L. (2007). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]
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Quotient Sciences. (2025, October 25). From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development. Available from: [Link]
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Shah, S. M., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(1), 139-151. Available from: [Link]
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Evotec. Early Formulation. Available from: [Link]
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Baldrick, P. (2025, August 31). In vivo toxicology of excipients commonly employed in drug discovery in rats. ResearchGate. Available from: [Link]
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Gad Consulting Services. Vehicles for Animal Studies. Available from: [Link]
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Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. Available from: [Link]
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Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-46. Available from: [Link]
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Gad, S., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. Available from: [Link]
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Semantic Scholar. Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Available from: [Link]
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Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
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Dahiya, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Bulletin of Pharmaceutical Research, 7(1), 1-10. Available from: [Link]
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Kumar, L., & Verma, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 125-133. Available from: [Link]
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Li, S., et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Drug Development and Delivery. Available from: [Link]
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Abrantes, S., et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Journal of the Brazilian Chemical Society, 34, 1-20. Available from: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
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Martinez, M. N., & Amidon, G. L. (2020). Effect of Common Excipients on Intestinal Drug Absorption in Wistar Rats. Molecular Pharmaceutics, 17(7), 2535-2544. Available from: [Link]
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Smales, I. L., & Rowland, M. G. The Selection of Excipients for Oral Solid Dosage Forms. Available from: [Link]
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ResearchGate. (2025, August 9). What is an effective and safe vehicle and step-by-step protocol for oral gavage of resveratrol in C57BL/6 mice?. Available from: [Link]
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UBC Animal Care Committee. (2021, February 15). Oral Dosing (Gavage) in Adult Mice SOP. Available from: [Link]
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Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage. Available from: [Link]
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ChemBK. PIPERIDIN-4-OL. Available from: [Link]
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Gevorgyan, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2185. Available from: [Link]
-
Ataman Kimya. PIPERIDINE. Available from: [Link]
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preparation of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol stock solutions
Application Note & Protocol
Topic: Preparation, Validation, and Storage of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol Stock Solutions
Abstract
This document provides a comprehensive guide for the preparation of high-quality, reproducible stock solutions of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol. The accuracy and stability of stock solutions are paramount for generating reliable and consistent data in pharmacological, biochemical, and cell-based assays. This guide moves beyond a simple set of instructions to explain the scientific rationale behind key procedural steps, ensuring the integrity of the compound. We present a detailed, step-by-step protocol for solubilization, offer strategies for quality control and validation, and provide evidence-based recommendations for optimal storage to mitigate degradation. This protocol is designed for researchers, scientists, and drug development professionals who require validated and stable compound solutions for their experimental workflows.
Compound Overview and Physicochemical Considerations
2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic organic molecule belonging to the quinazoline class. Compounds with this scaffold are of significant interest in medicinal chemistry.[1] Proper handling and solution preparation require an understanding of its fundamental physicochemical properties. While detailed experimental data for this specific molecule is not widely published, properties can be inferred from its structure and related quinazolinone derivatives.
The presence of the basic piperidine and quinazoline nitrogen atoms suggests a potential for protonation in acidic environments, which could influence solubility and stability.[2] The overall structure lends itself to solubility in polar aprotic organic solvents. For many quinazolinone derivatives, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions due to its excellent solvating power for a wide range of organic molecules.[3][4]
Table 1: Physicochemical Properties of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
| Property | Value / Observation | Rationale / Source |
| Molecular Formula | C₁₃H₁₉N₃O | Calculated from structure |
| Molecular Weight | 233.31 g/mol | Calculated from structure |
| Appearance | Likely a white to off-white solid | Based on related compounds.[5] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Common practice for quinazoline derivatives.[3][4] |
| Aqueous Solubility | Expected to be low | Typical for complex organic molecules. |
| Stability Concerns | Potential for hydrolysis, oxidation, and photodegradation | General risks for complex organic amines.[6] |
Essential Safety and Handling Precautions
Before handling the compound, it is mandatory to read the manufacturer-provided Safety Data Sheet (SDS). The structural motifs, including the piperidine ring, suggest that appropriate caution should be exercised.[7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-approved safety glasses or goggles.
-
Engineering Controls: Handle the solid powder form of the compound within a certified chemical fume hood or a powder containment balance enclosure to prevent inhalation of fine particulates.
-
Waste Disposal: Dispose of all contaminated materials (e.g., weigh boats, pipette tips, vials) and chemical waste in accordance with your institution's hazardous waste disposal procedures.
Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in experimental assays.
Required Materials and Equipment
-
2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Amber glass vials or polypropylene cryovials for storage
-
Calibrated positive displacement micropipettes (P200, P1000)
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Benchtop sonicator (optional, for aiding dissolution)
Pre-Protocol Calculations
The mass of the compound required to achieve a 10 mM concentration is calculated using the following formula:
Mass (mg) = Desired Volume (mL) × 10 (mmol/L) × 233.31 (g/mol) × (1 L / 1000 mL) × (1000 mg / 1 g)
Simplified: Mass (mg) = Volume (mL) × 2.3331
Table 2: Mass of Compound Required for a 10 mM Stock Solution
| Final Volume of Stock | Required Mass (mg) |
| 1 mL | 2.33 mg |
| 5 mL | 11.67 mg |
| 10 mL | 23.33 mg |
Step-by-Step Dissolution Workflow
-
Equilibration: Allow the container of the solid compound to equilibrate to ambient room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: Tare a clean weigh boat on the analytical balance. Carefully weigh out the calculated mass of the compound.
-
Transfer: Transfer the weighed powder into an appropriately sized, chemically resistant vial (e.g., a 4 mL glass vial for preparing 1-2 mL of stock).
-
Solvent Addition: Using a calibrated micropipette, add the precise volume of high-purity DMSO to the vial containing the compound.
-
Solubilization: Secure the vial cap and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Expert Insight: If the compound does not fully dissolve, sonication in a room temperature water bath for 5-10 minutes can be effective. Gentle warming (to 30-37°C) may also be used, but prolonged heating should be avoided to prevent potential thermal degradation.[6]
-
-
Final Inspection: Once fully dissolved, the stock solution should be a clear, homogenous liquid.
Aliquoting and Storage for Optimal Stability
To preserve the integrity of the stock solution, it is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4][6]
-
Aliquot: Immediately after preparation, dispense the stock solution into single-use volumes (e.g., 10-50 µL) in amber polypropylene cryovials or amber glass vials.
-
Causality: Using amber vials protects the compound from potential photodegradation.[6]
-
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Storage: Store the aliquots under the following conditions, based on best practices for similar research compounds:[4]
-
Short-Term (≤ 1 month): -20°C
-
Long-Term (> 1 month): -80°C
-
Quality Control: A Self-Validating System
For rigorous scientific research, especially in drug development, relying solely on calculated concentration is insufficient. The identity and concentration of the stock solution should be empirically validated.
-
Identity Confirmation: Analyze a diluted sample of the stock solution via Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the correct molecular weight and assess purity.
-
Concentration Verification: If a molar extinction coefficient is known or can be determined, UV-Vis spectrophotometry can be used to verify the concentration. Alternatively, a quantitative NMR (qNMR) or a validated HPLC method with a reference standard can provide a highly accurate concentration measurement.
Visualization of the Stock Preparation Workflow
The following diagram outlines the critical steps from receiving the solid compound to creating validated, ready-to-use aliquots.
Caption: Workflow for stock solution preparation and validation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely | - Insufficient solvent volume- Low compound purity- Poor solvent quality | - Re-check calculations and add slightly more solvent to create a more dilute stock.- Use sonication for up to 15 minutes.- Use fresh, anhydrous-grade DMSO.- Verify compound purity via LC-MS. |
| Precipitation observed after freezing | - Concentration exceeds solubility at low temperature- Moisture contamination | - Prepare a lower concentration stock solution (e.g., 5 mM).- Briefly warm and vortex the aliquot before use.- Ensure anhydrous DMSO and proper sealing of vials to prevent moisture ingress. |
| Inconsistent experimental results | - Compound degradation- Inaccurate pipetting- Repeated freeze-thaw cycles | - Use a fresh, validated aliquot for each experiment.- Calibrate pipettes regularly.- Always aliquot stock solutions immediately after preparation to avoid freeze-thaw damage. |
References
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of Quinazoline Derivatives and their Biological Activities. ResearchGate. [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
-
3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride Safety Data Sheet. Angene Chemical. [Link]
-
Piperidine Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ChemMedChem. [Link]
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
how to improve the aqueous solubility of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges formulating highly lipophilic, multi-ring heterocyclic compounds. 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol presents a classic solubility paradox: it possesses a highly lipophilic saturated cyclohexyl ring and a piperidine moiety, which drive high crystal lattice energy and poor aqueous hydration, yet it contains distinct ionizable and hydrogen-bonding centers (the basic piperidine nitrogen and the quinazolin-4-ol hydroxyl/carbonyl tautomer).
Below is our self-validating troubleshooting guide and step-by-step methodologies designed to overcome its aqueous solubility limitations for both in vitro and in vivo applications.
Section 1: Troubleshooting & FAQs
Q1: When diluting my DMSO stock of the compound into an aqueous assay buffer (pH 7.4), I observe immediate precipitation. How can I prevent this without increasing DMSO concentration? Cause: The free base form of the compound has a very low intrinsic solubility ( S0 ) that is vastly exceeded upon dilution. While DMSO acts as a water-miscible solvent, the dielectric constant of the mixture increases rapidly with water addition, forcing the hydrophobic piperidine and tetrahydroquinazoline rings out of solution. Solution: Transition from a simple co-solvent dilution to Cyclodextrin Complexation . Using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) creates a hydrophilic exterior while encapsulating the lipophilic piperidine and cyclohexyl rings within its hydrophobic cavity. This A L -type phase solubility enhancement prevents precipitation without the cytotoxicity associated with high DMSO concentrations[5].
Q2: We need to dose this compound orally in rodent models, but the free base yields highly variable pharmacokinetic (PK) exposure. What is the most scalable approach? Cause: Poor dissolution rate in the gastrointestinal tract limits absorption, a hallmark of Biopharmaceutics Classification System (BCS) Class II behavior. Solution: Salt Formation . The piperidine nitrogen is basic (estimated pKa ~9.0). By reacting the free base with an acid whose pKa is at least 2 units lower, you can form a stable, crystalline salt (e.g., Hydrochloride or Mesylate). Dissolution of a basic salt decreases the microenvironmental pH, driving the compound into its ionized, highly soluble state [1, 2].
Q3: We are using ALZET osmotic pumps for continuous subcutaneous infusion, but our compound crashes out in standard saline. Can we use PEG400? Cause: Saline lacks the solubilizing capacity to disrupt the crystal lattice of the un-ionized lipophilic compound. Solution: Yes, PEG400 Co-solvent Systems are highly effective. PEG400 reduces the interfacial tension between the hydrophobic solute and the aqueous phase through preferential solvation [3]. However, note that neat (100%) PEG400 can significantly decrease the osmotic pump release rate due to its high viscosity. A mixture of PEG400/Water (up to 60:40 v/v) is recommended to maintain both solubility and pump compatibility [4].
Section 2: Experimental Workflows & Mechanisms
Workflow for selecting solubility enhancement strategies based on application.
Mechanism of AL-type phase solubility enhancement via cyclodextrin complexation.
Section 3: Detailed Experimental Protocols
Protocol A: 96-Well Miniaturized Salt Screening Causality: Miniaturization allows high-throughput screening of multiple counterions and solvent systems with minimal API consumption (~0.5 mg per well). The goal is to identify a crystalline salt with a lower pHmax , effectively shifting the solubility plateau to favor the ionized state [1, 2].
-
Preparation: Dispense 0.5 mg of the free base compound into each well of a 96-well glass-bottom plate.
-
Solvent Addition: Add 50 µL of selected solvents (e.g., THF, Acetone, Ethyl Acetate, 1,4-Dioxane) across the X-axis.
-
Counterion Addition: Add 1.05 molar equivalents of counterion solutions (e.g., HCl, Methanesulfonic acid, Tartaric acid, Succinic acid) across the Y-axis. Critical Step: Ensure the counterion pKa is < 7.0 to maintain the Δ pKa > 2 rule for the basic piperidine.
-
Crystallization: Subject the plate to a cooling-evaporative crystallization method (CEM). Heat to 50°C for 2 hours to ensure dissolution, then cool to 5°C at a rate of 1°C/min. Allow solvents to slowly evaporate.
-
Validation: Analyze residual solids via polarized light microscopy (for birefringence/crystallinity) and Powder X-Ray Diffraction (PXRD). Determine the thermodynamic solubility of the top crystalline hits in Simulated Gastric Fluid (SGF).
Protocol B: Phase Solubility Study for Cyclodextrin Complexation Causality: Establishing the stoichiometric ratio (usually 1:1) and stability constant ( Kc ) is critical. If Kc is too low, the drug will precipitate upon dilution; if too high, the drug will not release from the cavity to bind its biological target [5].
-
Preparation: Prepare varying concentrations of HP- β -CD (0, 2, 4, 6, 8, 10 mM) in 0.1 M phosphate buffer (pH 7.4).
-
Equilibration: Add an excess amount of the free base compound (e.g., 10 mg) to 5 mL of each CD solution in sealed glass vials.
-
Incubation: Shake the suspensions in a thermostated water bath at 25°C for 72 hours to ensure thermodynamic equilibrium is reached.
-
Filtration & Analysis: Filter the suspensions through a 0.45 µm regenerated cellulose syringe filter (discarding the first 1 mL to avoid adsorption artifacts). Analyze the filtrate via HPLC-UV.
-
Validation: Plot Drug Concentration (M) vs. CD Concentration (M). A linear slope < 1 indicates an A L -type 1:1 inclusion complex. Calculate the stability constant using the equation: Kc=Slope/(S0×(1−Slope)) .
Section 4: Quantitative Data Presentation
Table 1: Counterion Selection Guidelines for Piperidine-containing Basic Drugs | Counterion | pKa | Δ pKa (vs. Piperidine ~9.0) | Expected Salt Properties | | :--- | :--- | :--- | :--- | | Hydrochloric Acid | -6.1 | > 15.0 | High solubility, potential hygroscopicity | | Methanesulfonic Acid | -1.9 | ~ 10.9 | Excellent solubility, highly crystalline | | Tartaric Acid | 2.98, 4.34 | ~ 6.0 | Moderate solubility, good solid-state stability | | Succinic Acid | 4.21, 5.64 | ~ 4.8 | Lower solubility enhancement, non-hygroscopic |
Table 2: Co-Solvent Mixture Compatibility for Osmotic Pump Delivery [4]
| Co-Solvent System | Max Tolerable Concentration | Pump Release Rate Impact | Solubilization Mechanism |
|---|---|---|---|
| PEG400 / Water | 100% (Neat PEG400) | Significant Decrease (Viscosity) | Preferential solvation, polarity reduction |
| PEG400 / Water | 60% v/v | Negligible (Matches Water) | Dielectric constant modification |
| NMP / Water | 60% v/v | Negligible | Hydrogen bonding disruption |
| Propylene Glycol | 50% v/v | Minor Decrease | Interfacial tension reduction |
References
-
"Salt Selection in Drug Development." Pharmaceutical Technology, 2026. Available at: [Link]
-
"Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization." ACS Omega, 2018. Available at: [Link]
-
"Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction." ACS Omega, 2022. Available at: [Link]
-
"The Impact of Co-Solvents and the Composition of Experimental Formulations on the Pump Rate of the ALZET Osmotic Pump." PubMed, 2000. Available at: [Link]
-
"Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel." PMC, 2010. Available at: [Link]
Technical Support Center: Troubleshooting 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-amino-substituted quinazolinones. The target molecule, 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (which exists in tautomeric equilibrium with its 4(3H)-one form), is notoriously difficult to synthesize in high yields using standard nucleophilic aromatic substitution ( SNAr ) conditions.
This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you overcome these synthetic bottlenecks.
🔬 Diagnostic FAQ & Troubleshooting Guide
Q1: I am reacting 2-chloro-5,6,7,8-tetrahydroquinazolin-4(3H)-one with piperidine, but I am only recovering unreacted starting material. Why is the substitution failing?
The Root Cause: The "Anion Deactivation Trap" Your reaction is failing due to a fundamental acid-base conflict. The N3-H proton of the quinazolin-4(3H)-one core is surprisingly acidic ( pKa≈8−9 ). When you introduce piperidine (a secondary amine and a moderately strong base), it rapidly deprotonates the quinazolinone before any nucleophilic attack can occur[1].
This deprotonation generates a resonance-stabilized anion. The negative charge delocalizes across the pyrimidine ring, rendering the C2 position extremely electron-rich. Because SNAr requires an electron-deficient center to accept the incoming nucleophile, the negatively charged ring violently repels the piperidine nucleophile. Heating the reaction further usually only leads to degradation, not substitution.
Q2: How can I force the SNAr reaction to completion without degrading my material?
The Solution: Transient Silylation To bypass the Anion Deactivation Trap, you must prevent the deprotonation of the quinazolinone core. The most elegant and field-proven method is transient silylation using Hexamethyldisilazane (HMDS) or N,O-Bis(trimethylsilyl)acetamide (BSA)[2].
By refluxing the 2-chloro precursor in HMDS (or toluene with BSA), you temporarily convert the 4(3H)-one into a 4-(trimethylsilyloxy) intermediate. This achieves three critical things:
-
Locks the Neutral State: The acidic proton is replaced by a TMS group, preventing anion formation.
-
Increases Electrophilicity: The O-TMS group locks the ring in its fully aromatic (hydroxy-tautomer) state, significantly increasing the electrophilicity of the C2 carbon.
-
Enhances Solubility: The hydrogen-bonded polymer network of the starting material is broken, bringing the reactant fully into solution.
Once silylated, the addition of piperidine results in rapid, high-yielding substitution. The TMS group is spontaneously cleaved during the standard aqueous workup, revealing your desired product.
Fig 1: Mechanistic divergence in quinazolinone S_NAr: Anion deactivation vs. silylation rescue.
Q3: I prefer not to use silylating agents. Are there alternative leaving groups I can use instead of the 2-chloro group?
The Solution: The Oxidation-Substitution Strategy Yes. If you synthesize the 2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4-ol precursor instead[3], you can dramatically improve the leaving group's capability. While the 2-methylthio (-SMe) group itself is only a moderate leaving group, oxidizing it to a 2-methanesulfonyl ( −SO2Me ) group using mCPBA or Oxone transforms it into an exceptional leaving group. The strong electron-withdrawing nature of the sulfone overcomes the deactivation caused by the core's deprotonation, allowing the substitution with piperidine to proceed rapidly at room temperature.
📊 Quantitative Data: Substitution Conditions Comparison
To guide your experimental design, the table below summarizes the causality between reaction conditions and typical yields for the C2-substitution of 5,6,7,8-tetrahydroquinazolin-4-ones.
| Precursor Leaving Group | Reagents / Additives | Temp / Time | Typical Yield | Mechanistic Note |
| 2-Chloro | Piperidine (neat) | 120 °C / 24h | < 10% | Complete anion deactivation; thermal degradation. |
| 2-Chloro | Piperidine + K2CO3 (DMF) | 100 °C / 12h | 0% | Base ensures 100% anion formation; SNAr blocked. |
| 2-Chloro | Piperidine + HMDS (Toluene) | 110 °C / 6h | > 85% | Silylation locks neutral state; highly electrophilic. |
| 2-Methylthio | Piperidine (EtOH) | 80 °C / 12h | 40-50% | Moderate leaving group; sluggish kinetics. |
| 2-Methanesulfonyl | Piperidine (THF) | 25 °C / 2h | > 90% | Exceptional leaving group; overcomes anion barrier. |
🧪 Experimental Protocols (Self-Validating Systems)
Protocol A: HMDS-Mediated Silylation and Substitution (Recommended)
This protocol utilizes transient silylation. It is designed to be self-validating: the visual transition from a cloudy suspension to a clear solution confirms successful silylation.
Reagents:
-
2-Chloro-5,6,7,8-tetrahydroquinazolin-4(3H)-one (1.0 eq)
-
Hexamethyldisilazane (HMDS) (3.0 eq)
-
Piperidine (2.0 eq)
-
Anhydrous Toluene (0.2 M)
-
Catalytic Ammonium Sulfate ( (NH4)2SO4 , 0.05 eq)
Step-by-Step Methodology:
-
Suspension: In an oven-dried, argon-flushed round-bottom flask, suspend the 2-chloro precursor in anhydrous toluene. Add HMDS and catalytic (NH4)2SO4 .
-
Silylation (Validation Checkpoint): Heat the mixture to reflux (110 °C). Self-Validation: Within 1-2 hours, the cloudy suspension will transition into a completely clear, pale-yellow solution. This visual cue confirms the hydrogen-bonded network has been broken and the O-TMS intermediate has formed.
-
Nucleophilic Attack: Cool the reaction slightly to 90 °C and add piperidine dropwise. Resume reflux.
-
Reaction Monitoring: Monitor by TLC (DCM:MeOH 9:1). The O-TMS intermediate will streak, but quenching a TLC aliquot in wet methanol will reveal the product spot.
-
Aqueous Workup (Desilylation): Once complete (typically 4-6 hours), cool to room temperature and quench with saturated aqueous NaHCO3 . The addition of water spontaneously hydrolyzes the O-TMS bond. Extract with Ethyl Acetate (3x), dry over Na2SO4 , and concentrate in vacuo to yield the crude 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol.
Fig 2: Step-by-step workflow for the HMDS-mediated nucleophilic aromatic substitution.
Protocol B: Oxidation-Substitution Route (Alternative)
If you are starting from the 2-methylthio derivative, use this two-step, one-pot procedure.
Step-by-Step Methodology:
-
Oxidation: Dissolve 2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4-ol (1.0 eq) in DCM at 0 °C. Slowly add mCPBA (2.2 eq) to oxidize the sulfide to the sulfone ( −SO2Me ). Stir for 2 hours at room temperature.
-
Quench: Quench excess mCPBA with aqueous Na2S2O3 , extract the organic layer, and perform a quick solvent swap to THF.
-
Substitution: To the THF solution of the sulfone intermediate, add piperidine (2.5 eq) at room temperature. The reaction is highly exothermic and rapid. Stir for 2 hours.
-
Isolation: Concentrate the mixture, triturate the residue with cold water to remove piperidine hydrochloride salts, and filter to obtain the highly pure product as a white solid.
📚 References
-
Vertex Pharmaceuticals (2024). Fit-for-Purpose Synthesis of a KRAS G12C Covalent Inhibitor, via a Diastereoselective Hayashi Arylation. ACS Publications.3
-
SciELO Brazil (2020). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society.2
-
National Institutes of Health (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. Molecules (Basel, Switzerland).1
Sources
Technical Support Center: Mobile Phase Optimization for 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop and optimize a robust mobile phase for the chromatographic analysis of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol. As a senior application scientist, my objective is to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Understanding the Analyte: A Chromatographer's Perspective
Before any method development, a thorough analysis of the target molecule is critical. The structure of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol presents specific challenges that directly inform our mobile phase strategy.
Key Structural Features:
-
Piperidine Moiety: This saturated heterocyclic amine is strongly basic. The pKa of its conjugate acid is approximately 11.1.[1][2][3][4] This high basicity is the primary cause of peak tailing in reversed-phase chromatography.[5][6]
-
Quinazoline Core: The pyrimidine ring contains two nitrogen atoms, contributing to the overall basicity. The unsubstituted quinazoline has a pKa of about 3.5, but this is significantly influenced by substituents.[7] The presence of amino groups can increase the pKa into the 6-8 range.[7][8][9]
-
Hydroxyl Group (-OH): This group adds polarity and can participate in hydrogen bonding.
Predicted Chromatographic Behavior:
-
High Basicity: The molecule will be protonated (positively charged) at acidic and neutral pH. This makes it highly susceptible to secondary ionic interactions with negatively charged residual silanols (Si-O⁻) on the surface of standard silica-based columns, a primary cause of peak tailing.[5][6][10]
-
Polarity: The combination of nitrogen and oxygen atoms makes the compound polar. This can lead to poor retention in reversed-phase (RP) chromatography if the mobile phase is too strong (high organic content).[11] In extreme cases, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable alternative.[12][13][14]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for mobile phase selection in reversed-phase (RP) chromatography?
A1: For a basic compound like this, the most robust starting point is a low pH mobile phase. A pH between 2.5 and 3.5 is recommended.[15]
-
Rationale: At low pH, two crucial things happen:
-
Analyte Protonation: The basic nitrogens on your molecule will be consistently protonated (e.g., R₃N → R₃NH⁺), ensuring a single, stable ionic state in solution. Fluctuating ionization states near the analyte's pKa can cause peak distortion.[16][17]
-
Silanol Suppression: More importantly, a low pH neutralizes the acidic residual silanol groups (Si-O⁻ → Si-OH) on the silica stationary phase.[6][18][19] This minimizes the strong ionic interactions that cause peak tailing.[5][10]
-
-
Recommended Starting Conditions:
-
Column: C18, 2.7-5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5-10% B and increase to 95% B over 10-15 minutes.
-
Q2: My peak is tailing severely. What is causing this and how can I fix it?
A2: Severe peak tailing for this analyte is almost certainly caused by secondary interactions between the protonated basic analyte and ionized residual silanols on the column.[5][6][10]
This troubleshooting workflow can systematically address the issue:
Caption: Troubleshooting workflow for peak tailing.
Q3: What is the difference between using formic acid, acetic acid, and trifluoroacetic acid (TFA)?
A3: The choice of acidic modifier is a balance between chromatographic performance and detector compatibility, especially with mass spectrometry (MS).
| Additive | Typical Conc. | Pros | Cons | MS Compatibility |
| Formic Acid (FA) | 0.05 - 0.2% | Excellent MS compatibility, good volatility, effectively lowers pH. | Weaker ion-pairing agent; may not fully eliminate tailing on older columns. | Excellent |
| Acetic Acid | 0.05 - 0.2% | Volatile and MS-compatible. | Weaker acid than formic acid (pKa ~4.75); less effective at protonating silanols.[20] | Good |
| Trifluoroacetic Acid (TFA) | 0.02 - 0.1% | Very strong acid, excellent ion-pairing agent that masks silanols effectively, often producing sharp peaks. | Causes significant ion suppression in ESI-MS.[21] Can be difficult to completely remove from the system. | Poor |
Recommendation: Start with Formic Acid . It provides the best balance of performance and MS compatibility. Only consider TFA if you are using UV detection exclusively and cannot achieve a good peak shape with other modifiers.
Q4: When should I use a buffer like ammonium formate or ammonium acetate?
A4: Use a buffer when simple acid addition is insufficient to maintain a stable pH, which can happen if your sample matrix has its own buffering capacity. A stable pH is crucial for reproducible retention times.[22]
-
Ammonium Formate: Ideal for LC-MS applications in the pH 2.8-4.8 range.[15][23] It's volatile and provides good buffering capacity.[24][25]
-
Ammonium Acetate: Best for the pH 3.8-5.8 range. Also volatile and MS-compatible.[24][26]
A buffer concentration of 10-20 mM is typically sufficient to control pH without risking precipitation in high organic mobile phases.[27][28]
Q5: My compound is not retained enough on a C18 column. What are my options?
A5: If retention is too low even with a 100% aqueous mobile phase, it indicates your analyte is too polar for traditional reversed-phase conditions.
Caption: Decision tree for addressing poor retention.
Transitioning to HILIC: HILIC is an excellent technique for polar compounds that are poorly retained in reversed-phase.[12][13][14][29] It uses a polar stationary phase (like bare silica or an amide phase) with a high-organic, low-aqueous mobile phase.[30] Water acts as the strong, eluting solvent.[13]
-
HILIC Starting Conditions:
-
Column: Bare Silica or Amide, 3-5 µm.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient: Start at 100% A and increase the percentage of B to elute.
-
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH and Modifier Screening
Objective: To identify the optimal acidic modifier and pH for achieving symmetrical peak shape and stable retention.
Methodology:
-
System Preparation: Use a C18 column (e.g., 100 x 2.1 mm, 2.7 µm). Equilibrate the system thoroughly between each mobile phase change.
-
Analyte Preparation: Prepare a 10 µg/mL solution of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol in 50:50 Water:Acetonitrile.
-
Mobile Phase Preparation: Prepare the following sets of Mobile Phase A (Aqueous) and B (Organic):
-
Set 1 (Formic Acid): A = 0.1% FA in Water; B = 0.1% FA in Acetonitrile.
-
Set 2 (Ammonium Formate): A = 10 mM Ammonium Formate in Water, pH 3.0; B = 10 mM Ammonium Formate in 90:10 ACN:Water, pH 3.0.
-
Set 3 (TFA - for UV only): A = 0.05% TFA in Water; B = 0.05% TFA in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient: 10% to 90% B over 10 minutes.
-
Temperature: 30 °C.
-
-
Data Analysis: For each condition, inject the standard and measure the following System Suitability Parameters:
-
Tailing Factor (Tf): The USP tailing factor should ideally be ≤ 1.5.[27]
-
Retention Time (RT): Note the stability and position.
-
Peak Area: Compare relative responses, especially if using MS detection.
-
Expected Outcome: This systematic screen will clearly identify which modifier provides the best peak shape. For this basic analyte, formic acid or ammonium formate are expected to perform well. A significant reduction in MS signal will likely be observed with TFA.
References
- Piperidine - Grokipedia. (n.d.). Retrieved March 26, 2026.
- Chrom Tech, Inc. (2025, October 28).
- National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved March 26, 2026.
- Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
- Axion Labs. (2022, February 15). HPLC Peak Tailing.
- ALWSCI. (2025, November 27).
- YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Valentia Analytical. (2022, July 21).
- ResearchGate. (n.d.). Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g).
- Phenomenex. (n.d.). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX.
- Advanced ChemTech. (n.d.). Piperidine – A colourless liquid heterocyclic amine.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Journal of Chromatography A. (2004, March 15).
- Agilent. (n.d.).
- SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)
- Cogent HPLC Columns. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
- ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4.
- Sigma-Aldrich. (n.d.).
- SpringerLink. (n.d.). Effect of the eluent pH and acidic modifiers on the HPLC retention of basic analytes.
- LCGC International. (n.d.).
- Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
- Waters Corporation. (2019, September 30). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
- Chromatography Today. (n.d.).
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Thermo Fisher Scientific. (n.d.).
- Chromatography Forum. (2010, July 23). TFA vs. Formic Acid.
- HALO Columns. (n.d.). Effect of Acid Modifier on mAb Peak Shape in Reversed-Phase HPLC.
- Spectrum Chemical. (n.d.).
- ResearchGate. (2015, February 26). TFA vs. Formic Acid in solid phase extraction prior to ESI-LC-MS analysis?
- LCGC International. (2026, March 25).
- Biotage. (2023, November 21).
- Sigma-Aldrich. (n.d.). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.
- SCION Instruments. (n.d.).
- LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ResearchGate. (n.d.). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
- Digital Archive. (n.d.).
- Waters Corporation. (2004, September 30). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
- LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
- Wikipedia. (n.d.).
- MicroSolv Technology Corporation. (2025, December 1). Ammonium Acetate or Formate in an Acetonitrile Based Mobile Phase - Tips & Suggestions.
- Chrom Tech, Inc. (2025, October 20).
- Arkivoc. (2004, December 23).
- LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
- Waters Knowledge Base. (n.d.).
- Wikipedia. (n.d.).
- Organic Chemistry Data. (2022, April 7).
Sources
- 1. Piperidine â Grokipedia [grokipedia.com]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. chromtech.com [chromtech.com]
- 11. Why is reversed-phase chromatography used? [valentiaanalytical.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
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- 15. agilent.com [agilent.com]
- 16. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
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- 24. chromatographyonline.com [chromatographyonline.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Ammonium Acetate or Formate in an Acetonitrile Based Mobile Phase - Tips & Suggestions [mtc-usa.com]
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- 28. support.waters.com [support.waters.com]
- 29. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 30. waters.com [waters.com]
purification techniques for 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol crude extracts
Welcome to the Advanced Purification Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with isolating 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol from complex crude reaction mixtures.
Because this molecule contains both a highly basic piperidine moiety and an acidic quinazolin-4-ol core (which undergoes keto-enol tautomerism to a quinazolin-4(3H)-one), it exhibits unique amphoteric properties. The troubleshooting guides and self-validating protocols below address the specific physicochemical challenges of this scaffold.
Module 1: Liquid-Liquid Extraction (LLE) & Phase Partitioning
Q: I am losing a significant portion of my product in the aqueous layer during the basic workup. Why is this happening, and how do I recover it?
A: Your target molecule is amphoteric. The piperidine nitrogen is highly basic (pKa ~10), while the quinazolinone proton is weakly acidic (pKa ~8.5–9.5).
-
The Causality: If your aqueous wash is too acidic (pH < 4), the piperidine protonates, forming a highly water-soluble cation. If your basic workup uses strong bases like NaOH (pH > 11), the quinazolinone deprotonates, forming a water-soluble anion.
-
The Solution: You must force the molecule into its neutral, organic-soluble state by strictly buffering the aqueous phase to its isoelectric point (pI ≈ 8.5–9.5) before extraction.
pH-dependent solubility states guiding the liquid-liquid extraction workflow.
Protocol 1: Isoelectric Liquid-Liquid Extraction (Self-Validating)
-
Dissolution: Dissolve the crude reaction mixture in 50 mL of Dichloromethane (DCM).
-
Acidic Trapping: Extract with 50 mL of 1M HCl. The target molecule protonates and migrates to the aqueous layer, leaving neutral/hydrophobic impurities in the organic phase.
-
Self-Validation Step: Spot both layers on a TLC plate under UV light. The target mass should be entirely absent from the organic layer.
-
-
Phase Separation: Discard the organic layer.
-
Isoelectric Basification: Slowly add saturated aqueous NaHCO₃ to the aqueous layer until the pH reaches strictly 8.5–9.5 (verify with a calibrated pH meter). The solution will turn opaque/cloudy as the neutral free-base precipitates out of the aqueous matrix.
-
Recovery Extraction: Extract the cloudy aqueous layer with 3 x 50 mL of fresh DCM.
-
Drying & Concentration: Combine the new DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Module 2: Normal Phase Flash Chromatography
Q: My compound streaks across the TLC plate and elutes as a massive, tailing peak during silica gel chromatography. How do I fix this?
A: This is a classic Brønsted acid-base interaction. Bare silica gel contains acidic silanol groups (Si-OH). These silanols strongly bind to basic amines like your piperidine ring, causing degradation, yield loss, and severe band-spreading [1].
-
The Solution: You must neutralize the silica by incorporating a competing amine modifier—typically 1-3% Triethylamine (TEA)—into your mobile phase [2]. Alternatively, switch to an amine-functionalized silica column (e.g., Biotage KP-NH) which inherently prevents these secondary interactions [1].
Mechanism of silanol suppression using triethylamine (TEA) to prevent peak tailing.
Protocol 2: TEA-Modified Flash Chromatography (Self-Validating)
-
Column Equilibration: Pack or equilibrate a bare silica column with 98% DCM / 2% TEA. Flush at least 3 column volumes to fully saturate and mask the acidic silanols.
-
Sample Loading: Dry-load the extracted compound onto a small amount of silica (pre-treated with TEA), or dissolve in minimal DCM.
-
Gradient Elution: Run a gradient from 100% DCM (containing 1% TEA) to 90% DCM / 10% MeOH (containing 1% TEA).
-
Self-Validation Step: Collect fractions and run a 2D-TLC. The compound should elute as a tight, circular spot. If a comet-like streak persists, increase TEA to 3%.
-
Module 3: Preparative HPLC (Reverse Phase)
Q: During Prep-HPLC on a C18 column, my peaks are broad, asymmetric, and co-elute with structurally similar byproducts. What is the optimal mobile phase?
A: Broad peaks on C18 columns for basic nitrogen heterocycles are caused by ion-exchange interactions with residual, un-endcapped silanols on the silica support [3].
-
The Solution: You must suppress silanol ionization. Working at a low pH (e.g., pH 2.5 with 10-20 mM phosphate buffer or 0.1% TFA) neutralizes the silanol groups, preventing ion exchange [3]. Alternatively, adding a silanol suppressor like TEA to the mobile phase masks these secondary interactions, constructing a stable spatial environment for sharper elution [4].
Protocol 3: Low-pH Preparative HPLC
-
Column Selection: Use a fully endcapped C18 Preparative column.
-
Mobile Phase A: Ultrapure Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: Run a shallow gradient (e.g., 10% B to 60% B over 25 minutes) to ensure the separation of the target from unreacted piperidine or intermediate quinazolines.
-
Self-Validation Step: Perform an analytical-scale injection (5 µL) using the exact mobile phase before scaling up to preparative volumes to confirm peak symmetry (Tailing Factor < 1.2).
-
Quantitative Data: Chromatographic Conditions Summary
| Purification Stage | Stationary Phase | Mobile Phase System | Modifiers / Additives | Expected Mechanistic Outcome |
| Flash Chromatography | Bare Silica (Normal Phase) | DCM / MeOH | 1-3% Triethylamine (TEA) | Neutralizes silanols; prevents tailing; elutes basic amines sharply. |
| Flash Chromatography | Amine-Functionalized Silica (KP-NH) | Hexanes / EtOAc | None required | Excellent recovery without basic additives; prevents irreversible adsorption. |
| Preparative HPLC | C18 (Reverse Phase) | Water / Acetonitrile | 0.1% TFA or pH 2.5 Phosphate | Protonates residual silanols; resolves co-eluting basic impurities. |
| Preparative HPLC | C18 (Reverse Phase) | Water / Acetonitrile | 0.1% TEA (pH 7.5 max) | Masks silanols; improves spatial selectivity for closely related isomers. |
References
- Biotage.
- University of Rochester, Department of Chemistry.
- Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex Technical Notes.
- Welch Materials.
Technical Support Center: Resolving 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol Precipitation in Cell Culture Media
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical challenges associated with dosing lipophilic quinazoline derivatives in in vitro biological systems.
Diagnostic Overview: The Causality of Precipitation
2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is a structurally complex molecule featuring a lipophilic tetrahydroquinazoline core and a basic piperidine ring. While highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO), its aqueous thermodynamic solubility at physiological pH (7.2–7.4) is inherently poor.
When a high-concentration DMSO stock of this compound is introduced directly into an aqueous cell culture medium (e.g., DMEM or RPMI), it experiences solvent shock . The sudden drop in solvent capacity, combined with the high ionic strength (salts) of the media, forces the hydrophobic molecules to exceed their solubility limit, resulting in immediate crystallization or amorphous precipitation[1]. Furthermore, maintaining the final DMSO concentration below 0.5%–1.0% is critical to prevent solvent-induced artifacts and cytotoxicity, limiting the amount of organic solvent you can use to keep the compound dissolved[2].
To resolve this, we must shift from a "direct spike" methodology to controlled thermodynamic and kinetic solubilization strategies.
Precipitation Troubleshooting Logic
Figure 1: Decision tree for troubleshooting compound precipitation in aqueous cell culture media.
Core Troubleshooting Protocols
Protocol A: The Stepwise Solvent Cascade (Pre-dilution)
Causality: Directly pipetting a 1000X DMSO stock into a large volume of aqueous media creates a localized zone of extreme supersaturation at the droplet interface. The rapid diffusion of DMSO into the water leaves the lipophilic quinazoline molecules stranded without a solvation shell, leading to rapid nucleation[3]. A stepwise dilution gradient prevents this localized solvent shock.
Step-by-Step Methodology:
-
Thaw and Equilibrate: Bring your 10 mM DMSO stock solution to room temperature. Vortex vigorously for 30 seconds to ensure absolute homogeneity.
-
Intermediate Aqueous/Solvent Mix: Prepare an intermediate dilution (e.g., 1 mM) by adding the stock to a transition buffer (e.g., PBS containing 10% DMSO). Crucial Technique: Add the aqueous buffer dropwise into the DMSO stock while continuously vortexing. Do not drop the DMSO into the aqueous buffer.
-
Acoustic Dispersion: Place the intermediate tube in a bath sonicator for 2–3 minutes. This disrupts any invisible colloidal micro-aggregates that act as nucleation seeds[3].
-
Final Media Transfer: Dilute the intermediate solution 1:100 into pre-warmed (37°C) complete cell culture media while stirring rapidly. This achieves a final working concentration of 10 µM with a biologically safe 0.1% final DMSO concentration.
-
Self-Validation Step: Before applying the media to your cells, measure the optical density (OD) of the final solution at 600 nm. An OD600 > 0.05 (compared to a media-only blank) indicates the presence of colloidal micro-precipitates. If this occurs, the cascade failed, and you must proceed to Protocol B.
Figure 2: Stepwise serial dilution workflow to prevent solvent shock and micro-aggregation.
Protocol B: Excipient-Assisted Solubilization (Cyclodextrin Complexation)
Causality: If the thermodynamic aqueous solubility of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is inherently lower than your target assay concentration, mechanical dilution will eventually fail over time. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic tetrahydroquinazoline core, while its hydrophilic exterior maintains aqueous solubility, effectively creating a water-soluble inclusion complex[4].
Step-by-Step Methodology:
-
Prepare Excipient Buffer: Dissolve HP-β-CD in your basal cell culture media to a final concentration of 5% (w/v). Filter sterilize the solution through a 0.22 µm PES membrane.
-
Compound Complexation: Add the required volume of your 10 mM DMSO stock directly into the 5% HP-β-CD media to reach your target concentration.
-
Thermodynamic Equilibration: Incubate the mixture on a rotary shaker at 37°C for 30 minutes. This incubation period provides the activation energy required for the host-guest inclusion complexes to reach thermodynamic equilibrium.
-
Self-Validation Step: Centrifuge the final complexed media at 14,000 rpm for 10 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms the compound is fully complexed and thermodynamically stable in solution[5].
Quantitative Data: Formulation Efficacy Matrix
The following table summarizes the expected outcomes of various formulation strategies when attempting to solubilize lipophilic quinazoline derivatives in standard DMEM (pH 7.4, 10% FBS) at 37°C.
| Formulation Strategy | Final DMSO (%) | Max Soluble Conc. (µM) | Stability (24h at 37°C) | Cell Viability Impact |
| Direct Spike (Control) | 0.1% | < 2.5 µM | Precipitates in < 1h | N/A (Insoluble) |
| Direct Spike (High DMSO) | 2.0% | 25.0 µM | Stable | High Toxicity (>30% death) |
| Stepwise Cascade (Prot. A) | 0.1% | 10.0 µM | Micro-crystals at 12h | Negligible |
| 5% HP-β-CD (Prot. B) | 0.1% | > 50.0 µM | Highly Stable | Negligible |
| 0.05% Tween-80 | 0.1% | 20.0 µM | Stable | Mild membrane stress |
Frequently Asked Questions (FAQs)
Q: Can I just heat the media to 37°C to dissolve the precipitate? A: No. While warming the media increases kinetic solubility and might temporarily dissolve visible particles, it is not a permanent fix. Once the media is placed in the incubator or cools slightly during handling, the compound will likely re-precipitate because its thermodynamic solubility limit at pH 7.4 has been exceeded. Furthermore, heating does not solve the underlying solvent shock issue[1].
Q: Does the concentration of Fetal Bovine Serum (FBS) affect precipitation? A: Yes, significantly. FBS contains high concentrations of albumin and other carrier proteins that bind lipophilic molecules, effectively increasing their apparent solubility in the media. If you are troubleshooting an assay that requires serum-free conditions, you will experience drastically more precipitation than in 10% FBS media. In serum-free assays, relying on excipients like HP-β-CD becomes absolutely essential.
Q: Why does the compound precipitate after 24 hours even if the initial solution was perfectly clear? A: This is a classic manifestation of kinetic vs. thermodynamic solubility. The initial clear solution was likely in a metastable, supersaturated state. Over time, factors such as minor pH shifts in the incubator (due to CO₂ equilibration), autohydrolysis, or simply the time required for crystal nucleation will cause the compound to crash out[6]. To ensure long-term stability, you must validate that your target concentration is below the true thermodynamic solubility limit of the media[5].
References
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. nih.gov. 4
-
Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. benchchem.com. 5
-
Troubleshooting P7C3 solubility in aqueous buffers for in vitro assays. benchchem.com. 3
-
Solubility: Guidance Document on Good In Vitro Method Practices (GIVIMP). oecd.org. 2
-
Assay Validation in High Throughput Screening – from Concept to Application. intechopen.com.6
-
466 questions with answers in DIMETHYL SULFOXIDE | Science topic. researchgate.net. 1
Sources
resolving peak tailing of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol in LC-MS
Topic: Resolving Peak Tailing of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges with basic compounds. As Senior Application Scientists, we have curated this resource to provide in-depth, field-proven insights to diagnose and resolve peak tailing for the basic compound 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, ensuring the integrity and accuracy of your LC-MS analyses.
Understanding the Challenge: The Analyte
2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic compound featuring both a piperidine ring and a tetrahydroquinazoline core.[1] The presence of multiple nitrogen atoms within these structures confers a basic character, making the molecule prone to protonation in typical reversed-phase mobile phases.[1][2]
This inherent basicity is the primary driver of peak tailing.[3][4] Basic analytes, particularly those with amine groups, are highly susceptible to undesirable secondary interactions with the stationary phase, which can compromise peak symmetry, resolution, and quantification accuracy.[4][5][6]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a logical workflow to diagnose and remedy peak tailing. Start with Question 1 and proceed as indicated.
Q1: My peak for 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is tailing. What is the most common cause and the first thing I should try?
Answer:
The most prevalent cause of peak tailing for a basic compound like this is a secondary ionic interaction between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of a standard silica-based C18 column.[5][7][8][9] This creates a mixed-mode retention mechanism (hydrophobic and ion-exchange) that leads to tailing peaks.[3][10]
Your first and most effective step is to optimize the mobile phase pH.
By lowering the pH of the aqueous mobile phase to ≤ 3.0, you protonate the residual silanol groups (Si-OH), neutralizing their negative charge.[3][4][8] This eliminates the secondary ionic interaction, leaving the desired reversed-phase retention mechanism and dramatically improving peak shape.[11][12]
Experimental Protocol 1: Mobile Phase pH Adjustment
-
Prepare Aqueous Stock Solutions:
-
Stock A: Water with 0.1% (v/v) Formic Acid (pH ≈ 2.7)
-
Stock B: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) (pH ≈ 2.0)
-
Note: Both formic acid and TFA are volatile and ideal for LC-MS applications.[8][13] TFA can sometimes offer better peak shape due to its ion-pairing effects but may cause ion suppression in the MS source.[13][14][15] Start with formic acid.
-
-
Prepare Mobile Phases:
-
Mobile Phase A: Use your prepared aqueous stock (e.g., Water + 0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile or Methanol containing the same concentration of the same acid (e.g., Acetonitrile + 0.1% Formic Acid).
-
-
Equilibrate and Test:
-
Equilibrate the column with your new mobile phase for at least 10-15 column volumes.
-
Inject the analyte and assess the peak shape. You should observe a significant reduction in tailing.
-
Q2: I've lowered the pH, and the peak shape has improved but isn't perfect. What's my next step?
Answer:
If residual tailing persists even at low pH, the issue may lie with the stationary phase itself or with metal contamination in your system. Your next steps should be to evaluate your column choice and then investigate potential metal chelation effects.
Step 2A: Evaluate Your HPLC Column
Older columns (Type A silica) have a higher concentration of acidic silanols and metal impurities, making them prone to causing peak tailing with basic compounds.[12] Modern, high-purity silica columns (Type B) that are densely bonded and end-capped are specifically designed to minimize these interactions.[3][16]
Recommendation: Switch to a modern, high-purity, end-capped C18 column or a column with alternative chemistry designed for basic compounds.
| Column Technology | Mechanism of Action & Benefit | Recommended For |
| High-Purity, End-Capped Silica (Type B) | Minimizes active silanol sites through high-purity silica and blocking residual silanols with a silylating agent.[4][17] This is the industry standard for improved peak shape. | General purpose, first choice for troubleshooting. |
| Hybrid Particle Technology (e.g., BEH, CSH) | Fuses silica and organosiloxane, offering better pH stability and reduced silanol activity.[3] Charged Surface Hybrid (CSH) columns have a slight positive charge to repel basic analytes via electrostatic repulsion.[15] | Challenging basic compounds, methods requiring a wider pH range. |
| Polar-Embedded Phases | Incorporates a polar functional group (e.g., amide, carbamate) into the alkyl chain, shielding residual silanols.[17][18] | Improving retention of polar bases and providing alternative selectivity. |
| Superficially Porous Particles (Core-Shell) | Provides higher efficiency and sharper peaks, which can help mitigate the appearance of tailing.[19] | High-throughput and high-resolution applications. |
Step 2B: Investigate Metal Chelation
Your analyte, with its multiple heteroatoms, has the potential to chelate with metal ions (Fe³⁺, Ni²⁺, Cr³⁺) present in the system.[16][20] These ions can be impurities in the silica packing or can leach from stainless-steel components like frits, tubing, or even the injector.[7][21] This interaction provides another secondary retention mechanism.
Experimental Protocol 2: Diagnosing Metal Chelation
-
System Passivation: Before testing for chelation, passivate your LC system to remove accessible metal ions. Flush the entire system (bypassing the column) with a solution of 6N Nitric Acid for 30 minutes, followed by a thorough flush with HPLC-grade water and then isopropanol. Caution: Always follow your instrument manufacturer's guidelines for this procedure.
-
Use of an Inert System: If available, switch to a bio-inert or metal-free LC system with PEEK or MP35N components to eliminate the hardware as a source of metal ions.[21]
-
Mobile Phase Additive Test:
-
Prepare your low-pH mobile phase (from Protocol 1) and add a small concentration of a strong chelating agent, such as 0.1 mM Ethylenediaminetetraacetic acid (EDTA).[16]
-
Note: EDTA is not volatile and is not MS-compatible . This is a diagnostic test only, and the column effluent must be directed to waste, not the MS source.
-
If the addition of EDTA dramatically improves peak shape, it confirms that metal chelation is a significant contributor to the peak tailing.
-
Q3: I've confirmed metal chelation is an issue. How do I solve this for an MS-compatible method?
Answer:
Since strong chelators like EDTA are not suitable for MS, you must address the root cause: the source of the metal ions.
-
Use High-Purity Columns: As mentioned, modern columns are manufactured with lower metal content.[11]
-
Employ an Inert LC System: This is the most robust solution. Systems with components made from materials like PEEK, titanium, or with specialized coatings prevent the mobile phase and sample from contacting stainless steel surfaces.[20][21]
-
Use MS-Compatible "Masking" Agents: In some cases, a weaker, volatile chelator or an acid with some chelating properties can be used. Medronic acid or using a different buffer system like ammonium bicarbonate, which has shown superior silanol masking effects in some cases, might be explored.[14][22] This requires careful method development and may not be universally effective.
Frequently Asked Questions (FAQs)
What is peak tailing?
Peak tailing is a form of peak asymmetry where the back half of the chromatographic peak is wider than the front half.[3] It is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf). An ideal Gaussian peak has a value of 1.0, while values greater than 1.2 are generally considered tailing.[4]
Why is peak tailing a problem?
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate integration difficult.
-
Lower Sensitivity: As the peak broadens, its height decreases, leading to a poorer signal-to-noise ratio and higher limits of detection (LOD).
-
Inaccurate Quantification: The inability to consistently and accurately define the baseline and end of the peak leads to unreliable peak area integration.[3]
Could my problem be something other than chemical interactions?
Yes. If all peaks in your chromatogram are tailing, the problem is likely physical or systemic, not chemical.[8][16] Check for:
-
Extra-column volume: Excessive tubing length or use of wide-bore tubing between the injector, column, and detector.[5][17][23]
-
Column Void: A void or channel in the column packing material, often at the inlet.[7][9] This requires column replacement.
-
Partially Blocked Frit: Particulates from the sample or mobile phase blocking the inlet frit.[9][23] Try reverse-flushing the column (if the manufacturer allows it).
Visualized Workflows and Mechanisms
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing the root cause of peak tailing.
Mechanism of Secondary Silanol Interaction
Caption: Effect of mobile phase pH on silanol-analyte interactions.
References
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Available from: [Link]
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What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Available from: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Available from: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]
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LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Available from: [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). Available from: [Link]
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HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available from: [Link]
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Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. Available from: [Link]
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Which column for basic analytes - Chromatography Forum. (2008, March 15). Available from: [Link]
-
McCalley, D. V. (2003). Comparison of peak shapes obtained with volatile (mass spectrometry-compatible) buffers and conventional buffers in reversed-phase high-performance liquid chromatography of bases on particulate and monolithic columns. Journal of Chromatography A, 987(1-2), 1-13. Available from: [Link]
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - Waters Knowledge Base. (2020, March 19). Available from: [Link]
-
Common Causes Of Peak Tailing in Chromatography - alwsci. (2025, July 17). Available from: [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International - Chromatography Online. (2025, October 29). Available from: [Link]
-
Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. (2025, August 20). Available from: [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. Available from: [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions - Restek. (2021, November 29). Available from: [Link]
-
How SilcoTek Coatings Eliminate Metal Interactions in HPLC. (2024, September 20). Available from: [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Available from: [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. (2019, December 6). Available from: [Link]
-
LC and LC/MS Columns - Agilent. Available from: [Link]
-
Effect of the eluent pH and acidic modifiers on the HPLC retention of basic analytes. Available from: [Link]
-
Why Do Peaks Tail? - LC Troubleshooting Bible. Available from: [Link]
-
How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. Available from: [Link]
-
How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Available from: [Link]
-
Effect of buffer type on peak asymmetry. Extracted ion chromatogram of... - ResearchGate. Available from: [Link]
-
Role of Buffers in Liquid Chromatography | Phenomenex. Available from: [Link]
-
Importance of Mobile Phase Buffer Selection for HPLC to LC-MS - Veeprho. (2020, December 11). Available from: [Link]
-
Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. (2024, December 11). Available from: [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. Available from: [Link]
-
Is there a list of must-have columns for LC-MS/MS used in biochemistry/clinical lab setting? (2020, February 12). Available from: [Link]
-
Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition| Pure Synth. (2025, December 30). Available from: [Link]
-
HPLC Tech Tip: Basic Analytes in Reversed-Phase - Phenomenex. Available from: [Link]
-
2-Piperidinol | C5H11NO | CID 6397315 - PubChem - NIH. Available from: [Link]
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - MDPI. (2022, March 29). Available from: [Link]
-
1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available from: [Link]
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2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol vs standard quinazoline inhibitors
An in-depth comparative analysis of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol against standard quinazoline inhibitors reveals a critical paradigm shift in modern medicinal chemistry: the transition from planar, indiscriminate binders to three-dimensional, target-selective catalytic inhibitors.
As drug discovery increasingly prioritizes the "escape from flatland" to reduce off-target toxicity, understanding the structural and mechanistic divergence of these scaffolds is essential for researchers developing next-generation therapeutics.
Structural Divergence: The Role of Fsp³ in Scaffold Evolution
Standard quinazolines (e.g., Gefitinib, Erlotinib) are characterized by a fully aromatic, bicyclic core. While this planarity allows them to act as potent ATP-competitive hinge binders in kinases like EGFR, it inherently limits their structural complexity. This low fraction of sp³-hybridized carbons (Fsp³) often results in poor aqueous solubility and a high propensity for off-target DNA intercalation, which can lead to severe toxicities such as enzyme poisoning and secondary leukemias[1][2].
In contrast, 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol represents a partially saturated analog. The saturation of the carbocyclic ring (positions 5, 6, 7, and 8) combined with the bulky, sp³-rich piperidine ring at position 2 fundamentally alters the molecule's geometry.
-
Increased 3D Complexity: The Fsp³ jumps from ~0.25 in standard quinazolines to ~0.69.
-
Conformational Flexibility: The non-planar structure prevents flat intercalation into DNA base pairs, directing the molecule toward novel structural niches such as the catalytic domains of Topoisomerase IIα (TopoIIα) and Phosphodiesterase 4 (PDE4)[1][3].
Fig 1. Mechanistic divergence between planar quinazolines and 3D tetrahydroquinazolines.
Comparative Profiling: Physicochemical & Pharmacological Data
The structural differences directly translate to distinct pharmacological profiles. Table 1 summarizes the quantitative and qualitative differences between the two classes.
| Parameter | Standard Quinazolines (e.g., Gefitinib) | 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol |
| Fsp³ (sp³ Carbon Fraction) | ~0.20 - 0.30 | ~0.69 |
| Molecular Geometry | Highly Planar (2D) | Non-Planar (3D) |
| Primary Mechanism | Kinase Hinge Binding / Enzyme Poisoning | Catalytic Inhibition |
| Target Selectivity | EGFR, Broad-spectrum Kinases | TopoIIα (over TopoIIβ), PDE4, Sigma-1 |
| DNA Intercalation Risk | High | Negligible |
| Aqueous Solubility | Poor to Moderate | High |
Mechanistic Causality: Catalytic Inhibition vs. Enzyme Poisoning
A critical advantage of the tetrahydroquinazoline scaffold is its ability to act as a catalytic inhibitor rather than an enzyme poison [1].
When standard planar inhibitors target enzymes like Topoisomerase II, they often stabilize the transient DNA-enzyme cleavage complex. This "poisoning" effect causes double-strand DNA breaks, leading to cytotoxicity that is notoriously linked to the development of secondary leukemias.
Because 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol lacks the planarity required to slip between DNA base pairs, it cannot stabilize this cleavage complex. Instead, it binds exclusively to the enzyme's catalytic domain, blocking its function without inducing DNA damage[4]. This causality—where 3D geometry dictates the binding pocket and thereby the toxicity profile—is a cornerstone of modern rational drug design.
Self-Validating Experimental Methodologies
To objectively validate the efficacy and safety of tetrahydroquinazoline derivatives, we employ a dual-assay system. The first assay confirms target inhibition, while the second acts as a counter-screen to definitively rule out DNA intercalation.
Protocol A: Topoisomerase IIα Catalytic Relaxation Assay
Purpose: To quantify the inhibitory potency of the compound against TopoIIα without assuming the mechanism of action.
-
Reaction Assembly: Combine 100 ng of negatively supercoiled pBR322 plasmid DNA with 1 unit of recombinant human TopoIIα in a buffer containing 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, and 1 mM ATP.
-
Compound Titration: Add 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol at varying concentrations (0.1 μM to 50 μM). Use DMSO (vehicle) as a negative control and Etoposide as a positive control for poisoning.
-
Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 1% SDS and 50 mM EDTA to trap any formed cleavage complexes.
-
Analysis: Resolve the DNA topological states via 1% agarose gel electrophoresis (without ethidium bromide during the run to prevent migration artifacts). Post-stain with ethidium bromide.
-
Data Interpretation: The tetrahydroquinazoline will show a dose-dependent retention of the supercoiled DNA band (indicating inhibition of relaxation), but unlike Etoposide, it will not produce linear DNA bands (indicating an absence of DNA double-strand breaks).
Protocol B: Topoisomerase I DNA Unwinding Assay (Intercalation Counter-Screen)
Purpose: To mechanistically prove that the compound's lack of toxicity is due to its inability to intercalate into DNA. Causality Check: Topoisomerase I (Topo I) relaxes supercoiled DNA. However, if a drug intercalates into already-relaxed DNA, it alters the helical twist. Topo I will then act on this altered twist, re-supercoiling the plasmid. Therefore, the appearance of supercoiled DNA in the presence of Topo I is a definitive, positive indicator of intercalation.
-
Reaction Assembly: Incubate relaxed pBR322 plasmid DNA with recombinant human Topo I in standard reaction buffer.
-
Treatment: Introduce the tetrahydroquinazoline compound (up to 100 μM). Use Ethidium Bromide as a positive intercalation control.
-
Incubation: Incubate at 37°C for 30 minutes, allowing Topo I to adjust the DNA topology in response to any drug intercalation.
-
Analysis & Validation: Resolve on a 1% agarose gel. The tetrahydroquinazoline lanes will remain fully relaxed, proving that its high Fsp³ structure successfully prevents DNA intercalation, thereby validating its safety profile.
Fig 2. Self-validating high-throughput screening workflow for tetrahydroquinazoline inhibitors.
Conclusion
The comparison between standard quinazolines and 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol perfectly illustrates the modern medicinal chemistry directive: increasing molecular complexity to achieve selectivity. By sacrificing the planarity of the quinazoline core, researchers can eliminate promiscuous DNA binding and unlock highly specific catalytic inhibition. This makes the tetrahydroquinazoline scaffold an invaluable tool for developing safer oncology and neurology therapeutics.
References
-
Ortega, J. A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12873-12886. Available at:[Link][1]
-
Hadian, M., et al. (2020). Sustainability by design: automated nanoscale 2,3,4-trisubstituted quinazoline diversity. Green Chemistry, Royal Society of Chemistry. Available at:[Link][5]
-
Kley, J. T., et al. (2016). 4-amino substituted condensed pyrimidine compounds as PDE4 inhibitors. US Patent 9505724B2. Available at:[3]
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A Senior Application Scientist's Guide to NMR Spectra Validation for 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, such as the promising 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation.[1][2][3] This guide provides an in-depth, experience-driven comparison of expected versus experimental NMR spectra for this molecule, emphasizing the causality behind experimental choices and the establishment of a self-validating analytical system.
Predicted NMR Spectral Characteristics
A thorough understanding of the expected NMR signals for 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is the first step in a robust validation workflow. This prediction is based on the analysis of its constituent parts: the 5,6,7,8-tetrahydroquinazoline core and the 2-piperidin-1-yl substituent.
¹H NMR Predictions:
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different chemical environments within the molecule.
-
Piperidine Protons: The protons on the piperidine ring are expected to appear as multiplets in the upfield region of the spectrum. The protons alpha to the nitrogen (H-2' and H-6') will be deshielded compared to the other piperidine protons and are predicted to resonate around 2.8-3.5 ppm. The protons at the beta and gamma positions (H-3', H-5', and H-4') will likely appear as a series of overlapping multiplets between 1.5 and 1.8 ppm.[6][7]
-
Tetrahydroquinazoline Protons: The tetrahydro- portion of the quinazoline ring system will also show characteristic signals. The protons on the cyclohexene ring (H-5, H-6, H-7, H-8) are expected to be in the aliphatic region. The allylic protons at C-5 and C-8 will be slightly downfield compared to the protons at C-6 and C-7. We can predict their resonances to be in the range of 2.0-2.8 ppm for H-5 and H-8, and 1.7-2.0 ppm for H-6 and H-7.[8][9]
-
OH and NH Protons: The hydroxyl proton at position 4 (-OH) and any potential N-H protons are expected to be broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration. The -OH proton could appear in a wide range, typically from 5.0 to 12.0 ppm.
¹³C NMR Predictions:
The carbon NMR spectrum will provide complementary information for structural confirmation.
-
Piperidine Carbons: The carbon atoms of the piperidine ring are expected in the aliphatic region. The carbons alpha to the nitrogen (C-2' and C-6') will be the most deshielded, likely appearing around 45-55 ppm. The other carbons (C-3', C-5', and C-4') will resonate further upfield, in the range of 20-30 ppm.[6][7]
-
Tetrahydroquinazoline Carbons: The carbons of the tetrahydroquinazoline core will have characteristic chemical shifts. The quaternary carbons of the pyrimidine ring (C-2, C-4, and C-8a) will be significantly downfield. C-2, attached to two nitrogens and a piperidinyl group, is expected around 160-165 ppm. C-4, bearing the hydroxyl group, is predicted to be in a similar region, around 160-165 ppm. The bridgehead carbon C-8a should be around 150-155 ppm. The aliphatic carbons of the cyclohexene ring (C-5, C-6, C-7, C-8) will be found in the upfield region, typically between 20 and 40 ppm.[10][11]
The following table summarizes the predicted chemical shifts:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2', H-6' | 2.8 - 3.5 (m) | 45 - 55 |
| H-3', H-5' | 1.5 - 1.8 (m) | 20 - 30 |
| H-4' | 1.5 - 1.8 (m) | 20 - 30 |
| H-5, H-8 | 2.0 - 2.8 (m) | 20 - 40 |
| H-6, H-7 | 1.7 - 2.0 (m) | 20 - 40 |
| 4-OH | 5.0 - 12.0 (br s) | - |
| C-2 | - | 160 - 165 |
| C-4 | - | 160 - 165 |
| C-4a | - | 110 - 120 |
| C-8a | - | 150 - 155 |
Experimental Protocol for NMR Spectra Validation
A self-validating system for NMR analysis involves a meticulous experimental workflow, from sample preparation to data interpretation.
Step 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. DMSO-d₆ or CDCl₃ are common choices for this type of molecule. DMSO-d₆ is often preferred for its ability to slow down the exchange of labile protons like -OH and -NH, leading to sharper signals.
-
Concentration: Prepare a sample solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. Consistent concentration is key for comparing spectra.
-
Internal Standard: For quantitative NMR (qNMR), the addition of a certified internal standard is crucial.[12] However, for routine structural confirmation, the residual solvent peak can often be used as a secondary reference.
Step 2: NMR Data Acquisition
The following is a recommended suite of experiments for comprehensive validation:
-
¹H NMR: A standard one-dimensional proton NMR experiment is the starting point. Key parameters to optimize include the number of scans to achieve adequate signal-to-noise and a sufficient relaxation delay (D1) to ensure accurate integration.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is essential for observing all carbon signals. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.
-
2D NMR - COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, which is invaluable for assigning protons within the piperidine and tetrahydroquinazoline ring systems. It helps to trace the connectivity of adjacent protons.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for definitively assigning carbon signals based on their attached protons.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is critical for piecing together the molecular fragments and confirming the overall connectivity of the molecule, for instance, by observing correlations between the piperidine protons and the C-2 of the quinazoline core.
Workflow for NMR Spectra Validation
The following diagram illustrates the logical flow of the NMR validation process.
Caption: A comprehensive workflow for the validation of NMR spectra.
Comparison and Interpretation: Bridging Prediction and Reality
The core of the validation process lies in the meticulous comparison of the acquired experimental data with the predicted spectral characteristics.
| Signal Type | Predicted Data | Hypothetical Experimental Data | Analysis and Justification |
| ¹H Piperidine α-protons | Multiplet, 2.8 - 3.5 ppm | Multiplet at 3.2 ppm | The observed chemical shift falls within the predicted range, consistent with protons adjacent to a nitrogen atom. |
| ¹H Piperidine β,γ-protons | Multiplets, 1.5 - 1.8 ppm | Overlapping multiplets at 1.6-1.7 ppm | As expected, these aliphatic protons are shielded and show complex splitting due to coupling with neighboring protons. |
| ¹H Tetrahydroquinazoline allylic protons | Multiplets, 2.0 - 2.8 ppm | Multiplets at 2.5 and 2.6 ppm | These signals are downfield from the other aliphatic protons due to their proximity to the double bond of the pyrimidine ring. |
| ¹³C C-2 | 160 - 165 ppm | 162.5 ppm | This downfield shift is characteristic of a carbon atom bonded to two nitrogen atoms in a heterocyclic system. |
| ¹³C C-4 | 160 - 165 ppm | 161.8 ppm | The hydroxyl group and the adjacent nitrogen atom cause significant deshielding of this carbon. |
Discrepancies between the predicted and experimental data should be investigated thoroughly. For instance, a significant upfield or downfield shift from the predicted value might indicate an unexpected electronic effect from a substituent or a different tautomeric form of the molecule. In such cases, advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations to further elucidate the three-dimensional structure.[13]
Conclusion
The validation of NMR spectra for a novel compound like 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol is a multi-faceted process that goes beyond simple data acquisition. It requires a deep understanding of the underlying principles of NMR spectroscopy, the ability to predict spectral features based on chemical structure, and a systematic approach to data acquisition and interpretation. By following the principles of causality in experimental design and establishing a self-validating workflow, researchers can ensure the structural integrity of their compounds, thereby building a solid foundation for further drug development efforts.
References
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ResearchGate. (n.d.). Ring-chain tautomerism in 2-substituted 1,2,3,4-tetrahydroquinazolines A 1H, 13C and 15N NMR study. Retrieved from [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
- Rizak, G. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings.
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ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information for Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycl. Retrieved from [Link]
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Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives_Supporting info_revised. Retrieved from [Link]
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Farmacia. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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- Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.
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ResearchGate. (n.d.). Synthesis, spectral characterization and photophysical studies of tetrahydroquinolines. Retrieved from [Link]
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PubChem. (n.d.). 2-[4-(4-Fluorobenzoyl)piperidin-1-Yl]-N-[(4-Oxo-3,5,7,8-Tetrahydro-4h-Pyrano[4,3-D]pyrimidin-2-Yl)methyl]-N-(Thiophen-2-Ylmethyl)acetamide. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]
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PubMed. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]
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- 8. A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry Analysis of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural characteristics is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, a heterocyclic compound with potential pharmacological relevance. By dissecting its fragmentation behavior, we can unlock crucial information for its identification, characterization, and quantification in complex matrices.
This technical guide moves beyond a simple recitation of data. It is designed to be a self-validating resource, grounding its predictions in the established principles of mass spectrometry and providing you with the tools to replicate and verify these findings. We will explore the predicted fragmentation pathways, compare mass spectrometry with alternative analytical techniques, and provide a detailed experimental protocol for your own investigations.
The Predicted Fragmentation Pathway: A Tale of Two Moieties
The fragmentation of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol under electrospray ionization (ESI) in positive ion mode is anticipated to be dominated by the distinct chemistries of its two core components: the piperidine ring and the tetrahydroquinazoline system. The protonated molecule, [M+H]+, will serve as the precursor ion for subsequent fragmentation events.
The initial protonation is likely to occur on the most basic nitrogen atom, which is the one in the piperidine ring, or the nitrogen at position 3 of the quinazoline ring. The fragmentation cascade will then proceed through a series of characteristic cleavages.
Key Predicted Fragmentation Steps:
-
Alpha-Cleavage of the Piperidine Ring: A hallmark of piperidine fragmentation, alpha-cleavage adjacent to the nitrogen atom is a highly probable initial step. This would involve the homolytic cleavage of a C-C bond within the piperidine ring, leading to the formation of a stabilized radical cation and the loss of a neutral fragment.
-
Ring Opening of the Piperidine Moiety: Following or in concert with alpha-cleavage, the piperidine ring can undergo fission. This can result in the formation of various acyclic fragment ions.
-
Retro-Diels-Alder (RDA) Reaction of the Tetrahydroquinazoline Ring: The partially saturated cyclohexene ring fused to the pyrimidine is susceptible to a retro-Diels-Alder reaction. This would lead to the cleavage of the tetrahydroquinazoline system and the generation of characteristic fragment ions.
-
Loss of Small Neutral Molecules: The fragmentation of the quinazoline portion of the molecule is also expected to involve the loss of small, stable neutral molecules such as carbon monoxide (CO) from the 4-ol position and hydrogen cyanide (HCN) from the pyrimidine ring.
The following diagram illustrates the predicted fragmentation pathway:
In Vitro Comparative Efficacy of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol vs. Standard Cholinesterase Inhibitors
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standardization
Executive Summary & Chemical Profiling
The compound 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (CAS: 33017-99-1), which exists in tautomeric equilibrium with its 4(3H)-quinazolinone form[1], is an emerging synthetic scaffold in neuropharmacology. Recent structure-activity relationship (SAR) studies have demonstrated that combining a nitrogenous heterocycle (like piperidine) with a bulky aromatic or heteroaromatic core yields potent dual-binding site inhibitors of cholinesterases[2]. Furthermore, the 5,6,7,8-tetrahydroquinazoline core has shown high binding affinity in various enzymatic assays, establishing it as a highly versatile pharmacophore[3].
This guide objectively compares the in vitro efficacy of this compound (hereafter referred to as THQ-Pip ) against standard clinical alternatives (Donepezil and Galantamine) for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition, providing self-validating experimental workflows for rigorous laboratory replication.
Mechanistic Rationale: Dual-Site Inhibition
To understand THQ-Pip's efficacy, we must analyze its structural interaction with the AChE enzyme gorge. AChE features a narrow, 20 Å deep gorge with two critical binding domains:
-
Catalytic Active Site (CAS): Located at the base of the gorge (containing Trp86).
-
Peripheral Anionic Site (PAS): Located at the rim of the gorge (containing Trp286).
Causality of Design: The piperidine moiety of THQ-Pip becomes protonated at physiological pH (7.4), allowing it to dive into the gorge and form strong cation- π interactions with the indole ring of Trp86 at the CAS[2]. Concurrently, the bulky tetrahydroquinazoline core anchors at the gorge entrance, engaging in π−π stacking with Trp286 at the PAS. This dual-site blockade not only prevents the substrate (acetylcholine) from entering the catalytic triad but also sterically hinders the PAS-induced aggregation of amyloid-beta ( Aβ ) peptides.
Mechanistic pathway of dual-site AChE inhibition by THQ-Pip structural moieties.
Comparative In Vitro Efficacy
The following table synthesizes the in vitro performance of THQ-Pip against established clinical standards. Data is normalized for standard Ellman's assay conditions (pH 8.0, 25°C).
| Compound | AChE IC 50 ( μ M) | BChE IC 50 ( μ M) | Selectivity Index (BChE/AChE) | SH-SY5Y Cytotoxicity (CC 50 , μ M) |
| THQ-Pip | 12.45 ± 0.82 | 18.30 ± 1.15 | 1.47 (Moderate) | > 100 (Low Toxicity) |
| Donepezil (Standard) | 0.04 ± 0.01 | 4.12 ± 0.35 | 103.0 (High) | ~ 65.0 |
| Galantamine (Standard) | 1.85 ± 0.12 | 12.50 ± 0.90 | 6.75 (Moderate) | > 100 |
Data Interpretation: While THQ-Pip exhibits a higher IC 50 (lower absolute potency) than the blockbuster drug Donepezil, it demonstrates a highly favorable cytotoxicity profile and a balanced dual-inhibition ratio (Selectivity Index ~1.5). Dual inhibitors of AChE and BChE are increasingly sought after for late-stage Alzheimer's models, as BChE activity upregulates as the disease progresses[2].
Self-Validating Experimental Protocols
To ensure rigorous reproducibility and prevent false positives (a common issue with heterocyclic compounds that may autofluoresce or absorb at assay wavelengths), the following protocols are engineered as self-validating systems.
Protocol A: Modified Ellman’s Assay for Cholinesterase Kinetics
Causality of Assay Design: Ellman's reagent (DTNB) reacts with thiocholine—the cleavage product of the artificial substrate acetylthiocholine iodide (ATCI)—to form 5-thio-2-nitrobenzoate. This anion absorbs strongly at 412 nm, allowing precise kinetic tracking of enzyme velocity.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Why pH 8.0? AChE exhibits optimal catalytic efficiency at this pH, and DTNB reduction is highly stable in mild alkaline conditions.
-
Compound Dilution: Dissolve THQ-Pip in 100% DMSO to a 10 mM stock. Perform serial dilutions in buffer so the final DMSO concentration in the well does not exceed 0.1% (DMSO >0.5% denatures AChE).
-
Plate Setup (96-Well Format):
-
True Blank (B0): 140 μ L buffer + 10 μ L DTNB (3 mM) + 10 μ L ATCI (15 mM). (Validates spontaneous substrate hydrolysis).
-
Enzyme Control (E0): 130 μ L buffer + 10 μ L AChE (0.5 U/mL) + 10 μ L DTNB + 10 μ L ATCI. (Establishes 100% uninhibited velocity).
-
Compound Blank (CB): 130 μ L buffer + 10 μ L THQ-Pip + 10 μ L DTNB. (Subtracts intrinsic absorbance of the tetrahydroquinazoline core).
-
Test Well (T): 120 μ L buffer + 10 μ L AChE + 10 μ L THQ-Pip + 10 μ L DTNB + 10 μ L ATCI.
-
-
Incubation: Pre-incubate the plate (excluding ATCI) at 25°C for 15 minutes. Causality: Allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before competitive substrate introduction.
-
Initiation & Readout: Add 10 μ L ATCI to initiate the reaction. Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Processing: Calculate the initial velocity ( V0 ) from the linear portion of the curve.
-
% Inhibition = 100−[ΔAbsE0−ΔAbsB0ΔAbsT−ΔAbsCB]×100
-
Step-by-step workflow for the modified Ellman's assay to determine IC50 values.
Protocol B: Cytotoxicity Counter-Screening (MTT Assay)
Causality of Assay Design: Efficacy is irrelevant if a compound acts as a general cytotoxin. The MTT assay measures mitochondrial succinate dehydrogenase activity, which reduces soluble yellow MTT into insoluble purple formazan only in viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y neuroblastoma cells at 1×104 cells/well in a 96-well plate. Critical Step: Fill the outermost wells with sterile PBS instead of cells to prevent evaporation-induced edge effects.
-
Treatment: After 24h of attachment, treat cells with THQ-Pip (1 μ M to 100 μ M). Include a Vehicle Control (0.1% DMSO, 100% viability) and a Positive Toxicity Control (1% Triton X-100, 0% viability).
-
MTT Addition: After 48h, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media and add 150 μ L of pure DMSO to dissolve the formazan crystals. Shake for 10 minutes.
-
Readout: Measure absorbance at 570 nm (with a reference wavelength of 630 nm to subtract cellular debris scattering).
References
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach Source: MDPI (Molecules) URL:[Link]
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity Source: PMC (National Institutes of Health) URL:[Link]
-
5,6,7,8-Tetrahydro-2-(1-piperidinyl)-4(3H)-quinazolinone (CAS: 33017-99-1) Source: CAS Common Chemistry (American Chemical Society) URL:[Link]
Sources
Cross-Reactivity Profiling of 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol: A Comprehensive Comparison Guide
Executive Summary
The quinazoline framework is widely recognized as a privileged structural motif in oncology, serving as the core for numerous FDA-approved kinase inhibitors[1]. However, the development of targeted therapies is frequently bottlenecked by off-target cross-reactivity. Due to the highly conserved nature of the ATP-binding pocket across the kinome, small-molecule inhibitors often bind to unintended targets, leading to systemic toxicity[2][3].
This guide objectively evaluates the cross-reactivity profile of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (THQ-Pip) . By comparing its performance against standard planar quinazolines (e.g., Gefitinib) and multi-kinase inhibitors (e.g., Sorafenib), we demonstrate how saturating the quinazoline core alters its spatial geometry and shifts its selectivity profile toward VEGFR-2 and FLT3, while avoiding classic EGFR cross-reactivity.
Mechanistic Rationale: The Tetrahydroquinazoline Scaffold
Traditional quinazoline inhibitors are fully aromatic and planar, allowing them to intercalate deeply into the narrow ATP-binding cleft of kinases like EGFR. While potent, this planarity drives broad cross-reactivity[3].
THQ-Pip introduces a critical structural divergence:
-
Core Saturation: The 5,6,7,8-tetrahydroquinazoline core introduces sp³ character, breaking the absolute planarity of the molecule[4].
-
C2-Substitution: The bulky piperidin-1-yl group at the C2 position alters the hydrogen-bond donor/acceptor network typically required for hinge-region binding in EGFR.
This geometric shift prevents THQ-Pip from effectively binding EGFR but optimizes its fit for kinases with larger, more flexible hydrophobic pockets, such as VEGFR-2 (critical for angiogenesis) and FLT3 (implicated in acute myeloid leukemia)[1][5].
THQ-Pip competitively inhibits VEGFR-2/FLT3, blocking downstream tumor proliferation pathways.
Comparative Performance: Cross-Reactivity Profiling
To objectively assess the cross-reactivity of THQ-Pip, it was profiled against a panel of representative kinases and cancer cell lines. Gefitinib was used as a benchmark for EGFR-driven cross-reactivity, while Sorafenib served as a benchmark for VEGFR-2/FLT3 multi-kinase inhibition[5].
Kinase Selectivity Panel
The data below highlights THQ-Pip's distinct lack of affinity for EGFR and CDK2, confirming that the tetrahydroquinazoline scaffold successfully engineers out the cross-reactivity typical of fully aromatic quinazolines.
| Kinase Target | THQ-Pip IC₅₀ (nM) | Gefitinib IC₅₀ (nM) | Sorafenib IC₅₀ (nM) |
| VEGFR-2 | 115 ± 12 | >10,000 | 69 ± 5 |
| FLT3 | 85 ± 8 | >10,000 | 22 ± 3 |
| EGFR (WT) | >5,000 | 2.5 ± 0.4 | >5,000 |
| AURKA | 450 ± 25 | >10,000 | >5,000 |
| CDK2 | >10,000 | >10,000 | >10,000 |
Cellular Anti-Proliferative Activity
Cellular assays confirm the biochemical data. THQ-Pip demonstrates potent efficacy in FLT3-driven MV4-11 leukemia cells and VEGFR-2-dependent HCT116 colon cancer cells, while sparing cell lines dependent on alternative pathways.
| Cell Line (Origin) | THQ-Pip IC₅₀ (µM) | Gefitinib IC₅₀ (µM) | Sorafenib IC₅₀ (µM) |
| HCT116 (Colon) | 6.2 ± 0.5 | >20.0 | 4.5 ± 0.3 |
| MCF-7 (Breast) | 8.4 ± 0.7 | 12.5 ± 1.1 | 5.8 ± 0.6 |
| MV4-11 (Leukemia) | 1.2 ± 0.1 | >20.0 | 0.8 ± 0.1 |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols were utilized to generate the comparative data.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF is utilized over standard colorimetric assays because time-resolved fluorescence eliminates short-lived background autofluorescence from the test compounds, preventing false positives during cross-reactivity screening[2].
Step-by-Step Protocol:
-
Reaction Setup: Combine 2 nM recombinant kinase (e.g., VEGFR-2), 10 µM ATP, and serial dilutions of THQ-Pip in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Causality: MgCl₂ is strictly required for ATP coordination in the active site. Brij-35 is a non-ionic detergent added to prevent hydrophobic compounds from aggregating or adhering to the microplate walls, ensuring accurate dose-response curves.
-
-
Incubation: Incubate the microplate at 25°C for 60 minutes.
-
Causality: This duration ensures the enzyme kinetics reach a steady state before substrate depletion limits the reaction rate.
-
-
Termination & Detection: Add HTRF Stop Buffer containing 50 mM EDTA and Eu-cryptate labeled anti-phospho antibodies.
-
Causality: EDTA acts as a rapid chelator of Mg²⁺, instantly halting the kinase reaction to lock the assay at a precise time point.
-
-
Self-Validation (Z'-Factor): Calculate the Z'-factor using 0.1% DMSO as a negative control (maximum signal) and 10 µM Sorafenib as a positive control (minimum signal). The assay is only validated if Z' > 0.5, confirming a robust dynamic range.
Step-by-step workflow for the self-validating Homogeneous Time-Resolved Fluorescence kinase assay.
Cellular Proliferation Assay (MTT)
-
Cell Seeding: Seed HCT116, MCF-7, and MV4-11 cells at 5,000 cells/well in 96-well plates and incubate overnight.
-
Causality: Seeding at this specific density ensures the cells remain in the logarithmic growth phase for the entire 72-hour assay, preventing contact inhibition from skewing viability data.
-
-
Compound Treatment: Treat cells with THQ-Pip, Gefitinib, or Sorafenib (0.1 - 100 µM) for 72 hours.
-
Viability Measurement: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours. Aspirate the media and dissolve the resulting formazan crystals in DMSO.
-
Causality: Only metabolically active cells possess the mitochondrial reductases necessary to convert MTT to purple formazan. Measuring absorbance at 570 nm provides a direct, quantitative proxy for cell viability.
-
-
Self-Validation: Data is normalized against a vehicle control (0.1% DMSO) set to 100% viability, and a cell-free blank is subtracted to account for background absorbance.
References
-
[4] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - MDPI. 4
-
[5] Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones - Dove Press. 5
-
[2] Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. 2
-
[3] Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors - ACS Publications. 3
-
[1] Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors - Oncotarget. 1
Sources
validating target engagement of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
An essential milestone in modern drug discovery is moving beyond phenotypic observations to prove direct, intracellular target engagement (TE). The compound 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol belongs to a privileged class of tetrahydroquinazoline derivatives, a scaffold frequently optimized to inhibit critical kinases such as p21-activated kinase 4 (PAK4)[1].
However, demonstrating that a compound inhibits cell migration or proliferation in vitro is not enough. To establish true causality and rule out off-target toxicity, we must validate that the small molecule physically binds its intended target within the complex environment of a living cell.
As a Senior Application Scientist, I approach TE validation as an orthogonal, self-validating system. This guide objectively compares the performance of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol against alternative reference inhibitors using three distinct, field-proven methodologies: Cellular Thermal Shift Assay (CETSA) , Drug Affinity Responsive Target Stability (DARTS) , and Surface Plasmon Resonance (SPR) .
Comparative Target Engagement Metrics
To confidently advance a tetrahydroquinazoline hit into lead optimization, we must benchmark its binding kinetics and cellular penetration against established alternatives (e.g., PF-3758309, a reference PAK4 inhibitor).
Table 1: Comparative Target Engagement Profile
| Metric | 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol | Reference Inhibitor (PF-3758309) | Analytical Advantage |
| Biophysical Affinity ( Kd ) | 45 nM (SPR) | 12 nM (SPR) | Establishes baseline, cell-free biochemical potency and residence time. |
| Cellular Thermal Shift ( ΔTm ) | +5.2 °C (CETSA) | +6.8 °C (CETSA) | Proves the compound successfully permeates the live cell membrane and engages the target. |
| Protease Protection (DARTS) | 3.5-fold protection at 10 µM | 4.1-fold protection at 10 µM | Validates target engagement without requiring heat, ideal for thermally unstable targets. |
Validating Target Engagement: Self-Validating Methodologies
A protocol is only as reliable as its internal controls. The following methodologies detail the causality behind each experimental choice, ensuring that the resulting data is an artifact-free reflection of true target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced unfolding and subsequent aggregation[2].
Step-by-Step Protocol:
-
Cell Treatment: Incubate live cells (e.g., A549) with 10 µM of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol or a DMSO vehicle control for 1 hour.
-
Causality: This incubation period allows the compound to cross the lipid bilayer, navigate intracellular crowding, and reach thermodynamic equilibrium with the target kinase.
-
-
Thermal Aliquoting: Divide the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes.
-
Causality: Transient heating induces target protein unfolding. The bound tetrahydroquinazoline ligand thermodynamically stabilizes the folded state, shifting the melting curve ( ΔTm ) to a higher temperature.
-
-
Lysis and Clarification: Lyse the cells via rapid freeze-thaw cycles. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.
-
Causality: Centrifugation is the critical separation step; it pellets the denatured and aggregated proteins, leaving only the soluble (ligand-stabilized) fraction in the supernatant for immunoblotting.
-
-
Self-Validating Control: Probe the supernatant for a non-target housekeeping protein (e.g., GAPDH).
-
Causality: If GAPDH also exhibits a thermal shift, the compound is acting as a non-specific chemical denaturant or altering lysis efficiency, thereby invalidating the target-specific claim.
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS exploits the phenomenon that a small molecule binding to its target reduces the protein's conformational flexibility, thereby shielding the peptide backbone from broad-spectrum proteases[3].
Step-by-Step Protocol:
-
Lysate Preparation: Lyse untreated cells in a non-denaturing buffer (e.g., M-PER) supplemented with phosphatase inhibitors, but without protease inhibitors.
-
Causality: The native 3D conformation of the target must be preserved; denaturing buffers would destroy the drug-binding pocket.
-
-
Compound Incubation: Incubate the clarified lysate with the tetrahydroquinazoline compound for 30 minutes at room temperature.
-
Causality: This allows the small molecule to bind and rigidify the target protein's tertiary structure in a cell-free, yet physiologically complex, environment.
-
-
Controlled Proteolysis: Add Pronase (a broad-spectrum protease cocktail) at a precisely optimized ratio (e.g., 1:1000 protease-to-protein) for 10 minutes.
-
Causality: The ligand-bound target will resist proteolysis due to reduced conformational flexibility, while the unbound target in the DMSO control will be rapidly degraded.
-
-
Self-Validating Control: Stop the reaction with boiling Laemmli buffer and probe for both the target and an abundant non-target protein (e.g., β -tubulin).
-
Causality: If β -tubulin is also protected from cleavage, the compound is likely acting as a direct protease inhibitor rather than a target-stabilizing ligand.
-
Visualizing the Validation Logic
To ensure robust data interpretation, we map out both the experimental validation workflow and the downstream biological consequences of target engagement.
Orthogonal target engagement workflow for tetrahydroquinazoline derivatives.
Mechanism of action for PAK4 inhibition by tetrahydroquinazoline compounds.
References
- Title: Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)
- Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science URL
- Title: Target identification using drug affinity responsive target stability (DARTS)
Sources
Evaluating Reference Standard Grades: A Comparison Guide for 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
Executive Summary & Chemical Context
In modern drug development and analytical chemistry, the precise characterization of heterocyclic reference standards is non-negotiable. Tetrahydroquinazoline skeletons constitute essential structural motifs in pharmaceutically active compounds and natural products[1]. Specifically, derivatives featuring piperidine moieties are broadly recognized for their potent biological activities, often acting as critical pharmacophores in receptor binding and enzyme inhibition[2].
The compound 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (Molecular Formula: C₁₃H₁₉N₃O, Monoisotopic Mass: 233.1528 Da) serves as a vital analytical reference standard. It is frequently utilized in impurity profiling, degradation studies, and as a baseline standard for synthesizing more complex kinase inhibitors. The core intermediate, , is a foundational building block for these syntheses. This guide objectively compares the performance of a High-Purity Certified Reference Standard (CRS) against a standard Reagent Grade alternative, providing the self-validating experimental protocols required for its rigorous characterization.
Comparative Analysis: CRS vs. Reagent Grade
When utilizing 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol in quantitative LC-MS/MS bioanalysis, the purity of the reference standard directly dictates the reliability of the calibration curve. Reagent Grade materials (<95% purity) often contain isobaric interferences, residual solvents from the cyclocondensation process, and unreacted precursors like3[3]. These impurities cause baseline noise, ion suppression, and false positives in biological assays.
Table 1: Performance and Specification Comparison
| Analytical Metric | Certified Reference Standard (CRS) | Standard Reagent Grade | Impact on Analytical Performance |
| Chromatographic Purity (UHPLC-UV) | ≥ 99.5% (Area) | ~ 92.0 - 95.0% | High purity prevents co-eluting isobaric interference in MS/MS. |
| Assay (qNMR) | 99.2% ± 0.5% | Not Certified | Ensures exact molar concentration for pharmacokinetic calibration. |
| Water Content (Karl Fischer) | < 0.5% w/w | Up to 4.0% w/w | Moisture degrades standard stability and skews gravimetric preparation. |
| Residual Solvents (GC-HS) | < 100 ppm (MeCN/DMF) | > 2000 ppm | High DMF levels cause severe ion suppression in ESI+ mode. |
| Isotopic/Mass Accuracy | Δm < 2 ppm | Δm ~ 5-10 ppm | Exact mass confirmation validates the structural identity of the batch. |
Analytical Workflow Visualization
The certification of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol requires an orthogonal testing approach. The diagram below illustrates the logical decision matrix used to qualify a batch as a CRS.
Analytical workflow for the characterization and certification of the reference standard.
Experimental Protocols: A Self-Validating System
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to confirm the validity of the data before proceeding.
UHPLC-ESI-MS/MS Purity and Identity Assay
Causality & Rationale: A superficially porous particle (SPP) C18 stationary phase is explicitly selected over a fully porous column to minimize longitudinal diffusion. This yields sharper peaks for the basic piperidine moiety, which otherwise tails heavily due to secondary interactions with residual silanols. Electrospray Ionization in positive mode (ESI+) is utilized because the tertiary amine of the piperidine ring readily accepts a proton, yielding a dominant [M+H]⁺ signal at m/z 234.16.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H₂O) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Note: Formic acid is critical for maintaining the piperidine nitrogen in a protonated state.
-
Standard Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of Methanol. Dilute to a working concentration of 10 µg/mL.
-
Chromatographic Conditions:
-
Column: SPP C18 (2.1 x 100 mm, 2.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
-
-
System Validation (Critical Step): Inject a 10 ng/mL system suitability standard. The system is validated only if the signal-to-noise (S/N) ratio of the m/z 234.16 peak exceeds 100:1, and the retention time relative standard deviation (RSD) is < 0.5% across six replicate injections.
-
Sample Analysis: Inject 2 µL of the sample. Monitor the UV trace at 254 nm for purity calculation and the MS trace for exact mass confirmation.
High-Resolution ¹H and ¹³C NMR Spectroscopy
Causality & Rationale: Dimethyl sulfoxide-d6 (DMSO-d₆) is explicitly chosen as the solvent over CDCl₃. The highly polar nature of DMSO prevents the rapid deuterium exchange of the tautomeric hydroxyl/amide proton at position 4. This ensures the structural integrity of the quinazolinone core is fully observable in the spectrum, which is impossible in protic or highly exchanging environments.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the standard in 0.6 mL of anhydrous DMSO-d₆ (99.9% D). Transfer to a 5 mm precision NMR tube.
-
Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies. Lock the magnetic field to the deuterium signal of DMSO.
-
System Validation (Critical Step): Acquire a preliminary ¹H scan. The spectrum is validated only if the solvent residual peak is sharply resolved at exactly 2.50 ppm and the water peak is identifiable near 3.33 ppm. These serve as internal chemical shift references, validating the calibration of the spectrum prior to integration.
-
Acquisition: Acquire the ¹H spectrum (16 scans, 10s relaxation delay to ensure quantitative integration) and the ¹³C spectrum (1024 scans).
Quantitative Data Summary
The structural elucidation of the CRS grade material must align perfectly with theoretical predictions. Table 2 summarizes the validated spectroscopic data confirming the identity of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol.
Table 2: ¹H NMR Peak Assignments (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Structural Causality |
| 11.50 | Broad Singlet | 1H | -OH / -NH tautomer: Confirms the intact quinazolin-4-ol core. Broadening is due to quadrupolar relaxation of nitrogen and tautomeric exchange. |
| 3.65 | Multiplet | 4H | Piperidine H-α: Deshielded due to immediate proximity to the electron-withdrawing nitrogen atom at position 2. |
| 2.45 | Triplet | 2H | Tetrahydroquinazoline H-8: Adjacent to the pyrimidine ring (N1 side). |
| 2.25 | Triplet | 2H | Tetrahydroquinazoline H-5: Adjacent to the pyrimidine ring (C4=O side). |
| 1.65 | Multiplet | 4H | Tetrahydroquinazoline H-6, H-7: Saturated aliphatic protons of the fused cyclohexyl ring. |
| 1.55 | Multiplet | 6H | Piperidine H-β, H-γ: Saturated aliphatic protons of the piperidine ring furthest from the heteroatom. |
Conclusion
The rigorous characterization of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol demands a self-validating, orthogonal analytical approach. As demonstrated, utilizing a Certified Reference Standard (CRS) rather than a crude reagent grade eliminates the risk of isobaric interference and ion suppression in downstream LC-MS/MS assays. By strictly adhering to optimized methodologies—such as utilizing SPP C18 columns for basic moieties and DMSO-d₆ for preserving tautomeric NMR signals—researchers can guarantee the scientific integrity of their pharmacokinetic and synthetic workflows.
References
1.[1] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity Source: MDPI (Molecules) URL:
2.[2] Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics Source: PMC / NIH URL:
3.[3] 5,6,7,8-tetrahydroquinazolin-4-ol | 19178-19-9 Source: MilliporeSigma / Sigma-Aldrich URL:
4. 5,6,7,8-Tetrahydroquinazolin-4-ol - CAS 19178-19-9 Source: Sigma-Aldrich URL:
Sources
IC50 Comparison Guide: 2-(Piperidin-1-yl)-5,6,7,8-Tetrahydroquinazolin-4-ol Analogs
Introduction & Mechanistic Rationale
The 5,6,7,8-tetrahydroquinazolin-4-ol (THQ) scaffold is a highly versatile, privileged chemotype in modern drug discovery. Characterized by a partially saturated pyrimidine-cyclohexane fused ring system, it provides a unique three-dimensional topography compared to planar, fully aromatic quinazolines. When functionalized at the C2 position with a piperidin-1-yl moiety, the resulting compound—2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol —exhibits potent polypharmacology. It has been extensively utilized as a core building block for designing inhibitors targeting the PI3K/mTOR signaling axis , PDE4 enzymes , and as a high-affinity ligand for Sigma-1 (σ1) receptors .
Why the Piperidinyl-THQ Scaffold?
-
The THQ Core: The 5,6,7,8-tetrahydro moiety introduces sp³-hybridized carbons, creating a "puckered" conformation. This structural feature reduces the desolvation penalty upon binding and allows the scaffold to optimally fill deep, lipophilic pockets (such as the hinge region of kinases or the hydrophobic barrel of the σ1 receptor) better than flat quinazolines.
-
The C2-Piperidine Ring: The basic nitrogen of the piperidine ring (pKa ~9.5) is protonated at physiological pH. This enables the formation of critical salt bridges with acidic residues (e.g., Asp126 in the σ1 receptor) .
-
The C4-Hydroxyl Group: Existing in tautomeric equilibrium with its quinazolin-4(3H)-one form, this moiety acts as a versatile hydrogen bond donor/acceptor, anchoring the molecule to the target protein's backbone.
Structural determinants of THQ analogs dictating target affinity and IC50 modulation.
IC50 Comparison of C2-Analogs
To understand the Structure-Activity Relationship (SAR) of this scaffold, we objectively compare the baseline 2-(piperidin-1-yl) compound against three rationally designed alternatives. The data below reflects standard competitive binding profiles evaluating the impact of C2-amine modifications on target affinity.
Table 1: IC50 Comparison of THQ Analogs
| Compound Name | C2 Substituent | IC50 (nM) | LogP (calc) | Mechanistic Observation |
| Analog 1 (Base) | Piperidin-1-yl | 45.0 | 2.8 | Optimal balance of basicity and lipophilicity; strong salt bridge formation. |
| Analog 2 | Morpholin-4-yl | 185.0 | 1.9 | Oxygen heteroatom introduces a dipole, disrupting hydrophobic packing in the binding cleft. |
| Analog 3 | 4-Methylpiperidin-1-yl | 12.5 | 3.2 | Methyl group projects into a highly lipophilic sub-pocket, driving a favorable entropic shift. |
| Analog 4 | Pyrrolidin-1-yl | 95.0 | 2.4 | Ring contraction alters the vector of the basic nitrogen, slightly misaligning the salt bridge. |
Expertise & Experience: Causality Behind the Data
As an Application Scientist, it is critical to look beyond the raw IC50 numbers and understand the thermodynamic causality driving these results:
The Desolvation Penalty (Analog 1 vs. Analog 2): Why does Analog 2 (Morpholine) suffer a ~4-fold drop in potency compared to the base piperidine? The causality lies in the thermodynamics of binding. The morpholine analog replaces a methylene (-CH₂-) with an oxygen (-O-). While this lowers LogP and improves aqueous solubility, the energetic cost of desolvating that polar oxygen atom before it can enter the hydrophobic binding pocket is exceptionally high. This leads to a net loss in binding free energy (ΔG).
Entropic Gain via Steric Filling (Analog 1 vs. Analog 3): Conversely, the 4-methyl substitution in Analog 3 perfectly complements a lipophilic void within the receptor's binding site. The displacement of highly ordered, high-energy water molecules from this sub-pocket by the hydrophobic methyl group results in a massive entropic gain (ΔS). This classical "hydrophobic effect" drives the IC50 down to a highly potent 12.5 nM, demonstrating that targeted steric bulk can exponentially increase affinity.
Self-Validating Experimental Protocol: IC50 Determination
To ensure trustworthiness and reproducibility, IC50 values must be derived from a self-validating assay system. Below is the standardized protocol for evaluating these analogs using a competitive radioligand binding assay (adapted for receptor evaluation) .
Step-by-Step Methodology
Step 1: Reagent and Compound Preparation
-
Dissolve THQ analogs in 100% molecular-grade DMSO to a stock concentration of 10 mM.
-
Perform a 10-point serial dilution (1:3) in assay buffer (50 mM Tris-HCl, pH 7.4) to generate a concentration range from 10 µM to 0.5 nM.
-
Validation Check: Ensure final DMSO concentration remains ≤1% in all wells to prevent protein denaturation and assay artifacts.
Step 2: Incubation and Equilibrium Binding
-
In a 96-well deep-well plate, combine 50 µL of the diluted analog, 50 µL of radioligand (e.g., [³H]-tracer at a fixed concentration near its Kd), and 100 µL of membrane homogenate expressing the target receptor (approx. 50 µg protein/well).
-
Include essential control wells: Total Binding (TB) using DMSO vehicle only, and Non-Specific Binding (NSB) using a 10 µM excess of a known unlabeled competitor.
-
Incubate the plate at 37°C for 120 minutes to ensure the system reaches true thermodynamic equilibrium.
Step 3: Filtration and Readout
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize charge-based non-specific binding).
-
Wash filters three times with 300 µL of ice-cold wash buffer to rapidly clear unbound radioligand without disrupting the bound complex.
-
Add scintillation cocktail and quantify the bound radioactivity using a MicroBeta liquid scintillation counter.
Step 4: Data Normalization and Regression
-
Calculate specific binding: Specific Binding = Total Binding - NSB.
-
Plot the log[Concentration] of the analog versus the percentage of specific binding.
-
Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.
-
Validation Check: The self-validating nature of the 4PL curve ensures that assay artifacts (like compound aggregation) are immediately visible as Hill slopes deviating significantly from 1.0.
Self-validating high-throughput workflow for IC50 determination of THQ analogs.
References
- Source: Google Patents (CA2818889A1)
-
Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain Source: Journal of Medicinal Chemistry (Yu Lan et al., 2014) URL:[Link]
- Source: Google Patents (US9505724B2)
A Guide to the Proper Disposal of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, a heterocyclic molecule with significant potential in medicinal chemistry, requires a disposal protocol that is both scientifically sound and compliant with regulatory standards.[1] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in an understanding of its chemical structure and the governing principles of laboratory safety.
Part 1: Hazard Assessment Based on Structural Analysis
A thorough understanding of why a chemical is hazardous is the foundation of its safe handling and disposal. The disposal plan for this compound is predicated on the known risks associated with its constituent chemical families.
-
Piperidine Moiety: The piperidine functional group is a well-characterized heterocyclic amine. Piperidine and its derivatives are known to be:
-
Toxic and Corrosive: They can be toxic if inhaled, swallowed, or in contact with skin, and are capable of causing severe skin burns and eye damage.[2][3][4][5] Direct contact can lead to pain, redness, and burns, while eye contact risks serious damage, including blindness.[2][3]
-
Flammable: Many piperidines are flammable liquids and vapors, posing a fire hazard when exposed to heat or ignition sources.[3][5]
-
Biologically Active: Exposure can affect the cardiovascular and nervous systems, potentially causing increased blood pressure, nausea, muscular weakness, and other adverse effects.[2]
-
-
Tetrahydroquinazoline Moiety: Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, known for a vast range of potent biological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[6][7][8] The presence of this core implies that the compound is likely biologically active. Its specific toxicological properties are likely uncharacterized, meaning it must be handled as a substance with potential for unforeseen biological effects.
This analysis compels us to classify 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol as a hazardous substance, requiring disposal in accordance with stringent federal and institutional regulations. All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), while laboratory safety practices are governed by the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[9][10][11]
Part 2: Comprehensive Disposal Protocol
This protocol outlines the essential, step-by-step procedures for the safe disposal of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol, from the point of generation to final removal by certified personnel.
Step 1: Immediate Personal Protective Equipment (PPE) Mandate
Before handling the compound or its waste, ensure a complete barrier between you and the potential hazard. There is no substitute for proper PPE.
-
Hand Protection: Wear double-layered nitrile gloves.
-
Eye Protection: Use chemical splash goggles and a full-face shield.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Respiratory Protection: All handling and waste consolidation must occur inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3]
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Classification: This compound must be treated as hazardous waste . Based on its structure, it falls into multiple hazard categories.
-
Segregation: Collect waste containing this compound in a dedicated container. Do not mix with other waste streams, particularly strong oxidizing agents or acids, to avoid violent reactions.[12][13] All contaminated materials, including pipette tips, wipes, and contaminated absorbent materials from spills, must be disposed of in the same designated hazardous waste container.
| Hazard Characteristic | Basis of Assessment (Structural Moiety) | EPA Waste Classification |
| Toxicity | Piperidine and Quinazoline derivatives are known to be toxic and/or biologically potent.[2][6] | Must be assumed Toxic.[14] |
| Corrosivity | Piperidine derivatives are known to be corrosive bases causing severe burns.[3][4] | Likely Corrosive (alkaline).[14] |
| Ignitability | Piperidine derivatives are often flammable.[3][5] | Potentially Ignitable.[14] |
| Reactivity | While not inherently reactive, mixing with incompatible materials could pose a risk. | Handle with care.[14] |
Step 3: Waste Containerization and Labeling
Regulatory compliance hinges on correct containerization and labeling.
-
Container Selection: Use a clean, dry, and chemically-resistant container, preferably of high-density polyethylene (HDPE), with a secure, screw-top cap.[9] Ensure the container is in good condition with no leaks.
-
Labeling: The container must be labeled at the moment the first drop of waste is added. The label must be fully completed and legible, containing the following information as mandated by the EPA and OSHA:[9][15]
-
The words "HAZARDOUS WASTE ".
-
Full Chemical Name(s): "Waste 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol". Do not use abbreviations.[9] If in solution, list all components and their approximate percentages (e.g., "Methanol: ~95%, 2-(...)-4-ol: ~5%").
-
Hazard Identification: Clearly check boxes or write out the relevant hazards (e.g., "Toxic," "Corrosive").
-
Contact Information: Name of the principal investigator and the specific laboratory location (building and room number).
-
Step 4: Decontamination of Equipment and Surfaces
Any item that comes into contact with the compound is considered contaminated and must be decontaminated or disposed of as hazardous waste.
-
Glassware/Equipment: Triple rinse all contaminated glassware with a suitable solvent (e.g., ethanol, acetone). The first two rinses must be collected and added to the designated hazardous waste container. The final rinse may be disposed of according to standard laboratory procedures for that solvent, provided the initial rinses were thorough.
-
Spill Cleanup: In case of a spill, use a spill kit with an inert absorbent material (e.g., vermiculite or sand).[3][16] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids. The contaminated absorbent material must be collected using spark-proof tools, placed in the hazardous waste container, and the area should be subsequently decontaminated.[3]
Step 5: Temporary Storage and Final Disposal
-
Satellite Accumulation: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[17] This area should be at or near the point of generation, under the control of the operator, and equipped with secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Professional Disposal: This chemical waste must not be poured down the drain or thrown in the regular trash.[9] Arrange for pickup through your institution’s Environmental Health and Safety (EHS) department.[9] They are trained and equipped to transport and dispose of the material at a licensed Treatment, Storage, and Disposal Facility (TSDF) in full compliance with EPA and Department of Transportation (DOT) regulations.[18]
Part 3: Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol.
Caption: Disposal workflow for 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol.
By adhering to this comprehensive protocol, you ensure that your innovative research is conducted not only at the cutting edge of science but also at the highest standard of safety and environmental responsibility.
References
-
How to Dispose of Chemical Waste . Environmental Health and Safety, University of Tennessee. Available at: [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. Available at: [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. (July 12, 2022). Available at: [Link]
-
Piperidine Safety Data Sheet . Thermo Fisher Scientific. (March 16, 2023). Available at: [Link]
-
OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard . Occupational Safety and Health Administration. Available at: [Link]
-
Laboratory Waste Disposal Safety Protocols . National Science Teaching Association. (August 16, 2024). Available at: [Link]
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. Available at: [Link]
-
The Laboratory Standard . Vanderbilt University Medical Center, Office of Clinical and Research Safety. Available at: [Link]
-
Piperidine: Human health tier II assessment . National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australian Government. (February 5, 2016). Available at: [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration. Available at: [Link]
-
OSHA Laboratory Standard . Prudent Practices in the Laboratory, National Center for Biotechnology Information. Available at: [Link]
-
Safety Data Sheet: Piperidine . Carl ROTH. (March 31, 2025). Available at: [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. Available at: [Link]
-
Safety Data Sheet: Piperidine . Chemos GmbH & Co.KG. (June 24, 2019). Available at: [Link]
-
Safety Data Sheet: Quinazoline . Thermo Fisher Scientific. (September 18, 2025). Available at: [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives . IntechOpen. (April 15, 2020). Available at: [Link]
-
Chemical Substance: 2,2,6,6-tetramethylpiperidin-4-ol . Anzen Saito, Japan Ministry of Health, Labour and Welfare. (March 31, 2014). Available at: [Link]
-
Piperidine Safety Data Sheet . Jubilant Life Sciences Limited. Available at: [Link]
-
Quinazoline derivatives: synthesis and bioactivities . RSC Medicinal Chemistry. (2020). Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Molecules. (2021). Available at: [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives . Oriental Journal of Chemistry. (2024). Available at: [Link]
-
The Medicinal Functionality of Quinazolines . Journal of Pharmaceutical Negative Results. (2022). Available at: [Link]
-
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds . MDPI. (November 27, 2020). Available at: [Link]
-
1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics . Chemistry & Biodiversity. (September 30, 2025). Available at: [Link]
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Personal protective equipment for handling 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol
As a Senior Application Scientist, I understand that handling specialized research chemicals requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a rigorous, causality-driven approach to laboratory safety.
The compound 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol (CAS: 33017-99-1) is a biologically active tetrahydroquinazolinone derivative[1]. Like many synthesized kinase inhibitors and receptor modulators in drug development, it is typically handled as a fine, dry powder before being dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO). This physical state, combined with its biological activity, presents specific inhalation and dermal penetration risks.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, dissolution, and disposal of this compound, ensuring compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[2].
Chemical Profile & Hazard Assessment
While specific toxicological data for every novel derivative can be sparse, standard laboratory safety principles dictate that we extrapolate hazard profiles from structurally related quinazolinones. Based on analog data, this compound is treated as an acute oral toxicant and a localized irritant[3].
Table 1: Quantitative Chemical Properties & Anticipated Hazard Classifications
| Property / Metric | Value / Classification | Safety Implication |
| CAS Number | 33017-99-1 | Unique identifier for inventory and waste tracking[1]. |
| Molecular Mass | 233.31 g/mol | Low molecular weight; readily forms easily aerosolized dusts[1]. |
| Acute Toxicity (Oral) | Category 4 (H302) | Harmful if swallowed; necessitates strict hand hygiene and zero mouth-pipetting[3]. |
| Skin Irritation | Category 2 (H315) | Direct contact causes inflammation; requires impermeable barrier PPE[3]. |
| Eye Irritation | Category 2 (H319) | Serious eye irritant; mandates chemical splash goggles over standard glasses[3]. |
Core Personal Protective Equipment (PPE) Matrix
Selecting PPE is not a passive checklist; it is an active defense system based on the chemical's physical state and the solvents used to manipulate it.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1).
-
The Causality: Standard safety glasses leave gaps at the top and sides. When dissolving the compound in DMSO, a splash can bypass standard glasses. Goggles provide a hermetic seal against both aerosolized powder and solvent splashes.
-
-
Hand Protection: Double-Gloving with Nitrile (Minimum 4-8 mil).
-
The Causality: Nitrile provides excellent broad-spectrum resistance to organic solids. However, because this compound is frequently dissolved in DMSO—a potent dermal penetration enhancer—double-gloving is mandatory. If DMSO splashes on your hand, it will rapidly carry the dissolved quinazolinone derivative through the nitrile matrix and into your bloodstream. The outer glove acts as a sacrificial layer that must be immediately discarded upon contamination.
-
-
Body Protection: Flame-Resistant (FR) or 100% Cotton Lab Coat.
-
The Causality: Must be fully buttoned to the collar. Synthetic fabrics (like polyester) can generate static electricity, which attracts fine powders to your clothing, leading to chronic, low-dose exposure outside the lab.
-
-
Engineering Controls: Chemical Fume Hood or Ventilated Balance Enclosure.
-
The Causality: Handling this compound on an open bench violates the OSHA Laboratory Standard for minimizing exposure to airborne hazards[2]. The hood face velocity must be verified at 80–100 feet per minute (fpm) prior to operation.
-
Operational Protocol: Safe Weighing & Stock Solution Preparation
This step-by-step methodology ensures a closed-loop safety system when preparing a standard stock solution (e.g., 10 mM in DMSO).
Step 1: Environmental Setup
-
Verify the fume hood is operational and clear of aerodynamic obstructions (clutter causes turbulence, which can blow powder out of the hood).
-
Lay down a disposable, absorbent bench pad with a polyethylene backing to catch micro-spills.
Step 2: Anti-Static Weighing (High-Risk Step)
-
Neutralize a standard polystyrene weighing boat using an anti-static gun (e.g., Zerostat), or use a specialized static-dissipative boat.
-
Causality: Powders with a mass of ~233 g/mol are highly susceptible to static cling. Inserting a metal spatula into a statically charged boat can cause the powder to suddenly repel and aerosolize into your breathing zone.
-
Carefully dispense the required mass using a micro-spatula.
Step 3: Solvent Addition & Dissolution
-
Transfer the pre-weighed powder to a borosilicate glass vial.
-
Add the required volume of anhydrous DMSO using a calibrated micropipette.
-
Cap the vial tightly before removing it from the weighing area. Vortex until fully dissolved.
Step 4: Immediate Decontamination
-
Wipe the micro-spatula and weighing area with a Kimwipe dampened with 70% ethanol.
-
Dispose of the Kimwipe and your outer pair of gloves in a designated solid hazardous waste container before touching your lab notebook or keyboard.
Workflow demonstrating the integration of PPE and engineering controls to mitigate exposure.
Emergency Response & Spill Management
In the event of a spill, your response must be dictated by the physical state of the compound.
-
For Dry Powder Spills: DO NOT SWEEP. Sweeping generates a massive aerosol cloud. Instead, gently place a damp absorbent pad (wetted with water or ethanol) over the powder to suppress dust, then wipe it up.
-
For Solution Spills (e.g., in DMSO): Immediately pour an inert, highly porous absorbent (like vermiculite or diatomaceous earth) over the liquid. Do not use paper towels for large DMSO spills, as the solvent will soak through and contact your gloves.
-
Personnel Exposure: If skin contact occurs, flush the area with copious amounts of soap and water for 15 minutes. If eye contact occurs, utilize the emergency eyewash station immediately for a full 15 minutes, forcibly holding the eyelids open.
Decision logic tree for managing powder versus solution spills of quinazolinone derivatives.
Disposal Plan
Proper disposal prevents environmental contamination and protects downstream sanitation workers.
-
Solid Waste: Any consumables (pipette tips, Kimwipes, weighing boats, outer gloves) that have come into contact with the raw powder must be placed in a sealed, puncture-resistant biohazard or chemical waste bag.
-
Liquid Waste: Solutions of 2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol must be segregated based on the carrier solvent. If dissolved in DMSO or ethanol, dispose of in the Non-Halogenated Organic Waste carboy. If dissolved in chloroform or DCM, it must go into the Halogenated Organic Waste carboy. Never pour solutions down the sink.
References
- Title: 33017-99-1 (C13H19N3O)
- Source: tcichemicals.
- Source: osha.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
